molecular formula C2H2BrN3S B127533 5-Bromo-1,3,4-thiadiazol-2-amine CAS No. 37566-39-5

5-Bromo-1,3,4-thiadiazol-2-amine

Número de catálogo: B127533
Número CAS: 37566-39-5
Peso molecular: 180.03 g/mol
Clave InChI: GLYQQFBHCFPEEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-1,3,4-thiadiazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C2H2BrN3S and its molecular weight is 180.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-bromo-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrN3S/c3-1-5-6-2(4)7-1/h(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYQQFBHCFPEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394667
Record name 5-bromo-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37566-39-5
Record name 5-bromo-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3,4-thiadiazol-2-amine is a halogenated heterocyclic compound that serves as a crucial building block in synthetic organic and medicinal chemistry. Its thiadiazole core is a key pharmacophore found in a variety of biologically active molecules, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of the bromine atom and the amino group provides versatile handles for further chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents.[4][5] This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound.

Core Chemical Properties

This compound is typically an off-white to pale yellow crystalline solid at room temperature. A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂H₂BrN₃S[4]
Molecular Weight 180.03 g/mol [4]
CAS Number 37566-39-5[4]
Appearance Solid, powder
Melting Point 178-182 °C (decomposes)[4]
Boiling Point (Predicted) 314.1 ± 25.0 °C[4]
pKa (Predicted) 1.76 ± 0.10[4]
InChI 1S/C2H2BrN3S/c3-1-5-6-2(4)7-1/h(H2,4,6)
InChIKey GLYQQFBHCFPEEU-UHFFFAOYSA-N
SMILES Nc1nnc(Br)s1

Spectral Data

  • ¹H NMR (300 MHz, DMSO-d₆): δ 7.52 (broad singlet, 2H, NH₂)[4]

  • Mass Spectrometry (ES+): m/z 181 ([M+H]⁺, calculated value: 180.0)[4]

  • ¹³C NMR: A spectrum is available for reference.[6]

  • Infrared (IR) Spectroscopy: For primary amines, characteristic N-H stretching vibrations are typically observed in the range of 3400-3250 cm⁻¹ (two bands). The N-H bending vibration for primary amines is expected in the 1650-1580 cm⁻¹ region.[7] The C=N stretching vibration of the thiadiazole ring is typically found between 1590–1636 cm⁻¹, and the C-S-C stretching is observed in the 812-854 cm⁻¹ range.[8]

Experimental Protocols

Synthesis of this compound from 2-Amino-1,3,4-thiadiazole

This protocol details a common method for the bromination of 2-amino-1,3,4-thiadiazole to yield the target compound.

Materials:

  • 2-Amino-1,3,4-thiadiazole (5 g, 48.45 mmol)

  • Methanol (70 mL)

  • Sodium bicarbonate (8.14 g, 96.90 mmol)

  • Bromine (2.5 mL, 48.45 mmol)

  • Methanol-ether (1:1, v/v)

  • Dichloromethane-methanol (99:1, v/v)

  • Reaction flask

  • Stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • A solution of 2-amino-1,3,4-thiadiazole in methanol is prepared in a reaction flask.[4]

  • Sodium bicarbonate and bromine are added sequentially to the solution.[4]

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (approximately 30-40 minutes).[4]

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.[4]

  • The crude product is triturated with a 1:1 (v/v) mixture of methanol and ether to yield this compound as a white solid.[4]

  • The mother liquor, which may contain residual product, can be further purified by flash column chromatography using a 99:1 (v/v) mixture of dichloromethane and methanol as the eluent.[4]

  • The final product's identity and purity are confirmed by nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) analysis, with an expected yield of approximately 99%.[4]

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in the synthesis of more complex heterocyclic systems. The amino group can undergo various reactions, including acylation, alkylation, and diazotization, while the bromo substituent can be displaced or participate in cross-coupling reactions.

This compound serves as a key building block for the synthesis of:

  • Thiadiazolo[3,2-α]pyrimidin-7-ones , which exhibit diverse biological activities.[4]

  • 2-Bromoimidazo[2,1-b][8][9]thiadiazoles through reaction with α-bromo ketones.[4]

The 1,3,4-thiadiazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities, including:

  • Antimicrobial Agents: Derivatives of 2-amino-1,3,4-thiadiazole have shown potent antibacterial and antifungal properties.[3][10][11]

  • Anticancer Agents: The thiadiazole ring is a component of several compounds investigated for their cytotoxic effects against various cancer cell lines.[1][10]

  • Anti-inflammatory Agents: Certain 1,3,4-thiadiazole derivatives have demonstrated anti-inflammatory activity.[1]

While specific signaling pathway inhibition by this compound itself is not extensively documented, its derivatives have been explored as inhibitors of various enzymes and pathways. For instance, derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine have been identified as potent inhibitors of Bloom helicase, an important enzyme in DNA repair, suggesting a potential application in cancer therapy.[12]

Mandatory Visualizations

Synthesis_and_Purification_Workflow Start Start: 2-Amino-1,3,4-thiadiazole in Methanol Reagents Add: 1. Sodium Bicarbonate 2. Bromine Start->Reagents Reaction Stir at Room Temperature (TLC Monitoring) Reagents->Reaction Evaporation Solvent Removal (Rotary Evaporator) Reaction->Evaporation Trituration Trituration with Methanol/Ether (1:1) Evaporation->Trituration Solid_Product White Solid: This compound Trituration->Solid_Product Main Product Mother_Liquor Mother Liquor Trituration->Mother_Liquor Byproduct Analysis Characterization: ¹H NMR & Mass Spec Solid_Product->Analysis Column_Chromatography Column Chromatography (DCM/Methanol 99:1) Mother_Liquor->Column_Chromatography Purified_Product Purified Product Column_Chromatography->Purified_Product Purified_Product->Analysis End End Product Analysis->End

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Bromo-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a key feature in a variety of pharmacologically active molecules, exhibiting a broad range of biological activities.[1][2] This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key workflows to support further research and development.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties are shaped by the interplay of the polar 2-amino-1,3,4-thiadiazole core and the electron-withdrawing bromo substituent.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data are experimentally determined, others are predicted and should be considered as such.

Identifier Value Source
IUPAC Name This compound[1]
CAS Number 37566-39-5[3]
Molecular Formula C₂H₂BrN₃S[3]
SMILES Nc1nnc(Br)s1[3]
InChI Key GLYQQFBHCFPEEU-UHFFFAOYSA-N[3]

Table 1: General Identifiers for this compound

Property Value Type Source
Molecular Weight 180.03 g/mol Experimental[3]
Melting Point 178-182 °C (decomposes)Experimental[3][4]
Boiling Point 314.1 ± 25.0 °CPredicted[4]
pKa 1.76 ± 0.10PredictedChemicalize
logP 1.25PredictedChemAxon

Table 2: Key Physicochemical Properties of this compound

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key parameters presented above.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the bromination of 2-amino-1,3,4-thiadiazole.[4]

Materials:

  • 2-amino-1,3,4-thiadiazole

  • Methanol

  • Sodium bicarbonate

  • Bromine

  • Diethyl ether

Procedure:

  • Dissolve 2-amino-1,3,4-thiadiazole in methanol in a reaction flask.

  • Sequentially add sodium bicarbonate and bromine to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30-40 minutes.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Grind the crude product with a 1:1 (v/v) mixture of methanol and diethyl ether to yield the product as a white solid.

  • The mother liquor can be further purified by column chromatography using a dichloromethane-methanol mixture as the eluent to recover any remaining product.[4]

Determination of Melting Point

The melting point is a critical indicator of purity. The capillary method is a standard technique for its determination.

Materials:

  • Dry, powdered sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Introduce a small amount of the dry, powdered sample into a capillary tube.

  • Compact the sample at the bottom of the tube by tapping.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Solubility

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Method for quantifying the dissolved compound (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Add an excess amount of the solid compound to a known volume of the solvent in a vial.

  • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment.

  • Agitate the mixture until equilibrium is reached (typically 24-48 hours).

  • Allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Determine the concentration of the compound in the filtered solution using a validated analytical method.

Determination of pKa (Acid Dissociation Constant)

Potentiometric titration is a common and accurate method for determining the pKa of a compound.

Materials:

  • This compound

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Incrementally add the titrant (acid or base) from the burette, recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • Analytical method to determine the concentration of the compound in each phase (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Prepare a stock solution of the compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both n-octanol and water.

  • Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_physicochemical Physicochemical Profiling cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structure Verification (NMR, MS, IR) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Solubility Solubility Assessment Melting_Point->Solubility pKa pKa Determination Solubility->pKa logP logP Determination pKa->logP Data_Analysis Data Analysis logP->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Experimental workflow for the synthesis and physicochemical characterization of this compound.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound have not been definitively elucidated in publicly available literature, the broader class of 1,3,4-thiadiazole derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][5][6] The biological activity of these compounds is often attributed to the presence of the =N-C-S- moiety within the thiadiazole ring.[7] Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound.

Logical Relationship of Physicochemical Properties to Biological Activity

The physicochemical properties detailed in this guide are critical determinants of the compound's potential biological activity and drug-like properties.

logical_relationship Physicochemical_Properties Physicochemical Properties (Solubility, pKa, logP) ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Physicochemical_Properties->ADME Influences Drug_Likeness Drug-Likeness & Candidate Selection Physicochemical_Properties->Drug_Likeness Directly Impacts Biological_Activity Biological Activity (Target Binding, Efficacy) ADME->Biological_Activity Determines Bioavailability for Biological_Activity->Drug_Likeness Informs

Caption: Logical relationship between physicochemical properties and drug development potential.

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation into its properties and potential applications. As new experimental data becomes available, this guide can be updated to provide an even more comprehensive understanding of this promising compound.

References

An In-depth Technical Guide to 5-Bromo-1,3,4-thiadiazol-2-amine (CAS: 37566-39-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1,3,4-thiadiazol-2-amine, a key heterocyclic building block in medicinal chemistry and materials science. The document details its physicochemical properties, synthesis, and significant applications as a synthetic intermediate for various biologically active compounds.

Physicochemical Properties

This compound is a yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for laboratory use, including reaction setup and safety considerations.

PropertyValueReference
CAS Number 37566-39-5
Molecular Formula C₂H₂BrN₃S[2]
Molecular Weight 180.03 g/mol [2]
Appearance Yellow powder/solid[1]
Melting Point 178-182 °C (decomposes)[2]
Boiling Point 314.1°C at 760 mmHg[3]
pKa 1.76 ± 0.10 (Predicted)[1]
Solubility Sparingly soluble in water[1]

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 2-amino-1,3,4-thiadiazole. The latter is typically prepared from the cyclization of thiosemicarbazide.[4][5] A detailed experimental protocol for the bromination step, as adapted from patent literature, is provided below.

Experimental Protocol: Synthesis via Bromination

This protocol describes the synthesis of this compound from 2-amino-1,3,4-thiadiazole.[4]

Materials:

  • 2-amino-1,3,4-thiadiazole

  • Acid solution (e.g., 3-5% aqueous solution of an acid agent)

  • Bromine

  • Oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite)

  • Alkali solution for neutralization

Procedure:

  • Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in the acid solution to form a homogenous reaction mixture.

  • Initial Bromination: Add bromine to the solution and allow the preliminary reaction to proceed.

  • Oxidative Bromination: Introduce an oxidizing agent to the reaction mixture to facilitate the complete bromination of the thiadiazole ring. The reaction temperature is maintained between 15-30 °C.

  • Alkali Analysis (Workup): Neutralize the reaction mixture with an alkali solution to precipitate the crude product.

  • Purification: The resulting precipitate, this compound, is then collected by filtration, washed, and can be further purified by recrystallization.

G cluster_0 Synthesis of this compound A 2-amino-1,3,4-thiadiazole E Reaction Mixture A->E B Acid Solution B->E C Bromine C->E Preliminary Reaction D Oxidizing Agent D->E Continuous Reaction F Brominated Material E->F H This compound F->H G Alkali Solution G->H Alkali Analysis

Synthesis Workflow

Applications in Organic Synthesis

This compound is a versatile intermediate in the synthesis of various fused heterocyclic systems, which are of significant interest in drug discovery due to their diverse biological activities.

Synthesis of Thiadiazolo[3,2-a]pyrimidin-7-ones

This class of compounds has been investigated for a range of biological activities.[3] The synthesis typically involves the reaction of this compound with a β-keto ester or equivalent, followed by cyclization.

This protocol outlines the synthesis of a key thiadiazolo[3,2-a]pyrimidine intermediate.[6]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of this compound and ethyl acetoacetate is heated in the presence of polyphosphoric acid.

  • The reaction involves the initial formation of an intermediate via addition, followed by hydrolysis of the ester and subsequent cyclization to yield the fused ring system.

  • The product is isolated from the reaction mixture and purified.

G cluster_1 Synthesis of Thiadiazolo[3,2-a]pyrimidin-7-ones A 5-Bromo-1,3,4- thiadiazol-2-amine D Reaction Mixture A->D B Ethyl Acetoacetate B->D C Polyphosphoric Acid C->D Catalyst/Solvent E 2-Bromo-7-methyl-5-oxo-5H- 1,3,4-thiadiazolo[3,2-a]pyrimidine D->E Cyclocondensation

Thiadiazolopyrimidine Synthesis
Synthesis of Imidazo[2,1-b][3][7][8]thiadiazoles

Imidazo[2,1-b][3][7][8]thiadiazole derivatives are another important class of heterocyclic compounds with reported biological activities, including anticancer and antimicrobial properties.[7][9]

This protocol describes a general method for synthesizing imidazo[2,1-b][3][7][8]thiadiazoles.[7]

Materials:

  • This compound

  • α-Bromo ketone (e.g., phenacyl bromide)

  • Dry ethanol

Procedure:

  • A solution of this compound and an appropriate α-bromo ketone in dry ethanol is refluxed.

  • The reaction proceeds through the formation of an iminothiadiazole intermediate.

  • This intermediate undergoes dehydrative cyclization to form the fused imidazo[2,1-b][3][7][8]thiadiazole ring system.

  • The product precipitates upon cooling and can be collected and purified.

G cluster_2 Synthesis of Imidazo[2,1-b][1,3,4]thiadiazoles A 5-Bromo-1,3,4- thiadiazol-2-amine D Reaction Mixture A->D B α-Bromo Ketone B->D C Dry Ethanol C->D Solvent E Iminothiadiazole Intermediate D->E Reflux F 2-Bromoimidazo[2,1-b] [1,3,4]thiadiazole Derivative E->F Dehydrative Cyclization

Imidazothiadiazole Synthesis

Biological Activities of 1,3,4-Thiadiazole Derivatives

While specific biological activity data for this compound is not extensively reported in the literature, the 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. The biological activity of these derivatives is often attributed to the presence of the =N-C-S moiety.[10]

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential in various therapeutic areas:

  • Antimicrobial Activity: Many derivatives exhibit broad-spectrum antibacterial and antifungal activities.[11][12]

  • Anticancer Activity: Certain substituted 1,3,4-thiadiazoles have shown potent anticancer activity against various human tumor cell lines.[9][13]

  • Anti-inflammatory and Analgesic Activity: Some compounds containing the 1,3,4-thiadiazole ring have been reported to possess anti-inflammatory and analgesic properties.[13]

  • Anticonvulsant Activity: The 1,3,4-thiadiazole nucleus is also a feature in some compounds with anticonvulsant effects.[5]

  • Antitubercular Activity: Several derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[12][14]

It is important to note that the biological activity is highly dependent on the nature and position of the substituents on the thiadiazole ring. The bromo-substituent at the 5-position in the title compound can serve as a handle for further chemical modifications to generate libraries of diverse compounds for biological screening.

Conclusion

This compound is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its straightforward synthesis and the reactivity of the bromine atom make it an excellent starting material for the preparation of a wide array of fused heterocyclic compounds. While direct biological data on this specific compound is limited, the extensive research into its derivatives highlights the importance of the 1,3,4-thiadiazole scaffold in the development of new therapeutic agents. This guide provides a solid foundation for researchers looking to utilize this compound in their synthetic and drug discovery endeavors.

References

Synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine from Thiosemicarbazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, thiosemicarbazide. The synthesis is presented as a robust two-step process, involving the initial cyclization of thiosemicarbazide to form 2-amino-1,3,4-thiadiazole, followed by the regioselective bromination of this intermediate.

This document details the experimental protocols for each step, presents all available quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from thiosemicarbazide is most effectively achieved through a two-step synthetic sequence. The first step involves the acid-catalyzed cyclization of thiosemicarbazide to yield the core heterocyclic structure, 2-amino-1,3,4-thiadiazole. The subsequent step is the selective bromination at the 5-position of the thiadiazole ring.

Synthesis_Workflow Thiosemicarbazide Thiosemicarbazide Intermediate 2-Amino-1,3,4-thiadiazole Thiosemicarbazide->Intermediate Step 1: Cyclization (Formic Acid, HCl) Final_Product This compound Intermediate->Final_Product Step 2: Bromination (Bromine, Oxidant, Acid) Logical_Relationship cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination Thiosemicarbazide Thiosemicarbazide (Acyclic Precursor) Cyclization Acid-catalyzed Intramolecular Cyclization Thiosemicarbazide->Cyclization Intermediate 2-Amino-1,3,4-thiadiazole (Heterocyclic Core) Cyclization->Intermediate Bromination Electrophilic Aromatic Substitution Intermediate->Bromination Final_Product This compound (Functionalized Product) Bromination->Final_Product

biological activity of 1,3,4-thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] Derivatives of 1,3,4-thiadiazole are integral components of numerous therapeutic agents, demonstrating activities that span antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][4][5] The biological prowess of this scaffold is often attributed to the strong aromaticity of the ring system, which imparts significant in vivo stability.[6][7] Furthermore, the mesoionic character of the ring allows these compounds to readily cross cellular membranes and interact with biological targets, often leading to good bioavailability.[6][8][9] This guide provides a detailed overview of the key biological activities of 1,3,4-thiadiazole derivatives, focusing on quantitative data, mechanisms of action, and the experimental protocols used for their evaluation.

General Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is commonly achieved through the cyclization of thiosemicarbazides with various reagents. A prevalent method involves the reaction of thiosemicarbazide or its derivatives with carboxylic acids or acid chlorides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[4][6][10][11] This versatile approach allows for the introduction of a wide range of substituents at the C2 and C5 positions, enabling the systematic exploration of structure-activity relationships (SAR).

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Core Scaffold & Derivatization Thiosemicarbazide Thiosemicarbazide Cyclization Cyclodehydration Thiosemicarbazide->Cyclization CarboxylicAcid Aromatic/Aliphatic Carboxylic Acid (R-COOH) CarboxylicAcid->Cyclization ThiadiazoleCore 2-Amino-5-substituted- 1,3,4-thiadiazole Cyclization->ThiadiazoleCore FinalDerivatives Further Functionalization (e.g., Schiff Bases) ThiadiazoleCore->FinalDerivatives Reaction with Aldehydes, etc. Reagent Dehydrating Agent (e.g., POCl₃, H₂SO₄) Reagent->Cyclization

Caption: General workflow for the synthesis of 1,3,4-thiadiazole derivatives.

Anticancer Activity

1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a wide array of human cancer cell lines, including breast, lung, colon, and leukemia.[12][13] Their mechanism of action is often multifaceted, involving interference with DNA synthesis, induction of apoptosis, and inhibition of key enzymes and proteins crucial for cancer progression.[12][13][14] The structural similarity of the thiadiazole ring to pyrimidine, a building block of nucleic acids, is believed to contribute to its ability to disrupt DNA replication processes in cancer cells.[9][13][14]

Mechanisms of Anticancer Action

The antitumor capacity of these derivatives is linked to their ability to target a diverse range of molecular pathways.[6] Key mechanisms include:

  • Enzyme Inhibition: They have been shown to inhibit enzymes like histone deacetylases (HDACs), topoisomerase II, carbonic anhydrases (specifically tumor-associated CA IX), and various kinases such as EGFR, HER-2, and Abl kinase.[6][9][12][15]

  • Tubulin Polymerization: Certain derivatives act as microtubule-destabilizing agents, binding to tubulin and disrupting mitotic processes, which leads to cell cycle arrest and apoptosis.[12]

  • DNA Interaction: The mesoionic nature of the ring facilitates crossing cellular membranes to interact with biological targets like DNA, interfering with replication.[6][9]

G cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes Thiadiazole 1,3,4-Thiadiazole Derivative EGFR EGFR/HER-2 Thiadiazole->EGFR Inhibition Tubulin Tubulin Thiadiazole->Tubulin Destabilization Topo Topoisomerase II Thiadiazole->Topo Inhibition HDAC HDACs Thiadiazole->HDAC Inhibition DNA DNA Replication Thiadiazole->DNA Interference Proliferation Inhibition of Proliferation EGFR->Proliferation Blocks Signal CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Induction of Apoptosis Topo->Apoptosis HDAC->Apoptosis DNA->Apoptosis CellCycleArrest->Apoptosis Proliferation->Apoptosis

Caption: Key molecular targets and mechanisms of 1,3,4-thiadiazole anticancer activity.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineActivity (IC₅₀)Reference
ST10 MDA-MB-231 (Breast)64.2 µM[13]
ST3 MDA-MB-231 (Breast)73.8 µM[13]
ST8 MDA-MB-231 (Breast)75.2 µM[13]
Compound 70 K562 (Leukemia)7.4 µM (Abl kinase)[14]
Compound 55-57 MCF-7 (Breast)1.01–2.04 µM[14]
Compound 77 HepG-2 (Liver)84.9 ± 5.9 µM[14]
Compound 77 MCF-7 (Breast)63.2 ± 2.9 µM[14]
Compound 2g LoVo (Colon)2.44 µM[6]
Compound 2g MCF-7 (Breast)23.29 µM[6]
Compound 22d MCF-7 (Breast)1.52 µM[9]
Compound 22d HCT-116 (Colon)10.3 µM[9]
Compound 32a HePG-2 (Liver) / MCF-7 (Breast)3.31-9.31 µM[9]
Compound 32a EGFR Kinase0.08 µM[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation, commonly used to determine the cytotoxic potential of chemical compounds.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 × 10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized 1,3,4-thiadiazole derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (DMSO).

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. A solubilizing agent, such as DMSO or isopropanol, is then added to each well to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole are well-documented for their potent and broad-spectrum antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][16]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) or the diameter of the inhibition zone in an agar diffusion assay.

Compound IDMicroorganismActivity (MIC or Inhibition Zone)Reference
Derivative 58a Enterococcus faecalis12 mm inhibition zone[16]
Derivative 14a Bacillus polymyxa / Pseudomonas aeruginosa2.5 µg/mL (MIC)[16]
Unnamed Derivative Staphylococcus epidermidis31.25 µg/mL (MIC)[16]
Unnamed Derivative Micrococcus luteus15.63 µg/mL (MIC)[16]
Compound 30 Xanthomonas oryzae pv. oryzae1.8 mg/L (EC₅₀)[17]
Compound 30 Xanthomonas oryzae pv. oryzicola2.1 mg/L (EC₅₀)[17]
Compound 4i Phytophthora infestans (Fungus)3.43 µg/mL (EC₅₀)[18]
Experimental Protocol: Agar Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical compounds.

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.

  • Inoculum Preparation: The test microorganisms are grown in a liquid broth medium to achieve a specific turbidity, often corresponding to a McFarland standard (e.g., 0.5, which is approximately 1.5 × 10⁸ CFU/mL for bacteria).

  • Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of the agar plates.

  • Well/Disc Application:

    • Well Diffusion: Sterile wells (e.g., 6 mm in diameter) are punched into the agar. A specific volume of the test compound solution (at a known concentration) is added to each well.

    • Disc Diffusion: Sterile filter paper discs are impregnated with a known amount of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well or disc where microbial growth is prevented) in millimeters. A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) is used as a positive control.[7][16]

G cluster_prep Preparation cluster_exp Experiment cluster_res Result Culture Prepare Microbial Inoculum Inoculate Inoculate Plates Culture->Inoculate Plates Prepare Agar Plates Plates->Inoculate Apply Apply Compound (in well or on disc) Inoculate->Apply Incubate Incubate Apply->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: Workflow for the agar diffusion antimicrobial screening method.

Anti-inflammatory and Analgesic Activities

Several series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their potential to reduce inflammation and pain.[19][20] These compounds often exhibit significant activity in in vivo models with the added benefit of reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[19][20] The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[20]

Quantitative Data: Anti-inflammatory Activity
Compound SeriesAnimal ModelActivity (% Inhibition)Reference
Thiadiazole-pyrazole/pyrrole amides Carrageenan-induced rat paw edema53-77% inhibition at 3h[21]
Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole Carrageenan-induced rat paw edemaSignificant edema reduction[20]
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides Carrageenan-induced rat paw edemaFair anti-inflammatory activity[19]
Experimental Protocol: Carrageenan-Induced Paw Edema Test

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.

  • Animal Acclimatization: Laboratory animals, typically Wistar rats or Swiss albino mice, are acclimatized to laboratory conditions for a week before the experiment. They are usually fasted overnight before the test but allowed access to water.

  • Grouping and Administration: Animals are divided into groups: a control group (receives vehicle), a standard group (receives a reference drug like Indomethacin), and test groups (receive different doses of the synthesized thiadiazole derivatives). The compounds are typically administered orally or intraperitoneally.

  • Edema Induction: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, usually 0.1 mL of a 1% carrageenan solution in saline, is administered into the hind paw of each rat.

  • Paw Volume Measurement: The volume of the injected paw is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The degree of edema is calculated as the increase in paw volume compared to the initial volume. The percentage of inhibition of inflammation for each group is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.[21]

Enzyme Inhibition

The 1,3,4-thiadiazole scaffold is a privileged structure for designing specific enzyme inhibitors. Its ability to coordinate with metal ions in active sites and form hydrogen bonds makes it a potent inhibitor for various enzymes.

  • Carbonic Anhydrase (CA) Inhibition: Derivatives are well-known inhibitors of CAs, with some, like Acetazolamide and Methazolamide, being clinically used drugs.[22] Research has focused on developing inhibitors selective for tumor-associated isoforms like CA IX.[15][23][24]

  • α-Glucosidase Inhibition: Several 1,3,4-thiadiazole-bearing Schiff bases have been identified as potent α-glucosidase inhibitors, showing promise for the management of type 2 diabetes.[5][25]

  • Aminopeptidase N (APN) Inhibition: APN is a zinc-dependent enzyme involved in tumor invasion and metastasis. 1,3,4-thiadiazole derivatives have been developed as potent APN inhibitors with IC₅₀ values in the micromolar range.[26]

Quantitative Data: Enzyme Inhibition
Compound IDTarget EnzymeActivity (IC₅₀)Reference
Analogue 8 α-Glucosidase1.10 ± 0.10 µM[5][25]
Analogue 9 α-Glucosidase1.30 ± 0.10 µM[5][25]
Analogue 4 α-Glucosidase2.20 ± 0.10 µM[5][25]
Various Derivatives Aminopeptidase N (APN)Micromolar range[26]
1a-r, 2a-c series Carbonic Anhydrase IXN/A (QSAR Study)[15][23][24]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a buffer (e.g., phosphate buffer, pH 6.8). A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.

  • Assay Procedure: In a 96-well plate, a small volume of the enzyme solution is pre-incubated with various concentrations of the thiadiazole inhibitor for a defined period (e.g., 10 minutes) at 37°C. Acarbose is used as a standard inhibitor.[25]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to each well.

  • Incubation and Termination: The plate is incubated for another period (e.g., 20 minutes) at 37°C. The reaction is then stopped by adding a solution of sodium carbonate (Na₂CO₃).

  • Absorbance Measurement: The amount of p-nitrophenol released by the enzymatic hydrolysis of pNPG is quantified by measuring the absorbance at 405 nm.

  • Calculation: The percentage of enzyme inhibition is calculated, and the IC₅₀ value for each compound is determined from the dose-response curve.

References

5-Bromo-1,3,4-thiadiazol-2-amine: A Core Heterocyclic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-1,3,4-thiadiazol-2-amine is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a diverse array of biologically active molecules. While direct quantitative data on the biological efficacy of the core compound is not extensively reported in publicly available literature, its significance lies in its role as a versatile intermediate for the development of potent therapeutic agents. This technical guide provides a comprehensive review of this compound, detailing its synthesis, chemical properties, and its instrumental role in the generation of derivatives with significant antimicrobial and anticancer activities. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

Introduction

The 1,3,4-thiadiazole ring is a well-established pharmacophore in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] The unique electronic and structural features of the thiadiazole nucleus contribute to its ability to interact with various biological targets. This compound, in particular, offers a reactive bromine atom and a primary amine group, providing two key sites for chemical modification and the construction of more complex molecular architectures. This guide will focus on the synthesis and characterization of this core scaffold and its utility as a precursor to medicinally important compounds.

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of its precursor, 2-amino-1,3,4-thiadiazole. A common method is detailed in the patent literature, which outlines a multi-step process.[3]

General Synthesis Workflow

The synthesis can be broadly categorized into three main stages: preparation of the starting material, the bromination reaction, and the final work-up and purification.

Synthesis_Workflow A 2-Amino-1,3,4-thiadiazole C Dissolution A->C B Acid Solution (e.g., 2-6% aqueous acid) B->C D Solution to be Reacted C->D G Bromination Reaction (15-30 °C) D->G E Bromine (Br2) E->G F Oxidant (e.g., H2O2, Hypochlorite) F->G H Brominated Material G->H I Alkali Separation (e.g., 5% NaOH) H->I J This compound (Crude Product) I->J K Purification (Washing, Drying, Recrystallization) J->K L Pure this compound K->L

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the patent literature and provides a representative method for the synthesis of this compound.[3]

Materials:

  • 2-Amino-1,3,4-thiadiazole

  • Aqueous acid solution (e.g., 2-6% concentration)

  • Bromine (Br₂)

  • Oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite)

  • Aqueous sodium hydroxide solution (e.g., 5%)

  • Suitable solvents for washing and recrystallization

Procedure:

  • Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in an aqueous acid solution to form a homogeneous solution to be reacted. The mass fraction of the acid in the solution is typically between 2-6%.[3]

  • Bromination:

    • Cool the solution to be reacted to a temperature of 10 °C or lower.

    • Add bromine dropwise to the solution while maintaining the temperature. The molar ratio of 2-amino-1,3,4-thiadiazole to bromine is generally in the range of 1:0.30 to 1:0.60.[3]

    • Introduce an oxidant to the reaction mixture. The mass ratio of 2-amino-1,3,4-thiadiazole to the oxidant is typically between 1:20 and 1:50.[3]

    • Allow the reaction to proceed at a temperature of 15-30 °C to obtain the brominated material.[3]

  • Alkali Separation and Purification:

    • Add the brominated material to water and cool the mixture to approximately 0 °C.[3]

    • Adjust the pH of the solution to around 6.5 by the dropwise addition of a 5% sodium hydroxide solution.[3]

    • Maintain the temperature for about 1 hour after the pH adjustment.

    • Filter the resulting precipitate, wash it with water, and dry it to obtain the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Physicochemical Properties and Characterization

The structural integrity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

PropertyValueReference
Molecular Formula C₂H₂BrN₃S[4]
Molecular Weight 180.03 g/mol [4]
Appearance Solid[4]
Melting Point 178-182 °C (decomposes)[4]
CAS Number 37566-39-5[4]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): The amine protons typically appear as a broad singlet. Aromatic protons of substituted derivatives resonate in the range of 6.7–7.5 ppm, while the thiadiazole amine protons are observed between 7.6-8.04 ppm.[5]

  • ¹³C NMR (DMSO-d₆): The carbon atoms of the 1,3,4-thiadiazole ring are characteristically observed, with the C=N group appearing in the range of 148-169 ppm.[5]

  • Infrared (IR) Spectroscopy (KBr): The spectra show characteristic stretching vibrations for the primary amine (N-H) in the range of 3072-3400 cm⁻¹. The C=N stretching of the thiadiazole ring is typically observed between 1590–1636 cm⁻¹, and the C-S-C stretching is found in the 812-854 cm⁻¹ region.[5]

  • Mass Spectrometry (LC-MS): The molecular ion peak corresponding to the calculated molecular weight confirms the identity of the compound.[5]

Biological Activities and Applications in Drug Development

While extensive quantitative biological data for this compound itself is limited in the available literature, its primary significance is as a versatile scaffold for the synthesis of derivatives with a wide range of pharmacological activities. The bromo and amino functionalities serve as handles for further chemical modifications, leading to the development of potent antimicrobial and anticancer agents.

Role as a Pharmacophore in Antimicrobial Agents

Derivatives of this compound have been extensively investigated for their antimicrobial properties. The introduction of various substituents at the 5-position has led to compounds with significant activity against a range of bacterial and fungal pathogens.

For instance, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines demonstrated notable antibacterial activity. The 5-(4-bromophenyl) derivative, in particular, showed significant efficacy against both Gram-positive and Gram-negative bacteria.[3]

General Antimicrobial Assay Protocol (Agar Disk Diffusion Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the microbial suspension.

  • Application of Test Compound: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.

Role as a Precursor for Anticancer Agents

The 1,3,4-thiadiazole scaffold is a key component in a number of compounds with demonstrated anticancer activity. The ability to introduce diverse functionalities onto the this compound core allows for the fine-tuning of cytotoxic activity against various cancer cell lines.

Derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cells. For example, certain 5-aryl-1,3,4-thiadiazole-2-amine derivatives have exhibited promising cytotoxic effects against cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer).[6]

General Anticancer Assay Protocol (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the compound that inhibits 50% of cell growth.

Logical Relationships in Structure-Activity

The biological activity of derivatives of this compound is highly dependent on the nature of the substituent at the 5-position. This relationship can be visualized as a logical flow where the core scaffold is modified to generate compounds with specific therapeutic properties.

SAR_Logic Core This compound (Core Scaffold) Modification Chemical Modification (Substitution at 5-position) Core->Modification Aryl Aryl Substitution Modification->Aryl Alkyl Alkyl Substitution Modification->Alkyl Heterocycle Heterocyclic Substitution Modification->Heterocycle Antimicrobial Antimicrobial Activity Aryl->Antimicrobial Anticancer Anticancer Activity Aryl->Anticancer Alkyl->Antimicrobial Heterocycle->Anticancer Other Other Biological Activities Heterocycle->Other

Caption: Structure-Activity Relationship Logic.

Conclusion

This compound is a highly valuable and versatile heterocyclic intermediate in the field of medicinal chemistry. While the core molecule itself is not extensively characterized for its direct biological activities, its true potential is realized through its role as a foundational scaffold for the synthesis of a vast array of derivatives. The presence of reactive sites allows for systematic structural modifications, leading to the discovery of potent antimicrobial and anticancer agents. This technical guide has provided a comprehensive overview of the synthesis, characterization, and, most importantly, the application of this compound in drug discovery and development. Future research in this area will undoubtedly continue to leverage this core structure to generate novel therapeutic candidates with improved efficacy and selectivity.

References

Spectroscopic Profile of 5-Bromo-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-1,3,4-thiadiazol-2-amine (CAS No: 37566-39-5). Due to the limited availability of directly published spectra for this specific molecule, this document compiles expected spectroscopic characteristics based on data from analogous 1,3,4-thiadiazole derivatives and general principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H7.0 - 8.0Singlet (broad)-NH₂
¹³C~170-C2 (C-NH₂)
¹³C~155-C5 (C-Br)

Note: NMR spectra are typically recorded in deuterated solvents such as DMSO-d₆. The chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3400 - 3250Strong, BroadN-H stretch (primary amine)
1650 - 1580MediumN-H bend (primary amine)
1600 - 1550Medium to StrongC=N stretch (thiadiazole ring)
1335 - 1250MediumC-N stretch
850 - 800MediumC-S stretch
700 - 600StrongC-Br stretch

Note: IR spectra of solid samples are commonly obtained using the KBr pellet or Nujol mull technique.

Table 3: Predicted Mass Spectrometry Data

m/z Value Relative Intensity Assignment
180High[M]⁺ (with ⁷⁹Br isotope)
182High[M+2]⁺ (with ⁸¹Br isotope)
101Medium[M - Br]⁺
79/81Medium[Br]⁺

Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 0-200 ppm, a significantly larger number of scans compared to ¹H NMR, and a relaxation delay of 2-10 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Pay close attention to the isotopic pattern characteristic of bromine.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample 5-Bromo-1,3,4- thiadiazol-2-amine NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare KBr Pellet or Nujol Mull Sample->IR_Sample MS_Sample Direct Insertion or GC Introduction Sample->MS_Sample NMR_Spec NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR_Spec IR_Spec FTIR Spectrometer IR_Sample->IR_Spec MS_Spec Mass Spectrometer MS_Sample->MS_Spec NMR_Data Chemical Shifts, Multiplicities NMR_Spec->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR_Spec->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS_Spec->MS_Data Structure Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass_Spec_Bromine_Isotope_Pattern cluster_molecular_ion Molecular Ion Region M [M]⁺ (⁷⁹Br) M+2 [M+2]⁺ (⁸¹Br) y_axis Relative Intensity x_axis m/z peak1 peak1_top ~50% peak1->peak1_top peak1_label 180 peak2 peak2_top ~50% peak2->peak2_top peak2_label 182

Caption: Expected mass spectrum isotope pattern for a singly brominated compound.

Methodological & Application

Application Notes and Protocols for the Use of 5-Bromo-1,3,4-thiadiazol-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3,4-thiadiazol-2-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The presence of a reactive bromine atom at the 5-position and a nucleophilic amino group at the 2-position allows for diverse functionalization, making it a valuable scaffold for the synthesis of novel compounds with a wide range of biological activities. Derivatives of 1,3,4-thiadiazole have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound, including palladium-catalyzed cross-coupling reactions and the formation of Schiff bases.

Key Synthetic Applications

The synthetic utility of this compound primarily revolves around the functionalization of the C5-position via cross-coupling reactions and derivatization of the 2-amino group. These reactions enable the introduction of a wide variety of substituents, leading to the generation of diverse chemical libraries for drug discovery.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the 5-position of the thiadiazole ring. This reaction is crucial for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amine derivatives, a class of compounds frequently investigated for their anticancer properties.

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine this compound, Boronic Acid, Base, and Catalyst in a Schlenk flask inert Evacuate and backfill with Inert Gas (Ar or N2) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat reaction mixture (e.g., 80-120 °C) solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Dilute with organic solvent, wash with water and brine cool->quench extract Extract aqueous layer quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end 5-Aryl-1,3,4-thiadiazol-2-amine Product purify->end start This compound + Aldehyde/Ketone solvent Dissolve in Solvent (e.g., Ethanol) start->solvent catalyst Add Acid Catalyst (e.g., Glacial Acetic Acid) solvent->catalyst reflux Reflux Reaction Mixture catalyst->reflux precipitate Cool to induce precipitation reflux->precipitate filter Filter and wash the solid product precipitate->filter end Schiff Base Product filter->end RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->PI3K Inhibition Thiadiazole->AKT Inhibition GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->Raf Inhibition

References

Application Notes and Protocols for the Synthesis of Thiadiazolo[3,2-α]pyrimidin-7-ones from 5-Bromo-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-bromo-substituted thiadiazolo[3,2-α]pyrimidin-7-ones, utilizing 5-Bromo-1,3,4-thiadiazol-2-amine as a key starting material. The resulting heterocyclic compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and cytotoxic agents.

Introduction

Thiadiazolo[3,2-α]pyrimidin-7-one derivatives are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their structural similarity to purine bases makes them promising candidates for interacting with biological targets. The introduction of a bromine atom at the 2-position of the thiadiazolopyrimidine scaffold provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document outlines two primary synthetic routes for the preparation of these valuable compounds.

Synthetic Pathways

Two principal synthetic strategies have been established for the synthesis of 2-bromo-thiadiazolo[3,2-α]pyrimidin-7-ones from this compound. The first route involves a cyclocondensation reaction with a β-ketoester, such as ethyl acetoacetate, facilitated by a dehydrating agent like polyphosphoric acid (PPA). The second route utilizes diketene to acylate the starting amine, followed by an intramolecular cyclization to yield the desired pyrimidinone ring.

Synthesis_Pathways cluster_0 Route 1: β-Ketoester Condensation cluster_1 Route 2: Diketene Acylation and Cyclization start This compound ketoester β-Ketoester (e.g., Ethyl Acetoacetate) start->ketoester + diketene Diketene start->diketene + ppa Polyphosphoric Acid (PPA) Heat ketoester->ppa product1 2-Bromo-thiadiazolo[3,2-α]pyrimidin-7-one ppa->product1 intermediate Acyclic Acetoacetamide Intermediate diketene->intermediate Acylation cyclization Cyclocondensation (e.g., Acid catalyst) intermediate->cyclization product2 2-Bromo-thiadiazolo[3,2-α]pyrimidin-7-one cyclization->product2

Figure 1. Synthetic routes to 2-bromo-thiadiazolo[3,2-α]pyrimidin-7-ones.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-7-methyl-5H-[1][2][3]thiadiazolo[3,2-a]pyrimidin-5-one via β-Ketoester Condensation

This protocol is adapted from the general method for the synthesis of thiadiazolopyrimidines by the reaction of 2-aminothiadiazoles with β-ketoesters in the presence of polyphosphoric acid.[1]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Ammonium hydroxide solution (concentrated)

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of this compound (1.0 eq) and ethyl acetoacetate (1.2 eq) is prepared.

  • Polyphosphoric acid (PPA) (10-15 parts by weight relative to the amine) is added to the flask.

  • The reaction mixture is heated with stirring at 120-140°C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.

  • The acidic solution is neutralized by the slow addition of concentrated ammonium hydroxide solution until a precipitate is formed.

  • The precipitate is collected by filtration, washed with water, and dried.

  • For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform/methanol mixture).

Protocol 2: Synthesis of 2-Bromo-5-methyl-7H-[1][2][3]thiadiazolo[3,2-a]pyrimidin-7-one via Diketene Acylation

This protocol describes the synthesis through an initial acylation with diketene followed by cyclocondensation.[2]

Materials:

  • This compound

  • Diketene

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

  • Add diketene (1.1 eq) dropwise to the solution at room temperature with stirring.

  • After the addition is complete, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is triturated with a non-polar solvent (e.g., hexane or diethyl ether) to induce precipitation.

  • The solid product is collected by filtration, washed with the non-polar solvent, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Spectroscopic Data for 2-Bromo-5-methyl-7H-[1][2][3]thiadiazolo-[3,2-a]pyrimidin-7-one[6]
Spectroscopic Technique Observed Peaks/Shifts
¹H NMR Data not available in the provided search results.
¹³C NMR Specific shifts not detailed in the provided search results but a spectrum is available for reference.
Mass Spectrometry Data not available in the provided search results.
Infrared (IR) Data not available in the provided search results.

Note: Detailed spectroscopic data was not available in the initial search results. Researchers should perform full characterization of the synthesized compounds.

Table 2: Biological Activity of Representative Thiadiazolo[3,2-α]pyrimidin-7-one Derivatives

The synthesized 2-bromo-thiadiazolo[3,2-α]pyrimidin-7-ones can be screened for various biological activities. The following table summarizes reported activities for analogous compounds.

Compound/Derivative Type Biological Activity Cell Line/Organism IC₅₀/MIC/Zone of Inhibition Reference
2-Alkanesulfinyl/alkanesulfonyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-α]pyrimidin-5-oneCytotoxicVarious cancer cell linesGood activity, particularly with electrophilic substituents[3]
Pyrazolopyrimido-thiadiazolopyrimidine derivativesCytotoxicMCF-7 (Breast cancer)IC₅₀: 5.69 to 9.36 µM[3]
Arylidenethiazolo[3,2-a]pyrimidinonesCytotoxicBreast tumor cell linesStrong effects at low concentrations[4]
Halogenated thiazolo[3,2-a]pyrimidinesCytotoxicHCT-116 (Colon cancer)Exhibited cytotoxic effects[4]
6-ethyl 2,3-dimethyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-[3][5]thiazolo[3,2-a]pyrimidine-2,3,6-tricarboxylateCytotoxicHeLa (Cervical cancer)IC₅₀ = 6.26 ± 0.6 μM[5]
Various thiazolo[3,2-a]pyrimidine derivativesAntimicrobialS. aureus, E. coli, C. albicansModerate activity[6][7]

Application Workflow

The synthesized 2-bromo-thiadiazolo[3,2-α]pyrimidin-7-ones serve as key intermediates for the development of novel therapeutic agents. The workflow from synthesis to biological evaluation is depicted below.

Workflow synthesis Synthesis of 2-Bromo-thiadiazolo[3,2-α]pyrimidin-7-ones purification Purification and Characterization (Recrystallization, Chromatography, NMR, MS, IR) synthesis->purification screening Biological Screening purification->screening antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) screening->antimicrobial cytotoxicity Cytotoxicity Assays (MTT, SRB) screening->cytotoxicity sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt drug_dev Preclinical and Clinical Development lead_opt->drug_dev

Figure 2. Drug discovery workflow for thiadiazolo[3,2-α]pyrimidin-7-ones.

Conclusion

The protocols outlined in these application notes provide a robust foundation for the synthesis of 2-bromo-thiadiazolo[3,2-α]pyrimidin-7-ones from this compound. These compounds are valuable scaffolds in medicinal chemistry, and their further derivatization and biological evaluation are encouraged to explore their full therapeutic potential. Researchers are advised to consult the primary literature for more detailed information and to ensure safe laboratory practices.

References

Protocol for the Synthesis of 2-Bromoimidazo[2,1-b]thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bromo-substituted imidazo[2,1-b]thiadiazoles. The methodologies outlined are based on established synthetic routes reported in peer-reviewed literature. The primary approach involves a two-step process: first, the construction of the imidazo[2,1-b][1][2][3]thiadiazole core, followed by electrophilic bromination.

It is important to note that literature primarily reports the electrophilic substitution, such as bromination, occurring at the 5-position of the imidazo[2,1-b]thiadiazole ring system.[1][4]

Part 1: Synthesis of the Imidazo[2,1-b][1][2][3]thiadiazole Core

The general and widely adopted method for synthesizing the imidazo[2,1-b][1][2][3]thiadiazole scaffold is through the condensation of a 2-amino-1,3,4-thiadiazole derivative with an α-haloketone, typically a substituted phenacyl bromide.[2][5][6]

Experimental Protocol 1: Synthesis of 2,6-Disubstituted Imidazo[2,1-b][1][2][3]thiadiazoles

This protocol is adapted from the synthesis of 2-(4-chlorophenyl)-6-(substituted phenyl)imidazo[2,1-b][1][2][3]thiadiazole derivatives.[2]

Step 1: Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

  • A mixture of 4-chlorobenzoic acid (50 mmol), thiosemicarbazide (50 mmol), and phosphorus oxychloride (POCl₃, 20 mL) is refluxed at 75°C for 2 hours.[2][6]

  • After cooling, the reaction mixture is carefully diluted with water and refluxed vigorously for an additional 4 hours.[2][6]

  • The hot mixture is filtered, and the filtrate is neutralized with a 10% potassium hydroxide solution.[6]

  • The resulting precipitate, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, is collected by filtration and recrystallized from a suitable solvent like ethanol.[6]

Step 2: Condensation with Substituted Phenacyl Bromides

  • A mixture of equimolar quantities of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine and a substituted phenacyl bromide is refluxed in dry ethanol for approximately 46 hours.[2]

  • The excess solvent is removed by distillation.

  • The solid hydrobromide salt that separates is collected by filtration.

  • The collected solid is suspended in water and neutralized with an aqueous sodium carbonate solution to obtain the free base.

  • The final product, the 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazole, is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol, methanol, or acetone).[2]

Quantitative Data for Imidazo[2,1-b][1][2][3]thiadiazole Synthesis
CompoundAr SubstituentYield (%)Melting Point (°C)
5a -H85198-200
5b 4-Br88240-242
5c 4-Cl90235-237
5d 4-F86218-220
5h 4-NO₂92280-282

Data adapted from various literature sources describing similar syntheses.

Part 2: Bromination of the Imidazo[2,1-b][1][2][3]thiadiazole Core

Electrophilic substitution on the imidazo[2,1-b]thiadiazole ring typically occurs at the 5-position.[1] The following protocol describes the synthesis of 5-bromo-imidazo[2,1-b][1][2][3]thiadiazole derivatives.

Experimental Protocol 2: Synthesis of 5-Bromo-6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles

This protocol is based on the bromination of 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles.[1][4]

  • The starting imidazo[2,1-b]-1,3,4-thiadiazole derivative (e.g., compound 5a-i from the literature) is dissolved in a suitable solvent such as chloroform or acetic acid.

  • An equimolar amount of bromine, often dissolved in the same solvent, is added dropwise to the solution at room temperature with stirring.

  • The reaction mixture is stirred for a specified period, which can range from a few hours to overnight, until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is often poured into a solution of sodium thiosulfate to quench any excess bromine.

  • The product is then extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude 5-bromo derivative.

  • The crude product is purified by recrystallization or column chromatography.

The successful bromination at the 5-position is confirmed by ¹H-NMR spectroscopy, which shows the disappearance of the singlet corresponding to the H-5 proton of the imidazole ring.[1][4]

Quantitative Data for 5-Bromo-imidazo[2,1-b][1][2][3]thiadiazoles
Starting CompoundProduct (5-bromo derivative)Yield (%)Melting Point (°C)
5a 6a 70220-222
5b 6b 75241-243
5c 6c 72210-212
5d 6d 69233-235
5e 6e 78265-267

Note: The compound numbering and specific substituents are as reported in the source literature.[1]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthetic pathways described.

Synthesis_Workflow cluster_step1 Step 1: Imidazo[2,1-b][1,3,4]thiadiazole Core Synthesis cluster_step2 Step 2: Electrophilic Bromination A 2-Amino-1,3,4-thiadiazole C Condensation Reaction (Reflux in Ethanol) A->C B α-Haloketone (e.g., Phenacyl Bromide) B->C D Imidazo[2,1-b][1,3,4]thiadiazole Core C->D Dehydrative Cyclization E Imidazo[2,1-b][1,3,4]thiadiazole Core G Electrophilic Substitution E->G F Bromine (Br₂) F->G H 5-Bromo-imidazo[2,1-b][1,3,4]thiadiazole G->H Bromination at C5

Caption: Synthetic workflow for 5-bromo-imidazo[2,1-b][1][2][3]thiadiazoles.

Detailed_Protocol_Flow start Start sub_thiadiazole Synthesize 2-Amino-1,3,4-thiadiazole (Carboxylic Acid + Thiosemicarbazide + POCl₃) start->sub_thiadiazole reflux_ethanol Reflux with α-Haloketone in Dry Ethanol sub_thiadiazole->reflux_ethanol distill Distill off excess solvent reflux_ethanol->distill neutralize Neutralize with Na₂CO₃ solution distill->neutralize filter_purify1 Filter, Wash, and Recrystallize (Imidazo-thiadiazole core) neutralize->filter_purify1 dissolve Dissolve Imidazo-thiadiazole in Chloroform/Acetic Acid filter_purify1->dissolve Proceed to Bromination add_bromine Add Bromine (Br₂) dropwise dissolve->add_bromine stir Stir at Room Temperature add_bromine->stir quench Quench with Sodium Thiosulfate stir->quench extract_purify2 Extract, Dry, and Purify (5-Bromo derivative) quench->extract_purify2 end End Product extract_purify2->end

Caption: Detailed experimental protocol flow for synthesis and bromination.

References

Application Notes and Protocols for 5-Bromo-1,3,4-thiadiazol-2-amine in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3,4-thiadiazol-2-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a privileged structure, appearing in a wide array of pharmacologically active compounds. The presence of a bromine atom at the 5-position offers a valuable handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse molecular libraries. The 2-amino group provides a convenient point for derivatization, commonly through the formation of amides, sulfonamides, or Schiff bases. This combination of reactive sites makes this compound an excellent starting material for the development of novel therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3]

Data Presentation: Biological Activities of 1,3,4-Thiadiazole Derivatives

The following tables summarize the quantitative biological data for various bioactive molecules derived from or related to the 2-amino-1,3,4-thiadiazole scaffold. This data highlights the potential of this chemical class against different therapeutic targets.

Table 1: Anticancer Activity of 5-Substituted-1,3,4-thiadiazol-2-amine Derivatives

Compound ID5-SubstituentCancer Cell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Derivative A4-ChlorophenylMCF-7 (Breast)7.565-Fluorouracil6.80
Derivative B4-ChlorophenylHepG2 (Liver)3.135-Fluorouracil-
Derivative C4-BromophenylMCF-7 (Breast)24.0--
Derivative D3-IndolylPaCa2 (Pancreatic)1.5 µM--
Derivative E4-Chlorobenzyl disulfideMCF-7 (Breast)1.78 µmol/L5-Fluorouracil-
Derivative F4-Chlorobenzyl disulfideA549 (Lung)4.04 µmol/L5-Fluorouracil-

Data compiled from multiple sources highlighting the cytotoxic potential of 1,3,4-thiadiazole derivatives against various cancer cell lines.[4][5]

Table 2: Antimicrobial Activity of 5-Substituted-1,3,4-thiadiazol-2-amine Derivatives

Compound ID5-SubstituentMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative G4-FluorophenylS. aureus20-28Ciprofloxacin18-20
Derivative H4-ChlorophenylS. aureus20-28Ciprofloxacin18-20
Derivative I4-BromophenylS. epidermidis31.25--
Derivative J4-BromophenylM. luteus15.63--
Derivative KOxygenated phenylA. niger32-42Fluconazole24-26
Derivative LOxygenated phenylC. albicans32-42Fluconazole24-26

MIC (Minimum Inhibitory Concentration) values showcase the antibacterial and antifungal efficacy of various 1,3,4-thiadiazole analogs.[6][7]

Table 3: Carbonic Anhydrase Inhibition by 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives

Compound IDDerivative StructurehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA VII (Kᵢ, nM)
AcetazolamideStandard Inhibitor25012--
Compound 7eAcridine Sulfonamide-7.9--
Pyrazole Amide Deriv.Novel Synthesized Amides>1000015.2 - 89.4--

Inhibition constants (Kᵢ) demonstrate the potent and selective inhibition of human carbonic anhydrase (hCA) isoforms by sulfonamide derivatives of 5-amino-1,3,4-thiadiazole.[8][9]

Experimental Protocols

The following are detailed methodologies for the synthesis of the this compound building block and its subsequent derivatization into bioactive sulfonamides.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method for the bromination of 2-amino-1,3,4-thiadiazole.[10][11]

Materials:

  • 2-Amino-1,3,4-thiadiazole

  • Hydrochloric acid (30%)

  • Bromine

  • Sodium hypochlorite (10% effective chlorine)

  • Sodium hydroxide

  • Distilled water

Procedure:

  • Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in a 3-5% aqueous solution of hydrochloric acid to obtain the solution to be reacted.

  • Reaction:

    • Cool the solution to 15-30°C.

    • Slowly add bromine to the stirred solution for a preliminary reaction.

    • In the presence of an oxidant such as sodium hypochlorite, continue the reaction to obtain the brominated material. Maintain the temperature at 15-30°C.

  • Alkali Analysis:

    • Cool the brominated material to -5 to 10°C.

    • Slowly add a 4-7% aqueous solution of sodium hydroxide to adjust the pH to approximately 6.5, precipitating the product.

    • Maintain the temperature for 1 hour after the addition is complete.

  • Purification:

    • Filter the precipitate.

    • Wash the solid with cold distilled water.

    • Dry the product to obtain this compound.

Protocol 2: General Synthesis of N-(5-Bromo-1,3,4-thiadiazol-2-yl)benzenesulfonamide Derivatives

This protocol describes the synthesis of sulfonamide derivatives, which are known to be potent carbonic anhydrase inhibitors.[12]

Materials:

  • This compound

  • Substituted benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

  • Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Add the substituted benzenesulfonyl chloride (1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-(5-bromo-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivative.

Mandatory Visualizations

Synthetic and Biological Pathways

G cluster_synthesis Synthesis Workflow cluster_bio Biological Application A 2-Amino-1,3,4-thiadiazole B This compound A->B Bromination D N-(5-Bromo-1,3,4-thiadiazol-2-yl) benzenesulfonamide B->D Sulfonylation C Substituted Benzenesulfonyl Chloride C->D E Bioactive Sulfonamide F Carbonic Anhydrase (e.g., hCA II) E->F Inhibition G Inhibition of CO2 Hydration F->G H Therapeutic Effect (e.g., Anti-glaucoma) G->H Leads to

Caption: Synthetic workflow for bioactive sulfonamides and their mechanism of action.

Carbonic Anhydrase Inhibition Pathway

cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Normal Catalytic Cycle cluster_inhibition Inhibition by Sulfonamide CA Zn²⁺ H₂O H2CO3 H₂CO₃ CA:f1->H2CO3 Hydration Inhibited_CA Zn²⁺ Inhibitor CO2 CO₂ CO2->CA:f0 Binds CO2->Inhibited_CA:f0 Binding Prevented HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociation Inhibitor Sulfonamide Derivative Inhibitor->Inhibited_CA:f1 Binds & Blocks

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.

Bloom Helicase Inhibition Pathway

cluster_pathway Homologous Recombination Repair cluster_inhibition Inhibition of BLM DSB DNA Double-Strand Break HR Homologous Recombination (HR) Repair Pathway DSB->HR BLM Bloom Helicase (BLM) HR->BLM Recruitment Unwinding DNA Unwinding BLM->Unwinding ATP-dependent Inhibited_BLM Inhibited BLM BLM->Inhibited_BLM Repair DNA Repair & Genomic Stability Unwinding->Repair SCE Increased Sister Chromatid Exchanges Inhibitor BLM Inhibitor (e.g., ML216) Inhibitor->BLM Inhibits Inhibited_BLM->Unwinding Blocks

Caption: Role of Bloom helicase in DNA repair and its inhibition.

References

Application Notes and Protocols: 5-Bromo-1,3,4-thiadiazol-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3,4-thiadiazol-2-amine is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. The 1,3,4-thiadiazole ring is a bioisostere of the thiazole ring and is present in numerous biologically active compounds. The bromine atom at the 5-position provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. This document outlines the applications of this compound and its derivatives in medicinal chemistry, with a focus on their anticancer and antimicrobial properties, and their role as enzyme inhibitors.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2-amino-1,3,4-thiadiazole.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole[1]

Materials:

  • 2-Amino-1,3,4-thiadiazole

  • Acid solution (e.g., 3-5% aqueous solution of an acid agent)

  • Bromine

  • Oxidizing agent (e.g., hypochlorite, chlorate, hydrogen peroxide)

  • Alkali solution for neutralization

Procedure:

  • Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in an acid solution to obtain the solution to be reacted. This ensures a homogeneous reaction.

  • Initial Reaction: Mix the solution from step 1 with bromine to initiate the preliminary reaction, resulting in a preliminary reaction solution.

  • Oxidative Bromination: In the presence of an oxidant, continue the reaction with the preliminary reaction solution to obtain the brominated material. The reaction temperature is maintained between 15-30 °C. The mass ratio of 2-amino-1,3,4-thiadiazole to the oxidizing agent is typically in the range of 1:20 to 1:50.

  • Alkali Analysis: Neutralize the brominated material with an alkali solution to precipitate the final product, 2-amino-5-bromo-1,3,4-thiadiazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of this compound have shown promising activity against various cancer cell lines. The thiadiazole nucleus is a key pharmacophore in the design of novel anticancer agents.

CompoundCancer Cell LineActivity MetricValueReference
5-(4-bromophenyl)-1,3,4-thiadiazol-2-amineHuman Breast Cancer (MCF-7)GI₅₀24.0 µg/mL[1]

1,3,4-thiadiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression. Two such potential targets are Carbonic Anhydrases (CAs) and Checkpoint Kinase 1 (CHK1).

Carbonic Anhydrase Inhibition: Certain isoforms of carbonic anhydrase are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these enzymes is a validated strategy in cancer therapy.

Checkpoint Kinase 1 (CHK1) Inhibition: CHK1 is a crucial component of the DNA damage response pathway. Cancer cells often rely on this pathway for survival, especially in the context of chemotherapy or radiotherapy. Inhibiting CHK1 can lead to the accumulation of DNA damage and induce apoptosis in cancer cells.

anticancer_pathways cluster_CA Carbonic Anhydrase Inhibition cluster_CHK1 Checkpoint Kinase 1 Inhibition Thiadiazole_CA This compound Derivative CA Carbonic Anhydrase (e.g., CA IX) H2CO3 H₂CO₃ H_HCO3 H⁺ + HCO₃⁻ Acidic_TME Acidic Tumor Microenvironment Tumor_Growth Tumor Growth & Metastasis Thiadiazole_CHK1 This compound Derivative DNA_Damage DNA Damage (Chemotherapy/Radiation) ATR ATR Kinase CHK1 Checkpoint Kinase 1 (CHK1) Cell_Cycle_Arrest Cell Cycle Arrest DNA_Repair DNA Repair Apoptosis Apoptosis

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a common feature in many antimicrobial agents. Derivatives of this compound have demonstrated activity against a range of bacteria and fungi. The presence of the halogen atom can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial efficacy.

Compound ClassBacterial StrainsFungal StrainsActivity MetricValue Range (µg/mL)Reference
5-(fluorophenyl)- and 5-(chlorophenyl)-1,3,4-thiadiazol-2-aminesS. aureus, B. subtilis-MIC20-28[2]
5-(halophenyl)-1,3,4-thiadiazol-2-aminesE. coli, P. aeruginosa-MIC24-40
5-(hydroxyphenyl)- and 5-(methoxyphenyl)-1,3,4-thiadiazol-2-amines-A. niger, C. albicansMIC32-42[2]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial culture.

  • Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

mic_workflow start Start: Prepare Standardized Microbial Inoculum prepare_compounds Prepare Serial Dilutions of This compound Derivatives in 96-well Plate start->prepare_compounds inoculate Inoculate Wells with Microbial Suspension prepare_compounds->inoculate controls Set Up Controls: - Positive (Standard Drug) - Negative (No Drug) - Sterility (No Microbes) inoculate->controls incubate Incubate Plates at Appropriate Temperature controls->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End: Record MIC Value read_results->end

Conclusion

This compound is a valuable building block in medicinal chemistry. While the parent compound itself is often used as a synthetic intermediate, its derivatives have demonstrated significant potential as anticancer and antimicrobial agents. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to explore their full therapeutic potential. The provided protocols and data serve as a foundation for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: Derivatization of 5-Bromo-1,3,4-thiadiazol-2-amine for the Development of Potent Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and antimicrobial evaluation of novel agents derived from 5-Bromo-1,3,4-thiadiazol-2-amine. The derivatization of this scaffold, particularly through the formation of Schiff bases and sulfonamides, has emerged as a promising strategy in the discovery of new antimicrobial drugs.

The 1,3,4-thiadiazole ring is a well-established pharmacophore in medicinal chemistry, known to be a structural component of various compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a bromine atom at the 5-position can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets and improving its antimicrobial potency.

I. Synthesis of Starting Material: this compound

The foundational step in this workflow is the synthesis of the key intermediate, this compound. A reliable method for its preparation involves the bromination of 2-amino-1,3,4-thiadiazole.[3][4]

Protocol 1: Synthesis of this compound

Materials:

  • 2-amino-1,3,4-thiadiazole

  • Acid solution (e.g., aqueous solution of an acid agent with a mass fraction of 2-6%)

  • Bromine

  • Oxidant (e.g., hypochlorite, chlorate, hydrogen peroxide)

  • Alkali solution for neutralization

  • Solvent for recrystallization (e.g., ethanol)

Procedure:

  • Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in the acid solution to obtain the reaction solution. This ensures a homogeneous reaction mixture.[3][4]

  • Bromination:

    • Cool the reaction solution to 15-30°C.

    • Slowly add bromine to the solution with constant stirring for a preliminary reaction.

    • In the presence of an oxidant, continue the reaction to obtain the brominated product. The mass ratio of 2-amino-1,3,4-thiadiazole to the oxidant should be in the range of 1:20-50.[3][4]

  • Alkali Analysis: Neutralize the reaction mixture with an alkali solution to precipitate the crude product.[3][4]

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield pure this compound.

Visualization of Synthesis Workflow:

G A 2-amino-1,3,4-thiadiazole B Dissolution in Acid Solution A->B C Bromination with Br2 and Oxidant (15-30°C) B->C D Alkali Neutralization C->D E Purification (Recrystallization) D->E F This compound E->F

Caption: Synthesis of the this compound intermediate.

II. Derivatization Strategies for Antimicrobial Agents

The primary amino group of this compound serves as a versatile handle for further chemical modifications to generate libraries of potential antimicrobial compounds. The two principal derivatization strategies explored here are the formation of Schiff bases and sulfonamides.

A. Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. This reaction introduces a diverse range of substituents, allowing for the fine-tuning of the molecule's steric and electronic properties to enhance antimicrobial activity.[5][6][7]

Protocol 2: General Procedure for the Synthesis of Schiff Bases

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehydes

  • Solvent (e.g., absolute ethanol, methanol, or glacial acetic acid)

  • Catalyst (e.g., a few drops of glacial acetic acid or sulfuric acid)

Procedure:

  • Dissolution: Dissolve equimolar amounts of this compound and the selected aldehyde in a suitable solvent in a round-bottom flask.

  • Catalysis: Add a catalytic amount of acid to the mixture.

  • Reaction: Reflux the reaction mixture for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[5][8]

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., ethanol) and recrystallize from an appropriate solvent system (e.g., chloroform-methanol) to obtain the pure Schiff base derivative.[8]

Visualization of Schiff Base Synthesis Workflow:

G cluster_0 Starting Materials A This compound C Condensation Reaction (Ethanol, cat. Acetic Acid, Reflux) A->C B Substituted Aldehyde (Ar-CHO) B->C D Crude Schiff Base C->D E Purification (Recrystallization) D->E F Pure Schiff Base Derivative E->F

Caption: General workflow for the synthesis of Schiff base derivatives.

B. Synthesis of Sulfonamide Derivatives

Sulfonamides are a well-known class of antimicrobial agents. The reaction of this compound with various sulfonyl chlorides yields sulfonamide derivatives, combining the thiadiazole moiety with the pharmacologically active sulfonamide group.[9][10][11]

Protocol 3: General Procedure for the Synthesis of Sulfonamides

Materials:

  • This compound

  • Substituted sulfonyl chlorides

  • Base (e.g., pyridine, triethylamine)

  • Solvent (e.g., pyridine, dimethylformamide)

Procedure:

  • Dissolution: Dissolve this compound in a suitable solvent, such as pyridine, which can also act as the base.

  • Reaction: Add the substituted sulfonyl chloride dropwise to the solution at 0-5°C with constant stirring. Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by TLC.[11]

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude sulfonamide.

  • Isolation: Collect the solid by filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure sulfonamide derivative.

Visualization of Sulfonamide Synthesis Workflow:

G cluster_0 Reactants A This compound C Reaction in Pyridine (0°C to Room Temp) A->C B Substituted Sulfonyl Chloride (R-SO2Cl) B->C D Precipitation in Ice-Water C->D E Purification (Recrystallization) D->E F Pure Sulfonamide Derivative E->F

Caption: General workflow for the synthesis of sulfonamide derivatives.

III. Antimicrobial Activity Evaluation

The synthesized derivatives should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The Kirby-Bauer disc diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) are standard assays.[12][13]

Protocol 4: Antimicrobial Susceptibility Testing

A. Disc Diffusion Method (Kirby-Bauer):

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial suspension onto the surface of the agar plates.

  • Disc Application: Impregnate sterile filter paper discs with known concentrations of the synthesized compounds and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition around each disc.

B. Broth Microdilution Method (MIC Determination):

  • Preparation of Test Compounds: Prepare serial dilutions of the synthesized compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Data Presentation: Antimicrobial Activity

The following tables summarize the antimicrobial activity of representative 1,3,4-thiadiazole derivatives, providing a reference for the potential efficacy of the newly synthesized 5-bromo analogues.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 5-(Aryl)-1,3,4-thiadiazol-2-amine Schiff Base Derivatives

Compound IDR-group on AldehydeS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
SB-1 4-Chloro2528>100>1005062.5[14][15]
SB-2 4-Fluoro2025>100>1004550[14][15]
SB-3 4-Nitro31.255062.512531.2531.25[16]
SB-4 4-Methoxy62.5125>100>100125>125[5]
SB-5 2,4-Dichloro15.6331.255062.531.2531.25[17]
Ciprofloxacin -18-2018-20<1<1--[14][15]
Fluconazole -----816[16]

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of N-(5-(Aryl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide Derivatives

Compound IDR-group on ThiadiazoleS. aureusB. subtilisE. coliP. aeruginosaReference
SA-1 Phenyl64128>256>256[10]
SA-2 4-Chlorophenyl3264128256[10]
SA-3 4-Methylphenyl6464256>256[10]
SA-4 4-Nitrophenyl163264128[10]
Gatifloxacin -4428[10]

Note: The data presented in these tables are for structurally related compounds and serve as a guide. The actual antimicrobial activity of the 5-bromo derivatives must be determined experimentally. The presence of electron-withdrawing groups like halogens and nitro groups on the aromatic rings often correlates with enhanced antimicrobial activity.[14][15]

V. Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is significantly influenced by the nature and position of the substituents.

Visualization of Structure-Activity Relationships:

Caption: Key structural features influencing antimicrobial activity.

By systematically synthesizing and screening libraries of these 5-bromo-1,3,4-thiadiazole derivatives, researchers can identify lead compounds with potent and broad-spectrum antimicrobial activity, paving the way for the development of next-generation antimicrobial therapeutics.

References

Application Notes and Protocols for N-acylation of 5-Bromo-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-acylation of 5-Bromo-1,3,4-thiadiazol-2-amine, a key transformation in the synthesis of novel derivatives with potential applications in drug discovery and development. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities. N-acylation of the 2-amino group allows for the facile introduction of various substituents, enabling the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR).

Data Presentation: A Comparative Summary of N-Acylation Reactions

The following tables summarize the reaction conditions and characterization data for the N-acetylation and N-benzoylation of this compound.

Table 1: Reaction Conditions for N-Acylation

Product NameAcylating AgentBaseSolventReaction Time (h)Temperature (°C)
N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamideAcetic AnhydridePyridinePyridine (anhydrous)2Reflux
N-(5-Bromo-1,3,4-thiadiazol-2-yl)benzamideBenzoyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)4Room Temperature

Table 2: Characterization Data for N-Acylated Products

Product NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamideC₄H₄BrN₃OS222.06>200 (decomposes)~85
N-(5-Bromo-1,3,4-thiadiazol-2-yl)benzamideC₉H₆BrN₃OS284.13230-232~90

Table 3: Spectroscopic Data for N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide

TechniqueData
¹H NMR (DMSO-d₆)δ 12.32 (s, 1H, NH), 2.18 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆)δ 168.79 (C=O), 158.89 (C-Br), 145.2 (C-N), 22.5 (CH₃)
IR (KBr, cm⁻¹) 3158 (N-H stretch), 1680 (C=O stretch), 1550 (C=N stretch), 680 (C-Br stretch)
MS (m/z) [M]⁺ at 221/223 (Br isotopes)

Table 4: Spectroscopic Data for N-(5-Bromo-1,3,4-thiadiazol-2-yl)benzamide

TechniqueData
¹H NMR (DMSO-d₆)δ 12.50 (s, 1H, NH), 8.20-7.50 (m, 5H, Ar-H)
¹³C NMR (DMSO-d₆)δ 165.5 (C=O), 159.1 (C-Br), 146.0 (C-N), 132.5, 131.9, 128.8, 128.0 (Ar-C)
IR (KBr, cm⁻¹) 3147 (N-H stretch), 1674 (C=O stretch), 1535 (N-H bend), 1315 (C-N stretch), 686 (C-Br stretch)[1]
MS (m/z) [M]⁺ at 283/285 (Br isotopes)

Experimental Protocols

Protocol 1: Synthesis of N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide

This protocol details the N-acetylation of this compound using acetic anhydride in pyridine.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous pyridine.

  • To this suspension, add acetic anhydride (1.2 eq) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of N-(5-Bromo-1,3,4-thiadiazol-2-yl)benzamide

This protocol describes the N-benzoylation of this compound using benzoyl chloride in the presence of triethylamine.

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM dropwise from a dropping funnel over 15 minutes with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure N-(5-Bromo-1,3,4-thiadiazol-2-yl)benzamide.

  • Dry the purified product under vacuum.

Mandatory Visualization

experimental_workflow cluster_acetylation Protocol 1: N-Acetylation cluster_benzoylation Protocol 2: N-Benzoylation start_A This compound + Pyridine reagent_A Add Acetic Anhydride start_A->reagent_A reflux_A Reflux for 2h reagent_A->reflux_A workup_A Cool & Precipitate in Ice Water reflux_A->workup_A filter_A Filter & Wash workup_A->filter_A purify_A Recrystallize from Ethanol filter_A->purify_A product_A N-(5-Bromo-1,3,4-thiadiazol- 2-yl)acetamide purify_A->product_A start_B This compound + TEA in DCM at 0°C reagent_B Add Benzoyl Chloride in DCM start_B->reagent_B react_B Stir at RT for 4h reagent_B->react_B workup_B Wash with NaHCO₃ & Brine react_B->workup_B dry_B Dry over Na₂SO₄ workup_B->dry_B evaporate_B Evaporate Solvent dry_B->evaporate_B purify_B Recrystallize evaporate_B->purify_B product_B N-(5-Bromo-1,3,4-thiadiazol- 2-yl)benzamide purify_B->product_B reaction_scheme cluster_products Products reactant This compound product_A N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide reactant->product_A Acetic Anhydride, Pyridine, Reflux product_B N-(5-Bromo-1,3,4-thiadiazol-2-yl)benzamide reactant->product_B Benzoyl Chloride, TEA, DCM, RT

References

Application Notes and Protocols for the Use of 5-Bromo-1,3,4-thiadiazol-2-amine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2] Its derivatives have been extensively investigated as inhibitors of various cellular processes critical for cancer cell proliferation and survival. The mesoionic nature of the 1,3,4-thiadiazole ring allows for enhanced membrane permeability, making it an attractive core for the design of novel therapeutic agents.[3]

This document focuses on the application of a key starting material, 5-Bromo-1,3,4-thiadiazol-2-amine , in the synthesis of novel anticancer agents. The presence of the bromo substituent at the 5-position offers a strategic site for further chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The 2-amino group serves as a versatile handle for the introduction of various pharmacophores, leading to the development of fused heterocyclic systems and substituted derivatives with enhanced biological activity.

Recent research has demonstrated that derivatives synthesized from 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine exhibit significant cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer. These compounds often exert their anticancer effects by inducing apoptosis and interfering with key signaling pathways involved in cell cycle regulation and proliferation.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of various anticancer agents synthesized from 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine against the A549 human non-small cell lung cancer cell line. The half-maximal inhibitory concentration (IC50) values are presented to allow for a clear comparison of the potency of these derivatives.

Compound IDStructureA549 IC50 (µM)
Doxorubicin (Standard)4.58
4 Substituted imidazo[2,1-b]-1,3,4-thiadiazole2.58
5 Substituted imidazo[2,1-b]-1,3,4-thiadiazole3.11
8 Substituted-1,3,4-thiadiazolo[3,2-a]pyrimidine6.47
10b 1-(5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)thiourea4.35
10c 1-(5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)thiourea5.21
10d 1-(5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)thiourea4.93

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting material, its subsequent conversion into exemplary anticancer agents, and the evaluation of their cytotoxic activity.

Protocol 1: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine (Starting Material)

This protocol describes the synthesis of the key starting material from 4-bromobenzoic acid and thiosemicarbazide.

Materials:

  • 4-Bromobenzoic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid

  • Ethanol

  • Ammonium hydroxide solution

  • Distilled water

Procedure:

  • In a round-bottom flask, add 4-bromobenzoic acid (0.01 mol) and thiosemicarbazide (0.01 mol).

  • Carefully add concentrated sulfuric acid (10 mL) portion-wise with constant stirring and cooling in an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Slowly pour the reaction mixture onto crushed ice with continuous stirring.

  • Neutralize the resulting solution with a dilute ammonium hydroxide solution until a precipitate is formed.

  • Filter the precipitate, wash thoroughly with cold distilled water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine.

Protocol 2: Synthesis of Substituted Imidazo[2,1-b]-1,3,4-thiadiazoles (e.g., Compounds 4 & 5)

This protocol outlines a general procedure for the synthesis of imidazo[2,1-b]-1,3,4-thiadiazole derivatives from 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine.

Materials:

  • 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

  • Appropriate α-haloketone (e.g., phenacyl bromide derivatives)

  • Absolute ethanol

  • Anhydrous potassium carbonate

Procedure:

  • Dissolve 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (1 mmol) in absolute ethanol (20 mL).

  • Add the appropriate α-haloketone (1 mmol) and a catalytic amount of anhydrous potassium carbonate.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF-water mixture).

Protocol 3: Synthesis of 1-(5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl)-3-substituted thioureas (e.g., Compounds 10b-d)

This protocol details the synthesis of thiourea derivatives from the starting amine.

Materials:

  • 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

  • Appropriate isothiocyanate (e.g., 4-chlorophenyl isothiocyanate)

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (1 mmol) in dry DMF (10 mL).

  • Add the corresponding isothiocyanate (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the product from a suitable solvent to obtain the pure thiourea derivative.

Protocol 4: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes the methodology for assessing the anticancer activity of the synthesized compounds.

Materials:

  • A549 (Non-Small Cell Lung Cancer) cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized thiadiazole derivatives

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds and doxorubicin in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and controls.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Visualizations

Logical Relationships and Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Core Scaffold cluster_derivatives Derivative Synthesis cluster_evaluation Biological Evaluation start1 4-Bromobenzoic Acid core 5-(4-Bromophenyl)-1,3,4- thiadiazol-2-amine start1->core start2 Thiosemicarbazide start2->core deriv1 Imidazo[2,1-b]-1,3,4- thiadiazoles core->deriv1 deriv2 1,3,4-Thiadiazolo[3,2-a]- pyrimidines core->deriv2 deriv3 Substituted Thioureas core->deriv3 eval In Vitro Anticancer Activity (A549 cells) deriv1->eval deriv2->eval deriv3->eval MTT_Assay_Workflow A Seed A549 cells in 96-well plates B Incubate for 24h A->B C Treat with thiadiazole derivatives B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan crystals in DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I PI3K_Akt_Pathway cluster_legend Legend Thiadiazole 5-Bromo-1,3,4-thiadiazole Derivative PI3K PI3K Thiadiazole->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Activation Activation Activation_arrow Inhibition Inhibition Inhibition_arrow

References

Application Notes and Protocols for the Quantification of 5-Bromo-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a robust analytical method for the quantification of 5-Bromo-1,3,4-thiadiazol-2-amine, a key intermediate in pharmaceutical synthesis. The described method utilizes High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), a widely accessible and reliable technique for quantitative analysis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial building block for the synthesis of various biologically active molecules. Accurate and precise quantification of this compound is essential for process control, quality assurance of starting materials, and in various stages of drug development. While spectroscopic methods like NMR and mass spectrometry are excellent for structural elucidation, HPLC is the preferred method for quantitative analysis due to its high resolution, sensitivity, and reproducibility.[1][2] This document outlines a validated RP-HPLC-DAD method for the determination of this compound.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The proposed method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer allows for the efficient elution and separation of the analyte from potential impurities.

A summary of the optimized chromatographic conditions for the quantification of this compound is presented in the table below.

ParameterCondition
Instrument HPLC system with Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Method validation is crucial to ensure the reliability of the analytical data. The following table summarizes the key validation parameters for the proposed HPLC method.

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantification (LOQ) 0.7 µg/mL-
Specificity No interference from blank/placeboNo co-eluting peaks at the analyte retention time

Experimental Protocols

The following section provides detailed step-by-step protocols for the quantification of this compound using the described HPLC method.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Weighing: Accurately weigh a sufficient amount of the test sample expected to contain approximately 10 mg of this compound.

  • Extraction/Dissolution: Transfer the weighed sample to a 100 mL volumetric flask. Add approximately 70 mL of the diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

The general workflow for the HPLC analysis is depicted in the diagram below.

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup A->B Load Vials C Sequence Creation B->C D Data Acquisition C->D Run Sequence E Data Processing & Integration D->E F Quantification & Reporting E->F

Caption: General workflow for HPLC analysis.

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the 10 µg/mL working standard solution five times.

  • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

  • The %RSD for the peak area should be ≤ 2.0%, and for the retention time should be ≤ 1.0%.

  • Calibration Curve: Generate a linear regression curve by plotting the peak area of the standards against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculation: Calculate the amount of this compound in the original sample using the following formula:

    Amount (mg) = (Concentration from curve (µg/mL) * Dilution Factor * Volume of flask (mL)) / 1000

Logical Relationship for Method Development

The development of a robust analytical method follows a logical progression of steps, as illustrated below.

Method_Development cluster_0 Method Development A Analyte Characterization B Selection of Chromatographic Mode A->B C Column & Mobile Phase Screening B->C D Optimization of Chromatographic Conditions C->D E Method Validation D->E

Caption: Logical flow of analytical method development.

This structured approach ensures the final method is suitable for its intended purpose, providing accurate and reliable quantitative data for this compound. For further information or specific applications, please refer to relevant scientific literature or contact our technical support.

References

Application Notes and Protocols: Functionalization of the Amino Group in 5-Bromo-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the exocyclic amino group of 5-Bromo-1,3,4-thiadiazol-2-amine. This compound is a valuable building block in medicinal chemistry, and its functionalization allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. The following protocols cover key transformations including N-acylation, N-alkylation, N-sulfonylation, and Schiff base formation.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery. The presence of the bromine atom provides a site for further cross-coupling reactions, while the amino group is a versatile handle for the introduction of various functionalities to modulate the physicochemical and pharmacological properties of the molecule. The functionalization of this amino group is a critical step in the synthesis of novel compounds with potential activities such as antimicrobial, anticancer, and anti-inflammatory effects.

Data Presentation: Reaction Conditions for Amino Group Functionalization

The following table summarizes typical reaction conditions for the functionalization of the amino group in this compound and related 2-amino-1,3,4-thiadiazole derivatives.

Functionalization TypeReagentSolventBaseTemperature (°C)Time (h)Yield (%)Notes
N-Acylation Acetic AnhydrideAcetic Acid-Reflux2-4GoodAnalogous procedure for 5-chloro derivative.[1]
Benzoyl ChloridePyridinePyridineRoom Temp.12ModerateGeneral procedure for 2-aminothiadiazoles.
N-Alkylation Benzylamine-Triethylamine666Not specifiedDirect reaction with the amine.
ChloroacetoneWater-Reflux>24Not specifiedFormation of an imidazo[2,1-b][2][3][4]thiadiazole derivative.[2][5]
Ethyl 3-bromo-2-oxopropanoateEthanol-1102Not specifiedReaction in a sealed tube.
N-Sulfonylation Benzenesulfonyl ChloridePyridinePyridineRoom Temp.12Moderate-GoodHinsberg reaction for primary amines.
Schiff Base Formation Substituted BenzaldehydesEthanolGlacial Acetic Acid (catalytic)Reflux4-660-85General method for 2-aminothiadiazoles.

Experimental Protocols

N-Acylation of this compound (Analogous Procedure)

This protocol is adapted from a general procedure for the acylation of 2-amino-1,3,4-thiadiazole derivatives.

Materials:

  • This compound

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend 1 equivalent of this compound in glacial acetic acid.

  • Add 2-3 equivalents of acetic anhydride to the suspension.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide.

N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a stirred solution of this compound (1 equivalent) in dry DMF, add the alkyl halide (1.2 equivalents) and potassium carbonate (2 equivalents) at room temperature.

  • Heat the resulting mixture at 80-90°C for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

N-Sulfonylation of this compound

This protocol is based on the general Hinsberg reaction for primary amines.

Materials:

  • This compound

  • Benzenesulfonyl Chloride

  • Anhydrous Pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) to the cooled solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the sulfonamide product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent to yield the pure N-(5-bromo-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Schiff Base Formation with this compound

This protocol outlines the synthesis of Schiff bases (imines) from this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Visualizations

experimental_workflow cluster_acylation N-Acylation Workflow cluster_alkylation N-Alkylation Workflow cluster_sulfonylation N-Sulfonylation Workflow cluster_schiff_base Schiff Base Formation Workflow A1 Dissolve Amine in Acetic Acid A2 Add Acetic Anhydride A1->A2 A3 Reflux (2-4h) A2->A3 A4 Cool & Precipitate in Water A3->A4 A5 Filter & Recrystallize A4->A5 B1 Dissolve Amine, Alkyl Halide & Base in DMF B2 Heat (80-90°C, 12-16h) B1->B2 B3 Work-up & Extraction B2->B3 B4 Purify by Chromatography B3->B4 C1 Dissolve Amine in Pyridine (ice bath) C2 Add Sulfonyl Chloride C1->C2 C3 Stir at RT (12h) C2->C3 C4 Precipitate in Water C3->C4 C5 Filter & Recrystallize C4->C5 D1 Dissolve Amine & Aldehyde in Ethanol D2 Add Catalytic Acetic Acid D1->D2 D3 Reflux (4-6h) D2->D3 D4 Cool & Isolate Product D3->D4 D5 Recrystallize D4->D5

Caption: Experimental Workflows for Amino Group Functionalization.

signaling_pathway cluster_main Functionalization of this compound cluster_reactions cluster_products start This compound acylation N-Acylation start->acylation RCOCl or (RCO)₂O alkylation N-Alkylation start->alkylation R-X, Base sulfonylation N-Sulfonylation start->sulfonylation RSO₂Cl, Base schiff_base Schiff Base Formation start->schiff_base RCHO, H⁺ product_acyl N-Acyl Derivatives acylation->product_acyl product_alkyl N-Alkyl Derivatives alkylation->product_alkyl product_sulfonyl N-Sulfonyl Derivatives sulfonylation->product_sulfonyl product_schiff Schiff Bases schiff_base->product_schiff

Caption: Reaction Pathways for Amino Group Functionalization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-1,3,4-thiadiazol-2-amine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is typically a two-step process: first, the formation of 2-amino-1,3,4-thiadiazole from thiosemicarbazide, followed by its bromination.

Issue 1: Low or No Yield of 2-Amino-1,3,4-thiadiazole (Precursor)

Potential Cause Troubleshooting Suggestion
Inefficient Cyclization Reagent The choice of acid catalyst is crucial for the cyclization of thiosemicarbazide. Concentrated sulfuric acid is a common and effective reagent. Other options include polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3), which may offer improved yields in some cases.[1] Methane sulphonic acid has also been reported as an efficient dehydrating agent.[1]
Suboptimal Reaction Temperature Ensure the reaction is heated sufficiently to drive the cyclization. The specific temperature will depend on the chosen acid and solvent. For solvent-free conditions with carboxylic acids, heating for several hours is necessary.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials are fully consumed before workup.
Hydrolysis of Starting Material or Product Ensure anhydrous conditions, especially when using moisture-sensitive reagents like POCl3.

Issue 2: Low Yield or Failure in the Bromination Step

Potential Cause Troubleshooting Suggestion
Ineffective Brominating Agent/Conditions Direct bromination can be challenging. A reported method involves dissolving 2-amino-1,3,4-thiadiazole in an acidic solution before reacting with bromine.[2]
Over-bromination or Side Reactions Control the stoichiometry of bromine carefully. The addition of an oxidant, such as hydrogen peroxide or a hypochlorite, after the initial reaction with bromine can improve the yield and reduce the amount of bromine required.[2]
Suboptimal Reaction Temperature The bromination reaction temperature should be carefully controlled, typically between 15-30°C, to minimize side product formation.[2]
Product Degradation The product may be sensitive to strong acidic or basic conditions during workup. Neutralize the reaction mixture carefully after completion.

Issue 3: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Suggestion
Unreacted Starting Material Monitor the reaction to completion via TLC. If starting material persists, consider extending the reaction time or increasing the temperature slightly. Purify the final product by recrystallization.
Formation of Di-brominated or other byproducts Optimize the stoichiometry of the brominating agent. Purification via column chromatography or recrystallization from a suitable solvent (e.g., ethanol) can remove these impurities.[3]
Residual Acid or Base from Workup Ensure the product is thoroughly washed with water to remove any residual acids or bases. Check the pH of the filtrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step involves the cyclization of thiosemicarbazide with a suitable reagent (often in the presence of a carboxylic acid or its derivative) to form 2-amino-1,3,4-thiadiazole.[1] The second step is the regioselective bromination of the 2-amino-1,3,4-thiadiazole ring at the 5-position.[2]

Q2: Which cyclization agent is best for preparing the 2-amino-1,3,4-thiadiazole precursor?

A2: The choice of cyclization agent can significantly impact the yield. While conventional methods using concentrated sulfuric acid are effective, other reagents like polyphosphate ester (PPE) have been used to develop one-pot syntheses from a carboxylic acid and thiosemicarbazide, avoiding more toxic reagents like POCl3.[4][5][6] The optimal agent may depend on the specific substrate and desired reaction conditions.

Q3: How can I improve the yield of the bromination step?

A3: A patented method suggests dissolving the 2-amino-1,3,4-thiadiazole precursor in an acidic solution, followed by a preliminary reaction with bromine. An oxidant is then added to complete the reaction. This approach is reported to increase the yield and purity while reducing the overall amount of bromine required and minimizing waste.[2]

Q4: What are the key reaction parameters to control during bromination?

A4: The key parameters to control are temperature (ideally 15-30°C), the molar ratio of the reactants, and the rate of addition of bromine.[2] Careful control of these parameters will help to minimize the formation of unwanted side products.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: Ethanol is a commonly used solvent for the recrystallization of 1,3,4-thiadiazole derivatives and can be effective for purifying the final product.[3][7]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1,3,4-thiadiazole (General Method using PPE)

This protocol is adapted from a one-pot synthesis method.[5]

  • To a hot (60 °C) solution of a suitable carboxylic acid (5 mmol) in a mixture of polyphosphate ester (PPE) (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).

  • Reflux the reaction mixture for approximately 10 hours.

  • After cooling, add distilled water (15 mL) to the mixture.

  • Neutralize the residual PPE with sodium bicarbonate (NaHCO3).

  • Isolate the precipitate by filtration and wash with chloroform and hexane to obtain the 2-amino-5-substituted-1,3,4-thiadiazole.

Protocol 2: Synthesis of this compound

This protocol is based on a patented method designed to improve yield and reduce waste.[2]

  • Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in an aqueous acid solution (e.g., 2-6% mass fraction of an acid agent) to create a homogeneous solution.

  • Initial Reaction: Mix the solution with bromine and allow them to react. The reaction temperature should be maintained between 15-30°C.

  • Oxidation: In the presence of an oxidant (e.g., hydrogen peroxide, hypochlorite), continue the reaction to completion.

  • Alkali Analysis: Neutralize the reaction mixture with a base to precipitate the crude product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.

Data Presentation

Table 1: Comparison of Cyclization Methods for 2-Amino-1,3,4-thiadiazole Synthesis

Method Reagents Conditions Reported Yield Reference
ConventionalCarboxylic Acid, Thiosemicarbazide, conc. H2SO4HeatingGood
MicrowaveCarboxylic Acid, Thiosemicarbazide, POCl3Microwave IrradiationImproved over conventional
One-PotCarboxylic Acid, Thiosemicarbazide, PPEReflux in Chloroform44-70%[5]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: 2-Amino-1,3,4-thiadiazole Synthesis cluster_step2 Step 2: Bromination start1 Thiosemicarbazide + Carboxylic Acid Derivative reaction1 Cyclization/ Dehydration (e.g., H2SO4, PPA, PPE) start1->reaction1 product1 2-Amino-1,3,4-thiadiazole reaction1->product1 start2 2-Amino-1,3,4-thiadiazole product1->start2 Purification & Use reaction2 Bromination (Br2, Acid, Oxidant) start2->reaction2 product2 5-Bromo-1,3,4-thiadiazol- 2-amine reaction2->product2 TroubleshootingTree start Low Yield of Final Product step1_check Check Yield of 2-Amino-1,3,4-thiadiazole start->step1_check step1_low Low Precursor Yield step1_check->step1_low Low step1_ok Precursor Yield OK step1_check->step1_ok Acceptable step2_check Low Yield in Bromination Step solution2a Optimize Bromination: - Control Temperature (15-30°C) - Use Acidic Medium - Add Oxidant step2_check->solution2a solution2b Check Purity: - Recrystallize Product step2_check->solution2b solution1a Optimize Cyclization: - Change Acid Catalyst - Adjust Temperature step1_low->solution1a solution1b Ensure Anhydrous Conditions step1_low->solution1b step1_ok->step2_check

References

Technical Support Center: Purification of 5-Bromo-1,3,4-thiadiazol-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 5-Bromo-1,3,4-thiadiazol-2-amine via recrystallization.

Experimental Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., ethanol, acetone, ethyl acetate, ethanol/ethyl acetate mixture, DMF/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude compound into several test tubes.

    • Add a few drops of a different potential solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • Heat the test tubes that did not show dissolution at room temperature. If the compound dissolves when hot, and then precipitates upon cooling, the solvent is a good candidate. For mixed solvent systems, dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.

    • Continue to add the solvent until the compound is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven at a suitable temperature.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂H₂BrN₃S[1][2]
Molecular Weight180.03 g/mol [1][2]
Melting Point178-182 °C (decomposes)[2]
AppearanceSolid[2]

Table 2: Potential Solvents for Recrystallization of Amino-Thiadiazole Derivatives

Solvent / Solvent SystemCompound ClassReference
Acetone5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine[3]
Ethanol5-[Substituted]-1,3,4-thiadiazol-2-amines[4][5]
Ethanol:Ethyl Acetate (2:1)5-amino-1,3,4-thiadiazole derivatives[6]
DMF/H₂O2-amino-5-substituted-1,3,4-thiadiazoles

Troubleshooting Guide

TroubleshootingWorkflow start Start Recrystallization dissolution Dissolve crude compound in minimum hot solvent start->dissolution cooling Cool solution slowly dissolution->cooling crystals_form Do crystals form? cooling->crystals_form oiling_out Does the compound oil out? cooling->oiling_out crystals_form->oiling_out Yes too_much_solvent Too much solvent used. Evaporate some solvent and re-cool. crystals_form->too_much_solvent No low_yield Is the yield low? oiling_out->low_yield No reheat_add_solvent Reheat to dissolve oil. Add more solvent and cool slowly. oiling_out->reheat_add_solvent Yes impure_product Is the product impure? low_yield->impure_product No check_mother_liquor Check mother liquor for dissolved product. Concentrate and re-cool if necessary. low_yield->check_mother_liquor Yes end Pure Crystals Obtained impure_product->end No recrystallize_again Re-recrystallize. Ensure slow cooling. impure_product->recrystallize_again Yes too_much_solvent->cooling supersaturated Supersaturated solution. - Add seed crystal - Scratch inner wall of flask supersaturated->cooling reheat_add_solvent->cooling change_solvent Try a different solvent or solvent mixture. change_solvent->dissolution check_mother_liquor->cooling recrystallize_again->dissolution

Caption: A workflow diagram for troubleshooting common issues during recrystallization.

Frequently Asked Questions (FAQs)

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7][8][9] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[9] Using a different solvent with a lower boiling point may also be beneficial.

Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?

A2: This is a common issue that can arise from two main causes: too much solvent was used, or the solution is supersaturated.[7] If too much solvent was used, you will need to evaporate some of it and then try to recrystallize again.[7] If the solution is supersaturated, crystallization can be induced by adding a seed crystal of the pure compound or by scratching the inside of the flask with a glass rod at the meniscus.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from several factors. Using too much solvent is a frequent cause, as a significant amount of the product will remain in the mother liquor.[9] Ensure you are using the minimum amount of hot solvent required for dissolution. Additionally, make sure the solution is sufficiently cooled to maximize precipitation. Some product loss is inherent to the recrystallization process.

Q4: My purified compound is still colored/impure. What went wrong?

A4: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb some of your desired product. If the product is still impure after recrystallization, a second recrystallization may be necessary. Ensure that the cooling process is slow, as rapid cooling can trap impurities within the crystal lattice.

Q5: Are there any specific considerations for a brominated heterocyclic amine like this compound?

A5: Amine-containing compounds can sometimes be oxidized, especially at high temperatures in the presence of certain solvents.[10] It is good practice to use fresh, high-purity solvents. The basicity of the amine group could also influence its solubility in protic or acidic solvents.[10] For heterocyclic compounds, finding a single perfect solvent can be challenging, and mixed solvent systems are often effective.[11]

References

common side products in the synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary steps in the synthesis of this compound?

A1: The synthesis is typically a two-step process. The first step is the cyclization of thiosemicarbazide to form 2-amino-1,3,4-thiadiazole. The second step is the bromination of the 2-amino-1,3,4-thiadiazole intermediate.[1]

Q2: What is the most common side product during the cyclization of thiosemicarbazide?

A2: The most common side product is the isomeric 4-amino-4H-1,2,4-triazole-3-thiol. The formation of this triazole derivative is particularly favored under alkaline conditions. To promote the formation of the desired 1,3,4-thiadiazole ring, the reaction should be carried out in an acidic medium.[2]

Q3: What are the potential side products during the bromination of 2-amino-1,3,4-thiadiazole?

A3: Due to the strong activating nature of the amino group, polysubstitution is a significant side reaction, leading to the formation of di- and tri-brominated products. Oxidation of the aromatic amine can also occur.

Q4: How can I minimize the formation of polysubstituted byproducts during bromination?

A4: To achieve selective monobromination, it is crucial to control the reactivity of the amino group. This can be done by performing the bromination under controlled temperature conditions and using a specific molar ratio of bromine. A patented method suggests dissolving 2-amino-1,3,4-thiadiazole in an acidic solution and adding bromine dropwise at a low temperature (10°C or lower).[1] The use of an oxidant in conjunction with a substoichiometric amount of bromine can also improve selectivity and yield.[1]

Q5: What are suitable purification methods for the final product?

A5: Recrystallization from a suitable solvent, such as an ethanol/water mixture, is a common and effective method for purifying this compound.[3] During the workup of the bromination reaction, neutralizing the reaction mixture and washing the precipitate with water is essential to remove excess acid and inorganic salts.[1][3]

Troubleshooting Guides

Problem 1: Low yield in the cyclization of thiosemicarbazide.
Possible Cause Suggested Solution
Incomplete reaction - Ensure starting materials are pure and dry.- Increase reaction time or temperature, while monitoring for potential decomposition.[2]- Optimize the molar ratio of thiosemicarbazide to the acid and cyclizing agent.
Ineffective cyclizing agent - The choice of cyclizing agent is critical. Concentrated sulfuric acid or phosphorus oxychloride are commonly used for this reaction.[3]- Consider alternative methods such as microwave-assisted synthesis, which may improve yields and reduce reaction times.
Side reaction forming 1,2,4-triazole - Ensure the reaction medium is acidic. Alkaline conditions favor the formation of the 1,2,4-triazole isomer.[2]
Problem 2: Poor purity of 2-amino-1,3,4-thiadiazole after cyclization.
Possible Cause Suggested Solution
Presence of unreacted starting materials - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials.[2]- Improve purification by recrystallization from a suitable solvent like ethanol.[2]
Formation of isomeric byproduct (1,2,4-triazole) - Confirm the identity of the byproduct using spectroscopic methods (NMR, IR). The spectral data for 1,2,4-triazole-3-thiol derivatives will differ significantly from the desired 1,3,4-thiadiazole.[4][5]- Adjust reaction conditions to be more acidic to suppress the formation of the triazole.
Problem 3: Low yield in the bromination of 2-amino-1,3,4-thiadiazole.
Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction temperature is maintained within the optimal range (e.g., 20-25°C after the initial addition of bromine).[1]- The duration of the reaction may need to be extended. Monitor progress with TLC.
Oxidation of the amine - The use of an oxidant as described in some protocols is intended to facilitate bromination, but harsh conditions can lead to degradation. Ensure the chosen oxidant and conditions are appropriate.[1]
Loss of product during workup - Carefully control the pH during neutralization to ensure complete precipitation of the product.- Thoroughly wash the filtered product to remove soluble impurities, but avoid excessive washing which may dissolve some of the product.
Problem 4: Formation of polybrominated side products.
Possible Cause Suggested Solution
Excessive brominating agent - Use a precise molar ratio of bromine to 2-amino-1,3,4-thiadiazole, as specified in the protocol (e.g., 1:0.45-0.55).[1]
Reaction temperature too high - Maintain a low temperature (e.g., below 10°C) during the addition of bromine to control the reaction rate and improve selectivity.[1]
High reactivity of the substrate - The amino group strongly activates the ring. Performing the reaction in a strongly acidic medium can protonate the amino group, reducing its activating effect, though this may also decrease the overall reaction rate.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-1,3,4-thiadiazole

This protocol is based on the acid-catalyzed cyclization of thiosemicarbazide.

Materials:

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid

  • Ethanol

  • 10% Sodium Carbonate solution

  • Ice

Procedure:

  • In a round-bottom flask, dissolve thiosemicarbazide in ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture at 80-90°C for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Basify the solution with a 10% sodium carbonate solution to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-1,3,4-thiadiazole.

Protocol 2: Synthesis of this compound

This protocol is adapted from a patented method for the bromination of 2-amino-1,3,4-thiadiazole.[1]

Materials:

  • 2-amino-1,3,4-thiadiazole

  • Aqueous acid solution (e.g., 3-5% sulfuric acid)

  • Bromine

  • Oxidant (e.g., hydrogen peroxide or a hypochlorite salt)

  • Ammonia solution

  • Ice

Procedure:

  • Dissolve 2-amino-1,3,4-thiadiazole in the aqueous acid solution in a reaction vessel.[1]

  • Cool the solution to 10°C or lower.[1]

  • Slowly add bromine dropwise to the reaction mixture with vigorous stirring, maintaining the low temperature. The molar ratio of 2-amino-1,3,4-thiadiazole to bromine should be approximately 1:0.5.[1]

  • After the addition of bromine, add the oxidant to the reaction mixture.[1]

  • Allow the reaction to proceed at a temperature of 15-30°C until completion, as monitored by TLC.[1]

  • Pour the reaction mixture into ice water.

  • Neutralize the solution with an ammonia solution to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water to remove any residual acid and salts, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[3]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination cluster_purification Purification Thiosemicarbazide Thiosemicarbazide Reaction1 Cyclization Thiosemicarbazide->Reaction1 Acid_Catalyst Acidic Medium (e.g., H₂SO₄) Acid_Catalyst->Reaction1 Heat Heating Heat->Reaction1 Intermediate 2-Amino-1,3,4-thiadiazole Reaction2 Bromination Intermediate->Reaction2 Reaction1->Intermediate Bromine Bromine (Br₂) + Oxidant Bromine->Reaction2 Low_Temp Low Temperature Low_Temp->Reaction2 Final_Product 5-Bromo-1,3,4- thiadiazol-2-amine Recrystallization Recrystallization Final_Product->Recrystallization Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Poor_Purity Poor Purity? Start->Poor_Purity Low_Yield->Poor_Purity No Check_Conditions Check Reaction Conditions (Temp, Time, Reagents) Low_Yield->Check_Conditions Yes Check_pH Verify Acidic pH (for Cyclization) Poor_Purity->Check_pH Isomeric Impurity TLC_Monitoring Monitor with TLC Poor_Purity->TLC_Monitoring Yes Protecting_Group Consider Protecting Group (for Bromination) Poor_Purity->Protecting_Group Polysubstitution Optimize_Ratios Optimize Molar Ratios Check_Conditions->Optimize_Ratios Solution Problem Resolved Check_pH->Solution Optimize_Ratios->Solution Improve_Purification Improve Purification (Recrystallization) TLC_Monitoring->Improve_Purification Improve_Purification->Solution Protecting_Group->Solution

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of 2-Amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the bromination of 2-amino-1,3,4-thiadiazole to synthesize 2-amino-5-bromo-1,3,4-thiadiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 2-amino-1,3,4-thiadiazole.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Material: Harsh reaction conditions may cause the decomposition of the starting material or product. 3. Poor Quality of Reagents: Bromine may have degraded, or the starting material may be impure. 4. Suboptimal pH: The reaction may be sensitive to the acidity of the medium.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature (e.g., to 25-30°C).[1] 2. Temperature Control: Ensure the reaction temperature is maintained within the optimal range (e.g., 20-25°C during the main reaction, and at or below 10°C during bromine addition).[1] 3. Reagent Quality Check: Use a fresh bottle of bromine and ensure the 2-amino-1,3,4-thiadiazole is of high purity. 4. Acidic Medium: The reaction is typically carried out in an acidic solution to ensure the substrate is fully dissolved and the reaction proceeds homogeneously.[1]
Multiple Spots on TLC (Low Purity) 1. Over-bromination: Excess bromine can lead to the formation of di-brominated byproducts. 2. Side Reactions: Oxidation of the amino group or other side reactions may occur. 3. Unreacted Starting Material: The reaction has not gone to completion.1. Control Stoichiometry: Carefully control the molar ratio of bromine to the starting material. A molar ratio of approximately 1:0.45-0.55 (2-amino-1,3,4-thiadiazole to bromine) is recommended to favor mono-bromination.[1] 2. Use of an Oxidant: The presence of an oxidant like sodium hypochlorite can help drive the reaction to the desired product and may minimize certain side reactions.[1] 3. Optimize Reaction Time: Continue to monitor the reaction by TLC until the starting material spot has disappeared or is very faint.
Product Fails to Precipitate During Workup 1. Incorrect pH: The pH of the solution may not be optimal for the precipitation of the product. 2. Solution Too Dilute: The concentration of the product in the solution may be too low for precipitation to occur.1. Adjust pH: During the alkali analysis step, carefully adjust the pH to approximately 6.5 with a dilute base solution (e.g., 5% NaOH).[1] 2. Concentrate the Solution: If the product is soluble in the workup solvent, carefully remove some of the solvent under reduced pressure to induce precipitation.
Difficulty with Purification 1. Inappropriate Recrystallization Solvent: The chosen solvent may be too good or too poor a solvent for the product. 2. Co-eluting Impurities in Column Chromatography: Impurities may have a similar polarity to the product in the chosen eluent system.1. Solvent Screening for Recrystallization: Test a range of solvents for recrystallization. A mixture of DMF and water (e.g., 1:2 v/v) has been reported to be effective.[2] Other common solvents to screen include ethanol, isopropanol, or solvent pairs like ethyl acetate/hexanes.[3][4] 2. Optimize Column Chromatography: Use TLC to find an optimal solvent system that gives good separation between the product and impurities (a product Rf of ~0.3-0.4 is often ideal).[3] Gradient elution (e.g., increasing the polarity with ethyl acetate in hexanes) can be effective.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the bromination of 2-amino-1,3,4-thiadiazole?

A1: The bromination of 2-amino-1,3,4-thiadiazole is expected to occur at the 5-position. The amino group at the 2-position is an activating group that directs electrophilic substitution to the 5-position of the thiadiazole ring.

Q2: Why is an acidic solution used at the beginning of the reaction?

A2: Dissolving the 2-amino-1,3,4-thiadiazole in an acidic solution helps to ensure a homogeneous reaction mixture, which can lead to a more complete reaction.[1]

Q3: What is the role of the oxidant in the reaction?

A3: An oxidant, such as sodium hypochlorite or hydrogen peroxide, is used to facilitate the bromination process.[1] It helps to regenerate the active brominating species, allowing for the use of a smaller amount of elemental bromine.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q5: What are the key safety precautions for this reaction?

A5: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction may also be exothermic, so proper temperature control is crucial.

Experimental Protocols

Bromination of 2-Amino-1,3,4-thiadiazole

This protocol is adapted from a patented method for the preparation of 2-amino-5-bromo-1,3,4-thiadiazole.[1]

Materials:

  • 2-amino-1,3,4-thiadiazole

  • Acidic solution (e.g., 3-5% aqueous solution of an acid like HCl)

  • Bromine

  • Oxidizing agent (e.g., sodium hypochlorite, hydrogen peroxide)

  • Aqueous solution of a base (e.g., 5% sodium hydroxide)

  • Reaction vessel

  • Stirring apparatus

  • Dropping funnel

  • Cooling bath

Procedure:

  • Pretreatment: In a reaction vessel, dissolve 2-amino-1,3,4-thiadiazole in an acidic solution to obtain the solution to be reacted.

  • Reaction:

    • Cool the solution to 10°C or lower.

    • Slowly add bromine to the reaction mixture with stirring. The molar ratio of 2-amino-1,3,4-thiadiazole to bromine should be in the range of 1:0.30 to 1:0.60.[1]

    • After the initial reaction with bromine, add the oxidizing agent.

    • Allow the reaction mixture to warm to 20-25°C and continue stirring. Monitor the reaction by TLC.

  • Alkali Analysis (Workup):

    • Once the reaction is complete, cool the mixture.

    • Slowly add an aqueous base solution to adjust the pH to approximately 6.5, which should precipitate the crude product.[1]

    • Filter the precipitate, wash it with water, and dry it.

  • Purification:

    • The crude product can be purified by recrystallization. A solvent system of DMF/water (1:2 v/v) has been reported to be effective.[2] Alternatively, screen other solvents like ethanol or isopropanol.[3][4]

Data Presentation

Table 1: Recommended Reaction Conditions for the Bromination of 2-Amino-1,3,4-thiadiazole [1]

ParameterRecommended Value/Range
Molar Ratio (Substrate:Bromine)1 : 0.45 - 0.55
Bromine Addition Temperature≤ 10°C
Reaction Temperature20 - 25°C
Workup pH~6.5

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-amino-1,3,4-thiadiazole in acidic solution B Cool solution to <= 10°C A->B Transfer C Add Bromine dropwise (Molar Ratio 1:0.45-0.55) B->C D Add Oxidizing Agent C->D E Warm to 20-25°C and stir D->E F Monitor by TLC E->F Periodically G Adjust pH to ~6.5 with base F->G Reaction Complete H Filter and wash precipitate G->H I Dry the crude product H->I J Recrystallize (e.g., DMF/Water) I->J

Caption: Experimental workflow for the bromination of 2-amino-1,3,4-thiadiazole.

Troubleshooting_Bromination cluster_yield Yield Issues cluster_purity Purity Issues start Reaction Outcome Analysis low_yield Low Yield? start->low_yield incomplete_rxn Incomplete Reaction (Check TLC) low_yield->incomplete_rxn Yes degradation Possible Degradation low_yield->degradation Yes, and charring multiple_spots Multiple Spots on TLC? low_yield->multiple_spots No extend_time Action: Extend reaction time or slightly increase temp. incomplete_rxn->extend_time check_temp Action: Verify and control reaction temperature. degradation->check_temp end End of Troubleshooting extend_time->end check_temp->end over_bromination Over-bromination likely multiple_spots->over_bromination Yes, higher Rf spots unreacted_sm Unreacted Starting Material multiple_spots->unreacted_sm Yes, lower Rf spot success High Yield & Purity multiple_spots->success No check_stoichiometry Action: Check bromine molar ratio. over_bromination->check_stoichiometry continue_reaction Action: Continue reaction and monitor by TLC. unreacted_sm->continue_reaction check_stoichiometry->end continue_reaction->end success->end

Caption: Troubleshooting decision tree for the bromination of 2-amino-1,3,4-thiadiazole.

References

stability issues of 5-Bromo-1,3,4-thiadiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-Bromo-1,3,4-thiadiazol-2-amine in solution for researchers, scientists, and drug development professionals. The information is curated to address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure the integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is also advisable to protect the compound from light.

Q2: In which types of solvents is this compound expected to be soluble?

A2: While specific solubility data is limited, based on its structure containing a polar amino group, this compound is predicted to have better solubility in polar organic solvents.[3][4] Its solubility in aqueous solutions may be limited but can be influenced by the pH.[4]

Q3: What are the known incompatibilities of this compound?

A3: The compound should not be stored or mixed with strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[2] Such materials can potentially lead to degradation of the compound.

Q4: How does temperature affect the stability of this compound in solution?

Q5: Is this compound sensitive to light?

A5: Many heterocyclic compounds exhibit some degree of photosensitivity. While specific data is not available for this compound, it is a good laboratory practice to store solutions in amber vials or otherwise protect them from light to minimize the potential for photodegradation.

Troubleshooting Guide

This guide addresses common stability-related issues you might encounter when working with this compound in solution.

Issue Potential Cause Troubleshooting Steps
Solution turns yellow or brown Degradation of the compound. This could be due to oxidation, hydrolysis, or other chemical reactions.1. Prepare fresh solutions before each experiment. 2. De-gas solvents to remove dissolved oxygen. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 4. Protect the solution from light. 5. Check the pH of the solution; extreme pH values can promote degradation.
Precipitate forms in the solution Poor solubility or compound degradation. The compound may be precipitating out of solution, or the precipitate could be a degradation product.1. Confirm the solubility of the compound in the chosen solvent at the experimental concentration. 2. Consider using a co-solvent to improve solubility. 3. Filter the solution before use to remove any undissolved material. 4. If precipitation occurs over time, this may indicate degradation. Analyze the precipitate to identify its composition.
Inconsistent experimental results Instability of the compound in the experimental medium. The compound may be degrading over the course of the experiment, leading to variable results.1. Perform a time-course study to assess the stability of the compound under your specific experimental conditions. 2. Prepare fresh solutions for each replicate or time point. 3. Minimize the time the compound is in solution before analysis.
Loss of biological activity Degradation of the active compound. The observed biological effect may be diminishing due to the compound breaking down.1. Verify the purity of the compound before preparing solutions. 2. Follow all recommended storage and handling procedures. 3. Prepare solutions immediately before use. 4. Include a positive control in your experiments to ensure the assay is performing as expected.

Quantitative Data Summary

Specific quantitative stability data for this compound in various solutions is not extensively available in the public domain. The following table provides a general overview based on the properties of analogous compounds and general chemical principles. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Parameter Condition Expected Stability Recommendation
pH Acidic (pH < 4)Potentially unstable due to protonation of the amino group and potential hydrolysis.Buffer solutions and evaluate stability.
Neutral (pH 6-8)Generally expected to be more stable.Ideal for most applications, but stability should still be verified.
Basic (pH > 9)Potentially unstable; the amino group is deprotonated, which may affect reactivity.Use with caution and assess stability.
Temperature Room Temperature (~25°C)Short-term stability may be acceptable, but degradation is possible over time.Prepare solutions fresh daily.
Refrigerated (2-8°C)Improved stability for short-term storage (days).Recommended for storing stock solutions for a short period.
Frozen (-20°C or -80°C)Likely the best option for long-term storage of solutions.Aliquot solutions to avoid repeated freeze-thaw cycles.
Light Exposure Ambient LightPotential for photodegradation.Store solutions in amber vials or protect from light.

Experimental Protocols & Visualizations

Experimental Workflow for Stability Assessment

A general workflow for assessing the stability of this compound in a specific solution is outlined below. This typically involves incubating the solution under various conditions and monitoring the concentration of the parent compound over time using a suitable analytical method like HPLC.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Solution of This compound initial_analysis Initial Analysis (T=0) (e.g., HPLC) prep_solution->initial_analysis condition1 Condition 1 (e.g., RT, Light) initial_analysis->condition1 condition2 Condition 2 (e.g., 40°C, Dark) initial_analysis->condition2 condition3 Condition 3 (e.g., pH 4, RT) initial_analysis->condition3 analysis_t1 Analyze at T1 condition1->analysis_t1 condition2->analysis_t1 condition3->analysis_t1 analysis_t2 Analyze at T2 analysis_t1->analysis_t2 analysis_tn Analyze at Tn analysis_t2->analysis_tn data_analysis Calculate Degradation Rate analysis_tn->data_analysis

References

troubleshooting guide for the synthesis of thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing thiadiazole derivatives?

A1: The most prevalent methods for synthesizing the thiadiazole ring system include the Hantzsch thiazole synthesis, the Hurd-Mori synthesis for 1,2,3-thiadiazoles, and various methods for 1,3,4-thiadiazoles, often starting from thiosemicarbazide. Alternative approaches, such as microwave-assisted synthesis, are also gaining traction due to their potential for higher yields and shorter reaction times.[1][2][3][4][5]

Q2: I am experiencing very low yields in my thiadiazole synthesis. What are the likely causes?

A2: Low yields in thiadiazole synthesis can stem from several factors:

  • Purity of Starting Materials: Impurities in your starting materials, such as the α-haloketone or thioamide in a Hantzsch synthesis, or the hydrazone and thionyl chloride in a Hurd-Mori synthesis, can significantly impact the reaction outcome. Ensure you are using pure, and in many cases, anhydrous reagents.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all lead to decreased yields. These parameters often need to be optimized for each specific substrate.

  • Electronic Effects of Substituents: The electronic nature of the substituents on your starting materials can play a crucial role. Electron-withdrawing groups on the precursor often lead to better yields, while electron-donating groups may result in lower conversion.

  • Side Reactions: The formation of unwanted side products can consume your starting materials and reduce the yield of the desired thiadiazole derivative.

Q3: How can I improve the yield of my Hantzsch thiazole synthesis?

A3: To improve the yield of your Hantzsch synthesis, consider the following:

  • Optimize Reaction Temperature: The Hantzsch synthesis often requires heating. A systematic evaluation of different temperatures can help identify the optimal condition for your specific substrates.

  • Adjust Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product from prolonged heating.

  • Choice of Solvent: While various solvents can be used, alcohols like ethanol are common. The choice of solvent can influence the reaction rate and yield.

  • Use of Catalysts: In some cases, the use of a catalyst may improve the reaction efficiency.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating.[1][6]

Q4: My Hurd-Mori synthesis is not working well. What should I troubleshoot?

A4: For issues with the Hurd-Mori synthesis, focus on these aspects:

  • Hydrazone Quality: Ensure your starting hydrazone is pure and dry. The presence of an α-methylene group on the hydrazone precursor is a structural requirement for the cyclization to occur.

  • Thionyl Chloride Quality and Stoichiometry: Use freshly distilled or a new bottle of thionyl chloride, as it can decompose upon exposure to moisture. An excess of thionyl chloride is often used to drive the reaction to completion.

  • Temperature Control: The reaction is often performed at low temperatures initially, followed by warming or reflux. Careful control of the temperature profile is crucial.

  • Electronic Effects: As with other thiadiazole syntheses, electron-withdrawing groups on the precursor generally lead to better yields.

Q5: What are some common challenges in purifying thiadiazole derivatives?

A5: Purification of thiadiazole derivatives can be challenging due to:

  • Presence of Side Products: The formation of structurally similar side products can make separation difficult.

  • Solubility Issues: Finding a suitable solvent system for recrystallization or column chromatography can be challenging.

  • Product Instability: Some thiadiazole derivatives may be sensitive to acidic or basic conditions, which can lead to decomposition during workup and purification. It is often advisable to use neutral conditions when possible.

Troubleshooting Guide

This section provides a more in-depth, question-and-answer-based guide to address specific issues you may encounter during your experiments.

Low or No Product Formation

Q: I have set up my Hantzsch thiazole synthesis, but after the recommended reaction time, TLC analysis shows mostly unreacted starting materials. What should I do?

A:

  • Verify Starting Material Purity: First, re-confirm the purity of your α-haloketone and thioamide. Impurities can inhibit the reaction.

  • Increase Temperature: The Hantzsch reaction often requires thermal energy to overcome the activation barrier. If you are running the reaction at or near room temperature, gradually increase the temperature and monitor the progress by TLC.

  • Extend Reaction Time: It's possible the reaction is slow for your specific substrates. Extend the reaction time, taking aliquots periodically to monitor for product formation and potential decomposition.

  • Check Solvent: Ensure you are using an appropriate and dry solvent. Alcohols like methanol or ethanol are commonly used.

  • Consider Microwave Synthesis: If conventional heating is not yielding good results, microwave-assisted synthesis can be a powerful alternative to accelerate the reaction and improve yields.[1][6]

Q: My Hurd-Mori synthesis of a 1,2,3-thiadiazole is resulting in a low yield. What are the key parameters to investigate?

A:

  • Hydrazone Precursor:

    • Purity: Ensure the hydrazone is pure and completely dry.

    • Structure: Confirm that your hydrazone has an α-methylene group, which is essential for the Hurd-Mori cyclization.

  • Thionyl Chloride:

    • Quality: Use a fresh or newly distilled bottle of thionyl chloride (SOCl₂), as it is sensitive to moisture.

    • Stoichiometry: An excess of thionyl chloride is often necessary. You may need to optimize the amount used.

  • Reaction Conditions:

    • Temperature: The initial addition of the hydrazone to thionyl chloride is typically done at low temperatures (e.g., 0 °C) to control the exothermic reaction. Subsequently, the reaction may require heating or reflux. Experiment with the temperature profile.

    • Solvent: Dichloromethane (DCM) or chloroform are common anhydrous solvents for this reaction.

Formation of Side Products and Impurities

Q: I have obtained my desired thiadiazole, but it is contaminated with significant impurities. How can I improve the purity of my product?

A:

  • Optimize Reaction Conditions: The formation of side products is often temperature-dependent. Try running the reaction at a lower temperature for a longer period to minimize the formation of undesired byproducts.

  • Purification Strategy:

    • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent mixture in which your desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble. Common solvents for recrystallizing thiadiazole derivatives include ethanol, and mixtures like DMF/water.[7]

    • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice. You will need to screen for a suitable mobile phase that provides good separation of your product from the impurities on a silica gel column. Common mobile phases for thiadiazoles include mixtures of ethyl acetate and chloroform or hexane.[8]

Data Presentation

Table 1: Comparison of Synthetic Methods for Thiadiazole Derivatives
Synthesis MethodTypical Yield (%)Typical Reaction TimeAdvantagesDisadvantages
Conventional Hantzsch Synthesis 70-95%2-24 hoursWell-established, broad substrate scope, reliable.Often requires elevated temperatures and long reaction times.
Microwave-Assisted Hantzsch 85-98%5-30 minutesDramatically reduced reaction times, often higher yields.[1]Requires specialized microwave equipment.
Hurd-Mori Synthesis 44-98%[9]Several hoursEffective for the synthesis of 1,2,3-thiadiazoles.Can use hazardous reagents like thionyl chloride.
Iodine-mediated cyclization Moderate to goodVariesMilder alternative to some traditional methods.[10]May not be suitable for all substrates.
Table 2: Effect of Substituents on the Yield of 2-Amino-5-aryl-1,3,4-thiadiazole Synthesis

Note: This table is a compilation of representative data from various sources to illustrate the general trend. Actual yields will vary depending on the specific reaction conditions.

Aryl Substituent (on Carboxylic Acid Precursor)Electronic NatureRepresentative Yield (%)
4-NitrophenylElectron-withdrawing~97%[7]
3,5-DinitrophenylStrongly Electron-withdrawing~96%[7]
4-ChlorophenylElectron-withdrawingHigh
PhenylNeutralModerate to High
4-Methylphenyl (Tolyl)Electron-donatingModerate
4-MethoxyphenylElectron-donatingModerate

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[6]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a suitable reaction vessel, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

  • Add methanol as the solvent.

  • Heat the mixture with stirring at a moderate temperature (e.g., on a hot plate set to 100°C) for approximately 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and swirl to mix.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the filter cake with water.

  • Dry the collected solid to obtain the crude 2-amino-4-phenylthiazole.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Hurd-Mori Synthesis of a 4-Substituted-1,2,3-Thiadiazole

Materials:

  • Aryl ketone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

Procedure: Part A: Formation of the Semicarbazone

  • Dissolve the aryl ketone (1.0 eq) in ethanol.

  • Add a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

  • Reflux the mixture for 1-3 hours, monitoring the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the semicarbazone.

  • Collect the solid by filtration, wash with cold water, and dry thoroughly.

Part B: Cyclization to the 1,2,3-Thiadiazole

  • In a flask equipped with a dropping funnel and a reflux condenser (connected to a gas trap), add an excess of thionyl chloride (e.g., 5-10 eq).

  • Cool the thionyl chloride to 0 °C in an ice bath.

  • Add the dry semicarbazone from Part A portion-wise over 30 minutes with vigorous stirring, maintaining the low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC indicates the completion of the reaction.

  • Work-up: a. Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. b. Caution: Slowly and carefully pour the residue onto crushed ice with stirring. c. Extract the aqueous mixture with an organic solvent (e.g., DCM or ethyl acetate) three times. d. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Thiadiazole Synthesis start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagents Purify/Replace Reagents purity_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Solvent) purity_ok->check_conditions Yes purify_reagents->check_purity conditions_optimal Conditions Optimal? check_conditions->conditions_optimal optimize_conditions Systematically Optimize Conditions (e.g., Temperature Gradient) conditions_optimal->optimize_conditions No check_substituents Analyze Electronic Effects of Substituents conditions_optimal->check_substituents Yes optimize_conditions->check_conditions ewg_present Electron-Withdrawing Groups Present? check_substituents->ewg_present consider_alternative Consider Alternative Synthesis Strategy (e.g., Microwave, Different Catalyst) ewg_present->consider_alternative No analyze_side_products Analyze for Side Products (TLC, NMR) ewg_present->analyze_side_products Yes end_success Improved Yield consider_alternative->end_success modify_workup Modify Work-up or Purification to Minimize Loss analyze_side_products->modify_workup modify_workup->end_success

Caption: Troubleshooting logic for low yield in thiadiazole synthesis.

Experimental_Workflow General Experimental Workflow for Thiadiazole Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Combine Starting Materials & Solvent reaction Reaction under Optimized Conditions (Heating/Microwave) reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring quench Quench Reaction (if necessary) monitoring->quench extract Extraction with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purification Method dry->purify recrystallization Recrystallization purify->recrystallization Solid Product chromatography Column Chromatography purify->chromatography Liquid or Complex Mixture characterization Characterization (NMR, IR, MS) recrystallization->characterization chromatography->characterization yield_calc Calculate Yield characterization->yield_calc

Caption: A generalized experimental workflow for thiadiazole synthesis.

References

removal of unreacted starting materials in 5-Bromo-1,3,4-thiadiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine. The focus is on the effective removal of unreacted starting materials to ensure the purity of the final product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound, particularly concerning the removal of residual starting materials such as 2-amino-1,3,4-thiadiazole and thiosemicarbazide.

Q1: My final product of this compound is contaminated with unreacted 2-amino-1,3,4-thiadiazole. How can I remove it?

A1: Unreacted 2-amino-1,3,4-thiadiazole can often be removed through a combination of pH adjustment and recrystallization. Since the amino group on the thiadiazole ring imparts basic properties, a mild acidic wash can help to selectively protonate and dissolve the more basic starting material.

  • Procedure:

    • Dissolve the crude product in a suitable organic solvent.

    • Wash the organic solution with a dilute aqueous acid, such as 1% hydrochloric acid. This will extract the more basic 2-amino-1,3,4-thiadiazole into the aqueous layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

    • Proceed with recrystallization as outlined in the experimental protocols.

Q2: After the synthesis, I suspect contamination with the initial starting material, thiosemicarbazide. What is the best way to eliminate it?

A2: Thiosemicarbazide has significantly different solubility properties compared to the brominated product. It is generally more soluble in polar solvents like water and ethanol.[1]

  • Troubleshooting Steps:

    • Water Wash: Begin by washing the crude product with cold water. Thiosemicarbazide has some solubility in water, which can help remove a significant portion.

    • Recrystallization: Recrystallization is a highly effective method. Solvents such as ethanol or a mixture of dimethylformamide (DMF) and water can be used.[2] Thiosemicarbazide is more soluble in these solvents at room temperature compared to the desired product, allowing for its removal upon cooling and crystallization of the this compound.

Q3: My Thin Layer Chromatography (TLC) shows multiple spots after the reaction is complete. How can I identify which spot corresponds to the product and the starting materials?

A3: To effectively use TLC for monitoring your reaction and purification, you should run reference spots for your starting materials and the product (if a pure sample is available).

  • TLC Analysis Protocol:

    • Spotting: On a TLC plate, spot the crude reaction mixture, the 2-amino-1,3,4-thiadiazole starting material, and thiosemicarbazide (if applicable) side-by-side.

    • Eluent: A common solvent system for similar compounds is a mixture of chloroform, benzene, and glacial acetic acid. The polarity of the eluent can be adjusted to achieve good separation.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with iodine vapor can also be effective.

    • Identification: By comparing the Rf values of the spots in the reaction mixture to the reference spots, you can identify the product and any unreacted starting materials. The product, being less polar than the starting amine, should have a higher Rf value.

Q4: I am having trouble getting my this compound to crystallize during recrystallization. What could be the issue?

A4: Crystallization can be inhibited by the presence of impurities or if the solution is too dilute or too concentrated.

  • Troubleshooting Crystallization:

    • Purity: If the crude product is highly impure, consider a preliminary purification step like a wash or a quick filtration through a small plug of silica gel.

    • Concentration: If no crystals form upon cooling, try to slowly evaporate some of the solvent to increase the concentration.

    • Induce Crystallization: Scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites. Adding a seed crystal of the pure product can also initiate crystallization.

    • Solvent System: You may need to optimize your recrystallization solvent. A good solvent will dissolve the compound when hot but sparingly when cold. Consider solvent mixtures like DMF/water or ethanol/water.

Data Presentation

The following table summarizes common purification techniques and the typical starting materials they are effective at removing in the synthesis of this compound.

Purification MethodTarget Starting Material to RemoveRecommended Solvents/ReagentsKey Parameters
Recrystallization 2-amino-1,3,4-thiadiazole, ThiosemicarbazideAcetone[3], Ethanol, DMF/Water (1:2 v/v)[2]Dissolve in hot solvent, cool slowly to allow for crystal formation.
Acid Wash 2-amino-1,3,4-thiadiazoleDilute HCl (1-2%)The basic amine starting material is extracted into the aqueous acidic phase.
Alkali Wash Residual acidic impurities5% Sodium Carbonate Solution[2]Used to neutralize the reaction mixture to a pH of ~8 before extraction or filtration.
Water Wash Thiosemicarbazide, inorganic saltsDeionized WaterEffective for removing highly water-soluble impurities.

Experimental Protocols

Synthesis of 2-amino-1,3,4-thiadiazole from Thiosemicarbazide

This initial step is crucial as the purity of the 2-amino-1,3,4-thiadiazole will affect the subsequent bromination reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide.

  • Acid Addition: Under constant stirring, slowly add a mixed acid (e.g., a mixture of sulfuric and acetic acid) to the thiosemicarbazide. The reaction is exothermic and should be controlled in an ice bath.

  • Heating: After the initial reaction subsides, heat the mixture under reflux for several hours. Monitor the reaction progress using TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or sodium hydroxide) until a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration, wash it thoroughly with cold water, and dry it under vacuum. This crude 2-amino-1,3,4-thiadiazole can be used in the next step or recrystallized from water or ethanol for higher purity.

Synthesis and Purification of this compound

This protocol details the bromination of 2-amino-1,3,4-thiadiazole and the subsequent purification to remove unreacted starting material.

  • Dissolution: Dissolve 2-amino-1,3,4-thiadiazole in an acidic solution (e.g., 3-5% aqueous acid) to form a homogeneous solution.[4]

  • Bromination: Cool the solution in an ice bath and slowly add a brominating agent (e.g., liquid bromine or a solution of bromine in a suitable solvent). The reaction temperature should be maintained between 15-30°C.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: After the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.

  • Alkali Treatment: Neutralize the reaction mixture by adding a 5% sodium carbonate solution until the pH reaches approximately 8. A precipitate of the crude product should form.[2]

  • Filtration: Collect the crude this compound by vacuum filtration and wash the filter cake with cold water.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a 1:2 mixture of DMF and water, to obtain the pure product.[2] Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of 2-amino-1,3,4-thiadiazole cluster_bromination Bromination and Purification Thiosemicarbazide Thiosemicarbazide Reaction_with_Acid Reaction_with_Acid Thiosemicarbazide->Reaction_with_Acid Mixed Acid Reflux Reflux Reaction_with_Acid->Reflux Heat Quench_and_Neutralize Quench_and_Neutralize Reflux->Quench_and_Neutralize Ice, Base Crude_Amine Crude_Amine Quench_and_Neutralize->Crude_Amine Filter & Dry Dissolution Dissolution Crude_Amine->Dissolution Acidic Solution Bromination Bromination Dissolution->Bromination Brominating Agent Quench_and_Neutralize_Final Quench_and_Neutralize_Final Bromination->Quench_and_Neutralize_Final Na2S2O3, Na2CO3 Crude_Bromo_Product Crude_Bromo_Product Quench_and_Neutralize_Final->Crude_Bromo_Product Filter Recrystallization Recrystallization Crude_Bromo_Product->Recrystallization Solvent (e.g., DMF/H2O) Pure_Product Pure_Product Recrystallization->Pure_Product Filter & Dry

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Crude Product Analysis (TLC) Impurity_Detected Impurity Detected? Start->Impurity_Detected Identify_Impurity Identify Impurity vs. Standards Impurity_Detected->Identify_Impurity Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No Unreacted_Amine Unreacted 2-amino-1,3,4-thiadiazole Identify_Impurity->Unreacted_Amine Unreacted_Thio Unreacted Thiosemicarbazide Identify_Impurity->Unreacted_Thio Other_Impurity Other Impurities Identify_Impurity->Other_Impurity Acid_Wash Perform Acid Wash Unreacted_Amine->Acid_Wash Water_Wash Perform Water Wash Unreacted_Thio->Water_Wash Recrystallize Recrystallize Other_Impurity->Recrystallize Acid_Wash->Recrystallize Water_Wash->Recrystallize Recrystallize->Pure_Product

Caption: Decision tree for troubleshooting the purification process.

References

Technical Support Center: Characterization of Impurities in 5-Bromo-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing impurities in samples of 5-Bromo-1,3,4-thiadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in this compound samples?

A1: The most likely impurities are derived from the synthetic route, which typically involves the bromination of 2-Amino-1,3,4-thiadiazole.[1] Therefore, common impurities include:

  • Starting Material: Unreacted 2-Amino-1,3,4-thiadiazole.

  • Over-reacted Species: Di-brominated or other poly-brominated 1,3,4-thiadiazole derivatives.

  • By-products: Impurities can arise from side reactions involving reagents and catalysts used in the manufacturing process.[2]

  • Intermediates: In multi-step syntheses, intermediates may be carried over into the final product if purification is not optimal.[3]

Q2: What are potential degradation products of this compound?

A2: Degradation can occur under stress conditions such as exposure to acid, base, oxidation, heat, or light. Potential degradation products could include hydrolysis products where the bromine atom is replaced by a hydroxyl group, or other rearrangements of the thiadiazole ring. Forced degradation studies are essential to identify these potential impurities.[4][5]

Q3: Which analytical technique is best for initial purity assessment?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for initial purity assessment and impurity profiling.[2] It is a versatile and sensitive technique capable of separating the main component from trace-level impurities.[5]

Q4: How can I identify an unknown impurity peak observed in my HPLC chromatogram?

A4: To identify an unknown peak, coupling HPLC with Mass Spectrometry (LC-MS) is the most effective approach.[4] This technique provides the molecular weight of the impurity, which is critical for structural elucidation. For a definitive structural confirmation, the impurity may need to be isolated (e.g., via preparative HPLC) and analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4]

Q5: What are recommended storage conditions for this compound to minimize degradation?

A5: To ensure stability, the compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place.[6] It should be kept away from strong oxidizing agents, acids, and bases to prevent chemical degradation.[6]

Impurity Profile and Analytical Data

The following table summarizes potential impurities and their expected analytical characteristics. Note that these are hypothetical data for illustrative purposes.

Impurity NameStructureLikely SourceMolecular Weight ( g/mol )Hypothetical HPLC RRTHypothetical m/z [M+H]⁺
2-Amino-1,3,4-thiadiazoleC₂H₃N₃SStarting Material101.130.65102.0
This compound C₂H₂BrN₃S API 180.03 1.00 179.9 / 181.9
2-Amino-5-hydroxy-1,3,4-thiadiazoleC₂H₃N₃OSDegradation117.130.50118.0
Di-bromo-1,3,4-thiadiazole derivativeC₂HBr₂N₃SOver-reaction258.931.45257.8 / 259.8 / 261.8

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Inappropriate mobile phase pH.3. Column degradation.1. Reduce sample concentration or injection volume.2. Adjust mobile phase pH with a suitable buffer.3. Replace the HPLC column.[3]
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column aging.1. Prepare fresh mobile phase accurately.2. Use a column oven for stable temperature control.3. Equilibrate the column thoroughly before injection; replace if necessary.[3]
Ghost Peaks 1. Contamination in the mobile phase or injector.2. Sample carryover from a previous injection.1. Use high-purity solvents and flush the system.2. Implement a robust needle wash program in the autosampler.3. Inject a blank solvent run to identify the source.[3]
Poor Resolution 1. Suboptimal mobile phase composition.2. Inappropriate column chemistry.1. Optimize the mobile phase gradient or isocratic composition.2. Test a column with a different stationary phase or particle size.[3]
GC-MS Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No Peaks Detected 1. Compound is not volatile or is thermally labile.2. Injector or column issue.1. Confirm the suitability of GC-MS for your analyte; consider LC-MS as an alternative.2. Check for leaks, ensure proper septa and liner are installed.
Broad or Tailing Peaks 1. Active sites in the inlet liner or column.2. Column contamination.1. Use a deactivated inlet liner.2. Bake out the column at a high temperature (within its limits) or trim the front end of the column.[3]
Poor Mass Spectral Library Match 1. Co-eluting peaks.2. Insufficient ionization.3. Contamination of the ion source.1. Improve chromatographic separation.2. Optimize MS parameters (e.g., ionization energy).3. Clean the ion source according to the manufacturer's protocol.[3]

Experimental Protocols & Workflows

Impurity Characterization Workflow

The overall workflow for identifying and characterizing impurities is a systematic process involving multiple analytical techniques.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Confirmation Sample Sample of This compound HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Purity Assess Purity (Area % Method) HPLC_UV->Purity LC_MS LC-MS Analysis HPLC_UV->LC_MS Purity->LC_MS If unknown peaks > threshold MW_Det Determine Molecular Weight of Impurities LC_MS->MW_Det Isolation Impurity Isolation (Prep-HPLC) MW_Det->Isolation NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR Structure Elucidate Structure NMR->Structure Final_Report Final Impurity Characterization Report Structure->Final_Report Compile Data

Caption: General workflow for impurity detection, identification, and characterization.

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method suitable for separating this compound from its potential impurities.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 235 nm (or as determined by UV scan).[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Protocol 2: GC-MS for Volatile Impurities (e.g., Residual Solvents)

This method is designed to detect and identify volatile or semi-volatile impurities.

  • Instrumentation: Gas chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: DB-VRX (or equivalent), 60 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: Hold at 240°C for 5 minutes.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Mass Range: 35-450 amu.

  • Sample Preparation: Dissolve a known amount of the sample (e.g., 50 mg) in a suitable solvent like DMSO (2 mL). For enhanced sensitivity with very volatile analytes, static headspace analysis can be employed.[7]

Troubleshooting Logic for HPLC Peak Tailing

This diagram illustrates a logical approach to diagnosing and solving the common issue of peak tailing in HPLC analysis.

G Start Peak Tailing Observed Check_Concentration Is sample concentration too high? Start->Check_Concentration Check_pH Is analyte sensitive to mobile phase pH? Check_Concentration->Check_pH No Reduce_Conc Reduce sample concentration or injection volume Check_Concentration->Reduce_Conc Yes Check_Column Is the column old or contaminated? Check_pH->Check_Column No Adjust_pH Adjust mobile phase pH with buffer (e.g., for basic amine group) Check_pH->Adjust_pH Yes Wash_Column Wash column with strong solvent Check_Column->Wash_Column Maybe Replace_Column Replace column Check_Column->Replace_Column Yes End Problem Resolved Reduce_Conc->End Adjust_pH->End Wash_Column->Check_Column Re-evaluate Replace_Column->End

Caption: A troubleshooting decision tree for addressing HPLC peak tailing.

References

Technical Support Center: One-Pot Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common one-pot methods for synthesizing 2-amino-1,3,4-thiadiazole derivatives?

A1: The most prevalent one-pot methods involve the reaction of a carboxylic acid or its derivative with thiosemicarbazide, followed by cyclodehydration. Common reagents used to facilitate this transformation include:

  • Polyphosphate Ester (PPE): A mild and effective cyclodehydrating agent, offering a safer alternative to harsher reagents.[1][2]

  • Phosphorus Oxychloride (POCl₃): A strong dehydrating agent often used to promote the cyclization.[3][4]

  • Concentrated Sulfuric Acid (H₂SO₄): Acts as both a catalyst and a dehydrating agent in the cyclization process.[5]

  • Microwave Irradiation: This technique can be used in conjunction with reagents like POCl₃ or H₂SO₄ to reduce reaction times and potentially improve yields.[5]

Q2: What are the advantages of using the Polyphosphate Ester (PPE) method?

A2: The use of polyphosphate ester offers several benefits over more traditional synthetic methods:

  • Mild Reaction Conditions: The reaction is typically carried out at moderate temperatures, usually not exceeding 85°C.[1][2]

  • Simplified Procedure: As a one-pot synthesis, it combines multiple steps, which reduces overall reaction time and simplifies the purification process.[1]

  • Avoidance of Hazardous Reagents: It eliminates the need for corrosive and hazardous substances such as phosphorus oxychloride (POCl₃).[1][2]

  • Good Yields: This method generally produces good to excellent yields of the desired 2-amino-1,3,4-thiadiazole derivatives.[1]

Q3: Are there more environmentally friendly or "green" methods for this synthesis?

A3: Yes, several greener alternatives to traditional methods that use harsh reagents exist. These include:

  • Microwave-Assisted Synthesis: This can significantly shorten reaction times and in some cases, increase yields.[5]

  • Ultrasonic Irradiation: Sonication can be employed to promote the reaction under milder conditions.[5]

  • Use of Polyphosphate Ester (PPE): PPE is considered a less toxic alternative to reagents like POCl₃ and can be used at moderate temperatures.[1][5]

Troubleshooting Guides

This section addresses common issues encountered during the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Reactants: Ensure that the carboxylic acid and thiosemicarbazide are of high purity. Impurities can interfere with the reaction.[5]

  • Reaction Conditions:

    • Temperature: Optimize the reaction temperature. For the PPE method, the temperature is typically between 80-85°C.[1] For POCl₃ and H₂SO₄ methods, higher temperatures may be required, but excessive heat can lead to decomposition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Incomplete reactions will result in low yields, while overly long reaction times can lead to side product formation.

  • Choice and Amount of Cyclizing Agent:

    • The effectiveness of the cyclizing agent is crucial. For some substrates, a stronger agent like POCl₃ might be necessary.

    • Ensure the correct stoichiometry of the cyclizing agent. For instance, when using PPE, a sufficient amount is critical for the reaction to proceed.[5]

  • Moisture: Ensure all glassware is dry and use anhydrous solvents where specified, as water can hydrolyze some of the reagents and intermediates.

Issue 2: Difficulty in Product Purification

Question: My final product is impure, and I am struggling with purification. What are some common impurities and how can I remove them?

Answer: Purification challenges often arise from unreacted starting materials or the formation of side products.

  • Presence of Unreacted Starting Materials:

    • Monitor the reaction to completion using TLC to ensure all starting materials are consumed.[1][5]

    • Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.[1]

  • Formation of Side Products:

    • 1,2,4-Triazole Derivatives: The reaction of thiosemicarbazide with carboxylic acids can sometimes lead to the formation of 1,2,4-triazole isomers, particularly under alkaline conditions. Using acidic media generally favors the formation of the desired 1,3,4-thiadiazole.[5]

    • Desulfurization: In some cases, particularly with strong dehydrating agents at high temperatures, desulfurization can occur, leading to the formation of 2-amino-1,3,4-oxadiazole derivatives.[3]

  • Purification Technique: If recrystallization is ineffective, consider column chromatography for more challenging separations.[6]

Data Presentation

Table 1: Comparison of One-Pot Synthesis Methods for 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. [7]

EntryMethodCatalyst/ReagentReaction TimeTemperatureYield (%)
1ConventionalConc. H₂SO₄ in Ethanol4 hours80°C94
2ConventionalPOCl₃ then water3-4 hours90°C86
3MicrowaveConc. H₂SO₄ in DMF5 minutes-78
4MicrowavePOCl₃5 minutes-90
5GrindingConc. H₂SO₄1 hourRoom Temp.77
6Ultrasound-30 minutes80°C61

Experimental Protocols

Method 1: Synthesis using Polyphosphate Ester (PPE)[1]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (5 mmol) and thiosemicarbazide (5 mmol).

  • Reagent Addition: Add polyphosphate ester (PPE).

  • Heating: Heat the reaction mixture with stirring to a temperature between 80-85°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation and Purification:

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the crude product with water.

    • Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Method 2: Synthesis using Phosphorus Oxychloride (POCl₃)[3]
  • Reaction Setup: In a round-bottom flask, mix an equimolar amount of the aromatic carboxylic acid (0.1 mol) and thiosemicarbazide (0.1 mol) in excess phosphorus oxychloride (POCl₃).

  • Heating: Heat the mixture for 30 minutes.

  • Hydrolysis: Add water (90 ml) and reflux the reaction mixture for an additional 3 hours.

  • Monitoring: Monitor the reaction to completion by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Neutralize with a saturated potassium hydroxide (KOH) solution.

  • Isolation and Purification:

    • Filter the resulting solid.

    • Dry the solid.

    • Recrystallize the product from a suitable solvent.

Method 3: Synthesis using Concentrated Sulfuric Acid (H₂SO₄)[3]
  • Reaction Setup: To an aqueous solution of thiosemicarbazide (0.05 mol), add an ethanolic solution of the aromatic carboxylic acid (0.05 mol) with constant stirring.

  • Catalyst Addition: Add a few drops of concentrated sulfuric acid.

  • Heating: Heat the reaction mixture for 4 hours at 80-90°C.

  • Monitoring: Check for the completion of the reaction using TLC.

  • Work-up:

    • Cool the reaction mixture.

    • Pour the mixture into ice-cold water.

    • Basify with a 10% sodium carbonate (Na₂CO₃) solution.

  • Isolation and Purification:

    • Filter the precipitated solid.

    • Dry the solid.

    • Recrystallize from a suitable solvent.

Visualizations

experimental_workflow cluster_ppe PPE Method cluster_pocl3 POCl₃ Method cluster_h2so4 H₂SO₄ Method ppe_start Mix Carboxylic Acid, Thiosemicarbazide & PPE ppe_heat Heat to 80-85°C ppe_start->ppe_heat ppe_monitor Monitor by TLC ppe_heat->ppe_monitor ppe_workup Cool, Quench with Ice-Water, Neutralize with NaHCO₃ ppe_monitor->ppe_workup ppe_isolate Filter, Wash & Recrystallize ppe_workup->ppe_isolate pocl3_start Mix Carboxylic Acid, Thiosemicarbazide in POCl₃ pocl3_heat1 Heat for 30 min pocl3_start->pocl3_heat1 pocl3_hydrolysis Add Water & Reflux for 3h pocl3_heat1->pocl3_hydrolysis pocl3_workup Cool, Quench with Ice-Water, Neutralize with KOH pocl3_hydrolysis->pocl3_workup pocl3_isolate Filter, Dry & Recrystallize pocl3_workup->pocl3_isolate h2so4_start Mix Carboxylic Acid, Thiosemicarbazide in EtOH/H₂O h2so4_catalyst Add conc. H₂SO₄ h2so4_start->h2so4_catalyst h2so4_heat Heat to 80-90°C for 4h h2so4_catalyst->h2so4_heat h2so4_workup Cool, Quench with Ice-Water, Basify with Na₂CO₃ h2so4_heat->h2so4_workup h2so4_isolate Filter, Dry & Recrystallize h2so4_workup->h2so4_isolate

Caption: Experimental workflows for one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield cause1 Impure Reactants start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Ineffective/Insufficient Cyclizing Agent start->cause3 cause4 Presence of Moisture start->cause4 sol1 Verify Purity of Starting Materials cause1->sol1 sol2 Optimize Temperature and Reaction Time (Monitor by TLC) cause2->sol2 sol3 Select a Stronger Agent or Adjust Stoichiometry cause3->sol3 sol4 Use Dry Glassware and Anhydrous Solvents cause4->sol4

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Technical Support Center: Scale-up Synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, focusing on the common synthetic route involving the bromination of 2-amino-1,3,4-thiadiazole.

Issue 1: Uncontrolled Exothermic Reaction During Bromination

  • Question: My reaction temperature is increasing rapidly and uncontrollably during the addition of bromine. What should I do and how can I prevent this?

  • Answer: An uncontrolled exotherm is a significant safety hazard.

    • Immediate Actions:

      • Stop the addition of the brominating agent immediately.

      • Ensure the reaction vessel's cooling system (e.g., ice bath, jacketed reactor) is functioning at maximum capacity.

      • If the temperature continues to rise, be prepared to quench the reaction by adding a pre-chilled solution of a reducing agent like sodium thiosulfate.

    • Preventative Measures for Future Batches:

      • Slow Reagent Addition: Add the brominating agent (e.g., liquid bromine or a solution of bromine) dropwise or via a syringe pump at a very slow rate. This allows the cooling system to dissipate the heat generated.

      • Pre-cooling: Cool the solution of 2-amino-1,3,4-thiadiazole to a lower temperature (e.g., 0-5 °C) before starting the bromine addition. A patent suggests adding bromine dropwise at a temperature of 10°C or lower.[1]

      • Dilution: Increasing the solvent volume can help to absorb and dissipate the heat more effectively.

      • Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized "hot spots" and ensure even temperature distribution throughout the reaction mixture. For larger volumes, overhead stirring is more effective than magnetic stir bars.[2]

Issue 2: Low Yield and Incomplete Conversion

  • Question: My final yield of this compound is lower than expected, and I suspect the reaction is not going to completion. How can I improve this?

  • Answer: Low yields can be attributed to several factors.

    • Reaction Monitoring:

      • Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material (2-amino-1,3,4-thiadiazole). This will help determine the optimal reaction time.

    • Reagent Stoichiometry:

      • Ensure the molar ratio of the reactants is optimized. One patent suggests a molar ratio of 2-amino-1,3,4-thiadiazole to bromine of 1:0.45-0.55.[1]

    • Reaction Temperature:

      • While low temperatures are crucial for controlling the exotherm during bromine addition, the overall reaction may require a specific temperature range to proceed to completion. A patent suggests a reaction temperature of 20 to 25 °C after the initial addition.[1] The rate of many bromination reactions is strongly dependent on temperature and heating time.[3][4]

    • Use of an Oxidant:

      • The addition of an oxidant, such as hydrogen peroxide or a hypochlorite, can help to drive the reaction to completion by regenerating bromine from the hydrogen bromide (HBr) byproduct.[1]

Issue 3: Formation of Impurities and Difficulty in Purification

  • Question: My final product is difficult to purify, and I am observing significant by-products. What are the likely impurities and how can I minimize them and purify the product?

  • Answer: By-product formation is a common challenge in bromination reactions.

    • Common By-products:

      • Dibrominated products: Over-bromination can lead to the formation of dibromo-thiadiazole derivatives.

      • Unreacted starting material: Incomplete reaction will leave unreacted 2-amino-1,3,4-thiadiazole.

      • Degradation products: Harsh reaction conditions can lead to the decomposition of the starting material or product.

    • Minimizing Impurities:

      • Precise Stoichiometry: Carefully control the amount of brominating agent used.

      • Temperature Control: Avoid high temperatures which can promote side reactions.

      • Alternative Brominating Agents: Consider using a milder brominating agent like N-bromosuccinimide (NBS) which can sometimes offer better selectivity.

    • Purification Strategies:

      • Crystallization: Recrystallization from a suitable solvent (e.g., ethanol) is a common method for purifying the final product.[5]

      • pH Adjustment: The product can be precipitated by adjusting the pH of the reaction mixture. A patent describes adding an alkaline solution to a pH of 8-8.2 to precipitate the product.[6]

      • Washing: Washing the crude product with water can help to remove inorganic salts and other water-soluble impurities.

      • Quenching: After the reaction is complete, quench any remaining bromine with a solution of sodium thiosulfate. This prevents further reactions during workup.

Issue 4: Safe Handling of Hazardous Reagents at Scale

  • Question: I am concerned about the safe handling of liquid bromine and other hazardous reagents during the scale-up process. What are the key safety precautions?

  • Answer: Safety is paramount when working with hazardous materials at any scale.

    • Liquid Bromine:

      • Ventilation: Always handle liquid bromine in a well-ventilated fume hood.

      • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often recommended), safety goggles, a face shield, and a lab coat.[7]

      • Spill Kit: Have a bromine spill kit readily available. This should include a neutralizing agent like a 25% solution of sodium thiosulfate.[7]

      • In-situ Generation: For enhanced safety, consider generating bromine in situ from less hazardous precursors, for example, by reacting an oxidant like NaOCl with HBr. Continuous flow reactors are particularly well-suited for this approach, minimizing the amount of free bromine present at any given time.[8]

    • Oxidants (e.g., Hydrogen Peroxide):

      • Handle with care as they are strong oxidizing agents and can react violently with organic materials.

      • Store them away from flammable materials.

    • Acids and Bases:

      • Use appropriate PPE when handling strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide).

      • Be mindful of exothermic reactions when diluting or neutralizing acids and bases.

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes for this compound?

    • A1: The two primary synthetic routes are:

      • Cyclization followed by Bromination: This involves the cyclization of thiosemicarbazide with a suitable reagent (like a carboxylic acid or its derivative in the presence of a dehydrating agent) to form 2-amino-1,3,4-thiadiazole, which is then brominated.[1]

      • Direct Cyclization of a Brominated Precursor: This route may involve the cyclization of a pre-brominated thiosemicarbazide derivative.

  • Q2: Are there any "greener" or safer alternatives to traditional bromination methods?

    • A2: Yes, several alternatives aim to improve the safety and environmental profile of the synthesis:

      • Continuous Flow Bromination: This technique allows for the in situ generation of bromine and immediate reaction, which significantly reduces the risks associated with handling and storing large quantities of liquid bromine.[8]

      • Alternative Brominating Agents: Reagents like N-bromosuccinimide (NBS) can be safer to handle than liquid bromine.

      • Solvent-Free Reactions: Some methods, particularly for the cyclization step, can be performed under solvent-free conditions, reducing solvent waste.[9] A solid-phase reaction for a related synthesis has been reported to be high-yielding and environmentally friendly.[6]

  • Q3: How can I ensure the purity of my final product on a large scale?

    • A3: Ensuring purity on a large scale requires careful process control:

      • Control of Reaction Conditions: Maintain optimal temperature, addition rates, and stirring to minimize by-product formation.

      • Effective Workup: Thoroughly quench the reaction and wash the crude product to remove impurities.

      • Optimized Crystallization: Develop a robust crystallization procedure with a suitable solvent system to obtain a product with high purity and good crystal form, which is easier to filter and dry.

  • Q4: What are the critical parameters to consider when scaling up from a laboratory batch to a pilot plant or industrial scale?

    • A4: Key considerations for scale-up include:

      • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. A thorough understanding of the reaction's thermal profile is essential.[2]

      • Mass Transfer: Efficient mixing becomes more critical at larger scales to ensure homogeneity and consistent reaction rates.

      • Safety Review: Conduct a thorough process safety review (e.g., a HAZOP study) to identify and mitigate potential hazards at the larger scale.

      • Gradual Scale-Up: It is recommended to increase the batch size incrementally (e.g., no more than a three-fold increase at each step) to identify any scale-dependent issues.[10]

Quantitative Data Summary

ParameterRecommended Range/ValueSource
Bromination Step
Molar Ratio (2-amino-1,3,4-thiadiazole : Bromine)1 : 0.45-0.55[1]
Bromine Addition Temperature≤ 10 °C[1]
Reaction Temperature (post-addition)20 - 25 °C[1]
Cyclization of Thiosemicarbazide (Solid-Phase)
Molar Ratio (Thiosemicarbazide : Carboxylic Acid : PCl5)1 : (1-1.2) : (1-1.2)[6]
Product Precipitation
pH for Alkaline Precipitation8 - 8.2[6]
Alkaline Precipitation Temperature-5 to 10 °C[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 2-amino-1,3,4-thiadiazole

  • Disclaimer: This is a generalized protocol based on literature and should be adapted and optimized for specific laboratory and scale-up conditions. A thorough risk assessment must be conducted before proceeding.

  • Pre-treatment: In a suitable jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve 2-amino-1,3,4-thiadiazole in an aqueous acid solution (e.g., 3-5% mass fraction of an acid).[1]

  • Cooling: Cool the solution to 0-5 °C with continuous stirring.

  • Bromination: Slowly add a pre-determined amount of liquid bromine (molar ratio of approximately 1:0.5 relative to the starting material) dropwise through the addition funnel, ensuring the internal temperature does not exceed 10 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir until the reaction is complete (monitor by TLC or HPLC).[1]

  • Oxidation (Optional but Recommended): To improve yield, an oxidant can be added to the reaction mixture.[1]

  • Quenching: Cool the reaction mixture again to 0-5 °C and slowly add a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Precipitation: Slowly add a cold aqueous alkaline solution (e.g., sodium hydroxide) to the reaction mixture with vigorous stirring, maintaining the temperature between -5 to 10 °C, until the pH reaches 8-8.2.[1][6]

  • Isolation: Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification start Start: 2-amino-1,3,4-thiadiazole dissolution Dissolve in Acidic Solution start->dissolution cooling1 Cool to 0-5 °C dissolution->cooling1 bromination Slowly Add Bromine (T ≤ 10 °C) cooling1->bromination reaction React at 20-25 °C bromination->reaction oxidation Optional: Add Oxidant reaction->oxidation cooling2 Cool to 0-5 °C oxidation->cooling2 quenching Quench with Na2S2O3 cooling2->quenching precipitation Precipitate with Base (pH 8-8.2, T = -5 to 10 °C) quenching->precipitation filtration Filter and Wash with Water precipitation->filtration drying Dry Under Vacuum filtration->drying recrystallization Recrystallize from Ethanol drying->recrystallization product Final Product: this compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_exotherm Uncontrolled Exotherm cluster_yield Low Yield cluster_purity Purity Issues issue Problem Encountered exotherm_q Rapid Temperature Increase? issue->exotherm_q yield_q Incomplete Conversion? issue->yield_q purity_q By-products Observed? issue->purity_q exotherm_a Stop Addition Maximize Cooling Prepare to Quench exotherm_q->exotherm_a Yes exotherm_p Preventative Measures: - Slow Addition - Pre-cooling - Dilution - Efficient Stirring exotherm_a->exotherm_p yield_a Troubleshooting Steps: - Monitor Reaction (TLC/HPLC) - Optimize Stoichiometry - Adjust Temperature - Use an Oxidant yield_q->yield_a Yes purity_a Minimization & Purification: - Precise Stoichiometry - Temperature Control - Recrystallization - pH Adjustment purity_q->purity_a Yes

Caption: Troubleshooting guide for common issues in the synthesis.

References

Validation & Comparative

The Pivotal Role of Bromine in 5-(Bromo)-1,3,4-thiadiazol-2-amine Derivatives: A Comparative Guide to Anticancer and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Within this class of compounds, 5-Bromo-1,3,4-thiadiazol-2-amine derivatives have emerged as a particularly promising area of research, demonstrating significant potential as both anticancer and antimicrobial agents. The introduction of a bromine atom at the 5-position of the thiadiazole ring often enhances the biological activity of the molecule, a phenomenon attributed to its electronic and steric properties which can influence binding to biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective therapeutic agents.

Comparative Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against a panel of human cancer cell lines. The cytotoxic effects are largely influenced by the nature of the substituent at the 2-amino position. The following table summarizes the in vitro anticancer activity of selected derivatives, with 5-Fluorouracil (5-FU) and Cisplatin included as standard chemotherapeutic agents for comparison.

Compound IDR-Group (Substituent on 2-amino group)Cancer Cell LineIC50 (µM)Reference
BR-TDZ-1 -HMCF-7 (Breast)46.8 µg/mL[1]
BR-TDZ-2 -COCH3HepG2 (Liver)35.2[2]
BR-TDZ-3 -C6H5A549 (Lung)18.5[3]
BR-TDZ-4 -4-Cl-C6H4MCF-7 (Breast)9.8[4]
BR-TDZ-5 -4-OCH3-C6H4HT-29 (Colon)21.3[5]
5-Fluorouracil N/AMCF-7 (Breast)~5[6]
Cisplatin N/AA549 (Lung)~3.2[2]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Role of the Bromo Group: The presence of the bromine atom at the 5-position is generally associated with enhanced cytotoxic activity compared to unsubstituted analogs.[1]

  • N-Substitution: Substitution on the 2-amino group significantly modulates anticancer potency. Aromatic substituents tend to be more effective than aliphatic ones.

  • Aromatic Ring Substitution: Electron-withdrawing groups (e.g., -Cl) on the phenyl ring of the N-substituent often lead to increased activity, as seen in compound BR-TDZ-4 .[4] Conversely, electron-donating groups (e.g., -OCH3) may result in slightly reduced, yet still significant, potency.[5]

Comparative Antimicrobial Activity

Derivatives of this compound have also been evaluated for their efficacy against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial potency. The table below presents the MIC values for representative compounds against common microbial strains, with Ciprofloxacin and Fluconazole as standard antibacterial and antifungal controls, respectively.

Compound IDR-Group (Substituent on 2-amino group)Bacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
BR-TDZ-1 -HS. aureus64C. albicans128[7]
BR-TDZ-6 -CH2-C6H5E. coli32A. niger64[8]
BR-TDZ-7 -CS-NH-C6H5S. aureus16C. albicans32[7]
BR-TDZ-8 -CO-C6H4-4-NO2E. coli8A. niger16[8]
Ciprofloxacin N/AS. aureus1-2N/AN/A[7]
Ciprofloxacin N/AE. coli0.5-1N/AN/A[7]
Fluconazole N/AN/AN/AC. albicans4-8[8]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Enhanced Potency with N-Substitution: Similar to the anticancer activity, derivatization of the 2-amino group is crucial for potent antimicrobial effects.

  • Thioureido and Amide Moieties: The introduction of thiourea (-CS-NH-) or amide (-CO-) linkages at the 2-amino position appears to be a favorable strategy for enhancing antimicrobial activity.

  • Aromatic Substituents: The presence of an aromatic ring, particularly with electron-withdrawing substituents like a nitro group (-NO2), as in BR-TDZ-8 , significantly boosts activity against both bacteria and fungi.[8]

Experimental Protocols

Synthesis of N-Substituted this compound Derivatives (General Procedure)

A common synthetic route involves the cyclization of a thiosemicarbazone precursor.

Thiosemicarbazide Thiosemicarbazide Thiosemicarbazone Acylthiosemicarbazide Intermediate Thiosemicarbazide->Thiosemicarbazone Acylation AcidChloride R-COCl AcidChloride->Thiosemicarbazone Thiadiazole 5-R-1,3,4-thiadiazol-2-amine Thiosemicarbazone->Thiadiazole CyclizingAgent Cyclizing Agent (e.g., H2SO4, POCl3) CyclizingAgent->Thiadiazole Cyclization FinalProduct 5-Bromo-R-1,3,4-thiadiazol-2-amine Thiadiazole->FinalProduct Bromination Bromination (Br2, Oxidant) Bromination->FinalProduct Bromination SeedCells Seed cancer cells in a 96-well plate Incubate24h Incubate for 24h SeedCells->Incubate24h AddCompound Add varying concentrations of test compound Incubate24h->AddCompound Incubate48h Incubate for 48h AddCompound->Incubate48h AddMTT Add MTT solution Incubate48h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate4h->AddSolubilizer MeasureAbsorbance Measure absorbance at 570 nm AddSolubilizer->MeasureAbsorbance PrepareDilutions Prepare serial two-fold dilutions of the test compound in broth Dispense Dispense into a 96-well microplate PrepareDilutions->Dispense Inoculate Inoculate each well with a standardized microbial suspension Dispense->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate ObserveGrowth Visually inspect for microbial growth (turbidity) Incubate->ObserveGrowth DetermineMIC Determine the MIC as the lowest concentration with no visible growth ObserveGrowth->DetermineMIC GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis Thiadiazole 5-Bromo-1,3,4-thiadiazole Derivative Thiadiazole->PI3K Inhibition Thiadiazole->Akt Inhibition Thiadiazole->Apoptosis Induction

References

Halogen Wars: A Comparative Analysis of Bromo- vs. Chloro-Substituted Thiadiazoles in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic placement of halogen atoms on a heterocyclic scaffold can significantly influence biological activity. This guide provides a comparative analysis of bromo- and chloro-substituted thiadiazoles, offering insights into their differential effects on anticancer and antimicrobial activities, supported by experimental data and protocols.

The introduction of bromine or chlorine to the thiadiazole ring system can modulate a compound's lipophilicity, electronic properties, and steric profile, thereby altering its interaction with biological targets. While both halogens are electron-withdrawing, their differing atomic radii and polarizability can lead to distinct pharmacological outcomes.

Anticancer Activity: A Tale of Two Halogens

The influence of bromo versus chloro substitution on the anticancer activity of thiadiazole derivatives appears to be highly dependent on the specific chemical scaffold and the cancer cell line being targeted.

In a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives, a 4-chloro substituted compound (8g) demonstrated acceptable anticancer activity against MCF-7, A549, DU145, and MDA-MB-231 cell lines.[1] Conversely, the introduction of a 4-bromo substituent on the phenyl ring in related compounds (8f and 8h) resulted in very poor activity across all tested cell lines.[1] This suggests that for this particular scaffold, the smaller chloro group is more favorable for anticancer efficacy.

However, in a different study involving 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles, a 4-bromo substituted compound (8e) displayed a potent anticancer effect on Panc-1 and Huh-7 cells, comparable to the standard drugs sorafenib and cisplatin.[2] In another instance, while a 4-chloro derivative of a thiadiazole compound (NSC757963) was particularly effective against leukemia cell lines, its parent compound was more potent against melanoma and ovarian cancer cell lines.[2]

These findings highlight that a simple declaration of one halogen's superiority over the other is not possible. The choice between bromine and chlorine substitution for enhancing anticancer activity is nuanced and must be determined on a case-by-case basis through empirical testing.

Comparative Anticancer Activity Data
Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
8g 4-chloroMCF-71.02 ± 0.65[1]
A5491.69 ± 0.13[1]
DU1452.13 ± 1.98[1]
MDA-MB-2312.15 ± 1.08[1]
8h 4-bromoAll tested cell linesVery poor activity[1]
8e 4-bromoPanc-112.79[2]
Huh-711.84[2]
NSC757963 4-chloroLeukemia cell lines0.33 - 3.15[2]

Antimicrobial Activity: The Influence of Halogen Substitution

In the realm of antimicrobial agents, electron-withdrawing groups such as bromo and chloro at the para and ortho positions of a phenyl ring attached to a 1,3,4-thiadiazole core have been shown to confer significant activity against various bacterial strains.[3]

One study on indazole-endowed thiadiazole hybrid derivatives suggested that the substitution of a bromo group can decrease biological potency due to its bulky nature.[4] In contrast, the substitution of a chloro group, particularly at the para-position of an aromatic ring, was found to improve efficacy.[4] This indicates a potential preference for the smaller chlorine atom in the design of certain antimicrobial thiadiazoles.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the 1,2,4-thiadiazole-1,2,4-triazole derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: Human cancer cell lines (MCF-7, A549, DU-145, and MDA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a standard reference drug (e.g., etoposide) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a general experimental workflow for screening thiadiazole derivatives for biological activity and a simplified representation of a signaling pathway that could be targeted by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis s1 Thiadiazole Scaffold s2 Bromo/Chloro Substitution s1->s2 Halogenation b1 Anticancer Assays (e.g., MTT) s2->b1 b2 Antimicrobial Assays (e.g., MIC determination) s2->b2 d1 Determine IC50/MIC b1->d1 b2->d1 d2 Structure-Activity Relationship (SAR) d1->d2

Caption: Experimental workflow for comparing halogenated thiadiazoles.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation thiadiazole Thiadiazole Derivative thiadiazole->raf Inhibition

Caption: Simplified MAPK signaling pathway targeted by anticancer agents.

References

Spectroscopic Analysis of 5-Substituted-1,3,4-Thiadiazol-2-amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide to the spectroscopic analysis of 5-substituted-1,3,4-thiadiazol-2-amines, focusing on ¹H NMR and ¹³C NMR data. This guide is intended for researchers, scientists, and professionals in drug development, providing objective comparisons supported by experimental data.

The 1,3,4-thiadiazole ring is a significant pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the pharmacological profile of the molecule. This guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR spectral data for various 5-substituted-1,3,4-thiadiazol-2-amines, aiding in the structural elucidation and characterization of these important heterocyclic compounds.

¹H NMR and ¹³C NMR Data for 5-Aryl-1,3,4-Thiadiazol-2-amines

The following tables summarize the nuclear magnetic resonance data for a series of 5-aryl-1,3,4-thiadiazol-2-amines. The spectra were typically recorded in DMSO-d₆, and chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data (ppm) for 5-Aryl-1,3,4-Thiadiazol-2-amines in DMSO-d₆

Substituent (R)NH₂Aromatic ProtonsOther ProtonsReference
Phenyl7.41-7.47 (m, 5H, Ar-H, NH₂)7.75 (d, 2H)-[1]
4-Methylphenyl7.35 (s, 2H)7.61 (d, 2H), 7.26 (d, 2H)2.33 (s, 3H, CH₃)[1]
3,4-Dihydroxyphenyl7.18 (bs, 2H)7.19 (d, 1H), 6.98 (dd, 1H), 6.78 (d, 1H)9.37 (bs, 1H, OH), 9.29 (bs, 1H, OH)[1]
3,4,5-Trimethoxyphenyl7.39 (s, 2H)7.00 (s, 2H)3.84 (s, 6H, OCH₃), 3.70 (s, 3H, OCH₃)[1]
4-Bromophenyl7.18 (s, 2H)7.75-7.78 (m, 4H)-[2]
4-t-Butylphenyl7.35 (s, 2H)7.48 (d, 2H), 7.67 (d, 2H)1.29 (s, 9H, C(CH₃)₃)[2]

Table 2: ¹³C NMR Data (ppm) for 5-Aryl-1,3,4-Thiadiazol-2-amines in DMSO-d₆

Substituent (R)C-2C-5Aromatic CarbonsOther CarbonsReference
Phenyl168.51156.46131.04, 129.62, 129.17, 126.35-[1]
4-Methylphenyl168.15156.45139.25, 129.61, 128.30, 126.2220.85 (CH₃)[1]
3,4-Dihydroxyphenyl167.89157.39147.61, 146.04, 122.85, 118.87, 116.38, 113.62-[1]
3,4,5-Trimethoxyphenyl168.48156.21153.20, 138.67, 126.49, 103.6960.11 (OCH₃), 56.02 (OCH₃)[1]
4-Bromophenyl164.6156.7114.2, 124.9, 129.2, 129.3, 130.4, 132.4-[2]
4-t-Butylphenyl168.1156.3152.2, 128.3, 126.0, 125.834.5, 30.8 (C(CH₃)₃)[2]

¹H NMR and ¹³C NMR Data for 5-Alkyl/Aralkyl-1,3,4-Thiadiazol-2-amines

The following tables summarize the nuclear magnetic resonance data for a series of 5-alkyl and 5-aralkyl-1,3,4-thiadiazol-2-amines.

Table 3: ¹H NMR Data (ppm) for 5-Alkyl/Aralkyl-1,3,4-Thiadiazol-2-amines in DMSO-d₆

Substituent (R)NH₂Aliphatic/Aralkyl ProtonsAromatic ProtonsReference
Phenoxymethyl7.00 (s, 2H)4.63 (s, 2H, CH₂)7.46-7.57 (m, 4H), 7.89 (d, 1H), 7.97 (d, 1H), 8.14 (d, 1H)[3]
-(CH₂)₄- (dimer)6.99 (s, 2H)2.96 (t, 2H, CH₂), 3.13 (t, 2H, CH₂)-[3]

Table 4: ¹³C NMR Data (ppm) for 5-Alkyl/Aralkyl-1,3,4-Thiadiazol-2-amines

Due to the limited availability of published ¹³C NMR data for 5-alkyl-1,3,4-thiadiazol-2-amines in the reviewed literature, a comprehensive comparative table could not be generated.

Experimental Protocols

General Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines

A common and effective method for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines involves the cyclization of thiosemicarbazide derivatives.

Method 1: Dehydrocyclization using Concentrated Sulfuric Acid [4]

  • To a flask containing concentrated sulfuric acid (20 mL), add the appropriately substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise with constant shaking.

  • Heat the reaction mixture to between 60-70°C for 5 hours.

  • Allow the mixture to cool to room temperature and let it stand overnight.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., ammonia solution).

  • Filter the resulting solid, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 5-substituted-1,3,4-thiadiazol-2-amine.

Method 2: One-Pot Synthesis using a Condensing Agent [3][5]

  • In a reaction vessel, mix the appropriate carboxylic acid and thiosemicarbazide in equimolar amounts.

  • Add a dehydrating/condensing agent, such as phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE).

  • Heat the mixture under reflux for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If using POCl₃, carefully pour the mixture onto crushed ice and neutralize with a base.

  • If using PPE, the workup may vary.

  • Filter the precipitated product, wash with water, and dry.

  • Purify the product by recrystallization from an appropriate solvent.

NMR Spectroscopic Analysis
  • Prepare a sample by dissolving approximately 5-10 mg of the synthesized compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer at room temperature.[1][2][6]

  • Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) as an internal reference.

  • Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm, and coupling constants (J) are in Hertz.

Visualizations

Caption: General chemical structure of 5-substituted-1,3,4-thiadiazol-2-amines.

G Synthetic Workflow for 5-Substituted-1,3,4-Thiadiazol-2-amines Start Starting Materials (Carboxylic Acid + Thiosemicarbazide) Reaction Cyclization Reaction (e.g., with H₂SO₄ or POCl₃) Start->Reaction Workup Reaction Workup (Quenching, Neutralization) Reaction->Workup Purification Purification (Filtration, Recrystallization) Workup->Purification Product Pure 5-Substituted-1,3,4-Thiadiazol-2-amine Purification->Product Analysis Spectroscopic Analysis (¹H NMR, ¹³C NMR) Product->Analysis

Caption: General experimental workflow for synthesis and analysis.

References

Unveiling the DNA Interaction Landscape of 5-Substituted-1,3,4-Thiadiazol-2-amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA binding and cleavage activities of various 5-substituted-1,3,4-thiadiazol-2-amines. The information presented is collated from multiple scientific studies, with a focus on quantitative data and detailed experimental methodologies.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Among these, 5-substituted-1,3,4-thiadiazol-2-amines have emerged as a promising class of compounds that can interact with DNA, a critical target for many therapeutic agents.[2][3] Understanding the nature and strength of this interaction is paramount for the rational design of novel drugs. This guide summarizes key findings from various studies, presenting a comparative analysis of their DNA binding affinities and cleavage efficiencies.

Comparative Analysis of DNA Binding Affinity

The interaction of 5-substituted-1,3,4-thiadiazol-2-amines with calf thymus DNA (CT-DNA) has been predominantly investigated using spectroscopic techniques. The binding affinity is typically quantified by the binding constant (Kb), with a higher value indicating a stronger interaction. The mode of binding, whether it be intercalation between DNA base pairs or binding within the minor or major grooves, influences the stability of the DNA-ligand complex.

Below is a summary of the DNA binding constants for a series of 5-aryl-1,3,4-thiadiazol-2-amines, highlighting the influence of the substituent on the phenyl ring.

Compound ID5-SubstituentBinding Constant (Kb) (M-1)Free Energy Change (ΔG) (kJ/mol)Proposed Binding Mode
1 Phenyl3.525 × 104-Groove Binding
2 4-Chlorophenyl3.567 × 104-41.746Groove Binding
3 4-Methoxyphenyl8.505 × 104-43.244Groove Binding
4 4-Nitrophenyl13.341 × 104-40.788Groove Binding

Data compiled from multiple sources. The specific values may vary slightly between different studies due to minor variations in experimental conditions.

The data clearly indicates that the nature of the substituent at the 4-position of the phenyl ring significantly influences the DNA binding affinity.[4] The binding affinities are generally in the order of 104 M-1, suggesting a moderate to strong interaction with DNA.[4]

DNA Cleavage Potential

Several studies have demonstrated the ability of 5-substituted-1,3,4-thiadiazol-2-amines to induce cleavage of plasmid DNA, a crucial attribute for potential anticancer agents.[2][3] This cleavage activity is often assessed by gel electrophoresis and is typically enhanced in the presence of an oxidizing agent like hydrogen peroxide (H2O2).[2][3] The mechanism is often attributed to the generation of reactive oxygen species that attack the phosphodiester backbone of DNA.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the DNA binding studies of 5-substituted-1,3,4-thiadiazol-2-amines.

UV-Visible Spectroscopic Titration

This technique is employed to determine the binding constant (Kb) of the compounds with DNA.

  • Preparation of Solutions: A stock solution of the 5-substituted-1,3,4-thiadiazol-2-amine is prepared in a suitable solvent (e.g., DMSO). A stock solution of calf thymus DNA (CT-DNA) is prepared in a buffer solution (e.g., Tris-HCl/NaCl buffer, pH 7.4) and its concentration is determined spectrophotometrically using the molar extinction coefficient of 6600 M-1 cm-1 at 260 nm.

  • Titration: A fixed concentration of the thiadiazole compound is titrated with increasing concentrations of CT-DNA.

  • Data Acquisition: The absorption spectra are recorded after each addition of DNA, typically in the range of 200-400 nm.

  • Data Analysis: The changes in the absorbance of the thiadiazole compound upon addition of DNA are used to calculate the binding constant (Kb) using the Benesi-Hildebrand equation or by plotting [DNA]/(εa - εf) versus [DNA].

Fluorescence Quenching Studies

Fluorescence spectroscopy is another powerful tool to investigate the interaction between the thiadiazole derivatives and DNA.

  • Sample Preparation: A solution of the fluorescent thiadiazole compound is prepared in a suitable buffer.

  • Titration: The fluorescence emission spectrum of the compound is recorded. Aliquots of a stock solution of CT-DNA are then incrementally added to the sample.

  • Data Acquisition: The fluorescence spectra are recorded after each addition of DNA, with the excitation wavelength set at the absorption maximum of the compound.

  • Data Analysis: The quenching of the fluorescence intensity of the compound by DNA is analyzed using the Stern-Volmer equation to determine the quenching constant. This data can also be used to calculate the binding constant (Kb) and the number of binding sites.

DNA Cleavage Assay by Agarose Gel Electrophoresis

This assay is used to assess the ability of the compounds to break the phosphodiester bonds in plasmid DNA.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing plasmid DNA (e.g., pUC18), the thiadiazole compound at various concentrations, and a buffer (e.g., Tris-HCl). A control reaction without the compound is also prepared. To investigate the mechanism, reactions are often set up in the presence and absence of an oxidizing agent like H2O2.

  • Incubation: The reaction mixtures are incubated at 37°C for a specific period (e.g., 1 hour).

  • Gel Electrophoresis: After incubation, a loading dye is added to each reaction mixture, and the samples are loaded onto an agarose gel (typically 1%). Electrophoresis is carried out in a suitable buffer (e.g., TAE buffer).

  • Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under a UV transilluminator. The different forms of DNA (supercoiled, nicked circular, and linear) can be distinguished by their migration patterns.

Visualizing the Experimental Workflow and Binding Modes

To better illustrate the experimental process and the potential interactions, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_interaction DNA Interaction cluster_analysis Analysis cluster_results Results Thiadiazole 5-Substituted-1,3,4-thiadiazol-2-amine Stock Solution Titration Titration of Thiadiazole with increasing [DNA] Thiadiazole->Titration Gel Agarose Gel Electrophoresis Thiadiazole->Gel Incubate with plasmid DNA DNA Calf Thymus DNA (CT-DNA) Stock Solution DNA->Titration UV_Vis UV-Visible Spectroscopy Titration->UV_Vis Fluorescence Fluorescence Spectroscopy Titration->Fluorescence Kb Binding Constant (Kb) UV_Vis->Kb Binding_Mode Binding Mode Determination UV_Vis->Binding_Mode Fluorescence->Kb Fluorescence->Binding_Mode Cleavage DNA Cleavage Assessment Gel->Cleavage

Caption: Experimental workflow for DNA binding studies.

DNA_Binding_Modes cluster_dna DNA Double Helix Thiadiazole 5-Substituted-1,3,4- thiadiazol-2-amine Intercalation Intercalation (Between Base Pairs) Thiadiazole->Intercalation Groove_Binding Groove Binding (Minor or Major Groove) Thiadiazole->Groove_Binding DNA_Helix DNA

Caption: Potential DNA binding modes of thiadiazole derivatives.

References

In Vitro Evaluation of Novel 5-Bromo-1,3,4-thiadiazol-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1] The introduction of a halogen atom, such as bromine, into this scaffold can significantly modulate its biological activity. This guide provides a comparative overview of the in vitro evaluation of 5-substituted-1,3,4-thiadiazol-2-amine analogs, with a special focus on the emerging data on 5-bromo derivatives and a comparative analysis with other halogenated and substituted analogs. While comprehensive data on a wide range of 5-bromo-1,3,4-thiadiazol-2-amine analogs remains an area of active research, this guide synthesizes the available information to highlight their potential and guide future drug discovery efforts.

Comparative Analysis of Biological Activity

The in vitro biological activity of 1,3,4-thiadiazole derivatives is significantly influenced by the nature of the substituent at the 5-position. Halogenated analogs, in particular, have demonstrated potent antimicrobial and anticancer effects. The following tables summarize the available data for various analogs, providing a comparative benchmark for the potential of 5-bromo derivatives.

Antimicrobial Activity

The antimicrobial efficacy of 5-substituted-1,3,4-thiadiazol-2-amine analogs has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: In Vitro Antimicrobial Activity of 5-Substituted-1,3,4-thiadiazol-2-amine Analogs (Minimum Inhibitory Concentration in µg/mL)

Compound ID5-SubstituentS. aureusB. subtilisE. coliP. aeruginosaA. nigerC. albicansReference
8a 4-Fluorophenyl2022----[2][3]
8b 4-Chlorophenyl2528----[2][3]
8d 4-Hydroxyphenyl----3235[3]
8e 4-Methoxyphenyl----4042[3]
Ciprofloxacin-1820----[2][3]
Fluconazole-----2426[3]

Note: '-' indicates data not available in the cited sources.

The data suggests that halogenated phenyl substituents at the 5-position confer good antibacterial activity, particularly against Gram-positive bacteria.[2][3] Specifically, fluorinated and chlorinated compounds (8a and 8b) show inhibitory effects comparable to the standard drug ciprofloxacin.[2][3] Oxygenated substituents on the phenyl ring, as seen in compounds 8d and 8e, appear to impart significant antifungal activity.[3]

Anticancer Activity

The cytotoxic potential of 5-substituted-1,3,4-thiadiazole derivatives has been investigated against various human cancer cell lines.

Table 2: In Vitro Cytotoxic Activity of 5-Substituted-1,3,4-thiadiazole Analogs (IC50 in µM)

Compound ID5-SubstituentMCF-7 (Breast)HepG2 (Liver)A-549 (Lung)Reference
4e 4-Chlorophenyl (with piperazine linker)2.343.13-[4]
4i 4-Chlorophenyl (with benzyl piperidine linker)2.323.45-[4]
20b Thiophen-2-yl-4.378.03[5]
5-Fluorouracil-6.80--[4]
Cisplatin----[5]

Note: '-' indicates data not available in the cited sources.

Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole, particularly when functionalized with piperazine or benzyl piperidine moieties, have demonstrated potent cytotoxic activity against breast and liver cancer cell lines, with IC50 values superior to the standard drug 5-Fluorouracil.[4] The thiophene-substituted analog 20b also showed promising activity against liver and lung cancer cell lines.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. The following are generalized protocols based on the cited literature for key experiments.

Synthesis of 5-Aryl-1,3,4-thiadiazol-2-ylamine Derivatives

A common synthetic route involves the cyclization of an aryl carboxylic acid with thiosemicarbazide.

Protocol:

  • A mixture of the desired substituted benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is refluxed in a suitable solvent such as toluene or in the presence of a dehydrating agent like phosphorus oxychloride.[6][7]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetone) to yield the pure 5-aryl-1,3,4-thiadiazol-2-ylamine.[6]

In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is widely used to assess the antimicrobial activity of new compounds.

Protocol:

  • Bacterial or fungal strains are cultured in their respective appropriate broth at 37°C.[8]

  • Melted agar medium is seeded with the microbial inoculum and poured into sterile petri dishes.

  • Wells or sterile paper discs impregnated with the test compounds at a specific concentration (e.g., 100 µg/ml in DMSO) are placed on the agar surface.[8]

  • The plates are incubated for 24-48 hours at the optimal growth temperature for the microorganism.

  • The diameter of the zone of inhibition around each well or disc is measured in millimeters.[8]

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) are used as positive controls.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits 50% of cell growth.[4]

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and logical relationships.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_screening In Vitro Screening cluster_data Data Analysis start Substituted Benzoic Acid + Thiosemicarbazide reaction Cyclization (Reflux) start->reaction purification Filtration & Recrystallization reaction->purification product 5-Substituted-1,3,4-thiadiazol-2-amine purification->product antimicrobial Antimicrobial Assay (Agar Diffusion) product->antimicrobial anticancer Cytotoxicity Assay (MTT) product->anticancer mic MIC Determination antimicrobial->mic ic50 IC50 Calculation anticancer->ic50 mtt_assay_workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

References

comparing the efficacy of different synthetic routes to 5-Bromo-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 5-Bromo-1,3,4-thiadiazol-2-amine is a valuable intermediate in the synthesis of various biologically active molecules, including dyes and pharmaceuticals. The efficiency of its synthesis can significantly impact the overall cost and timeline of a research or development project. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a side-by-side examination of their methodologies and performance metrics based on available experimental data.

Comparison of Synthetic Routes

The two principal strategies for the synthesis of this compound are:

  • Route A: Two-Step Synthesis via Direct Bromination. This classic approach involves the initial synthesis of 2-amino-1,3,4-thiadiazole from thiosemicarbazide, followed by direct bromination of the heterocyclic core.

  • Route B: One-Step Cyclization from a Bromo-Precursor. This method involves the direct construction of the brominated thiadiazole ring from thiosemicarbazide and a bromine-containing starting material, such as bromoacetic acid.

The following table summarizes the key quantitative data for these two synthetic routes.

ParameterRoute A: Direct BrominationRoute B: Cyclization from Bromo-Precursor
Starting Materials Thiosemicarbazide, Formic Acid, BromineThiosemicarbazide, Bromoacetic Acid
Key Reagents Conc. H₂SO₄ or POCl₃, Oxidant (e.g., H₂O₂)Conc. H₂SO₄ or POCl₃
Number of Steps 21
Overall Yield ~70-85% (variable based on specific protocols)Estimated 60-75% (based on similar reactions)
Reaction Time 6-12 hours4-8 hours
Purity High, often requires recrystallizationGood, may require chromatographic purification
Scalability Well-established for large-scale synthesisPotentially scalable
Safety Considerations Use of elemental bromine (toxic, corrosive)Use of bromoacetic acid (toxic, corrosive)

Experimental Protocols

Route A: Two-Step Synthesis via Direct Bromination

This route is bifurcated into the synthesis of the precursor followed by its bromination.

Step 1: Synthesis of 2-amino-1,3,4-thiadiazole

The synthesis of the intermediate, 2-amino-1,3,4-thiadiazole, is typically achieved through the cyclization of thiosemicarbazide with formic acid, often with a strong acid catalyst.

  • Materials: Thiosemicarbazide, 98% Formic Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of thiosemicarbazide (1.0 mol) and 98% formic acid (1.2 mol) is prepared.

    • The mixture is cooled in an ice bath, and concentrated sulfuric acid (1.0 mol) is added dropwise with constant stirring, ensuring the temperature does not exceed 10-15 °C.

    • After the addition is complete, the reaction mixture is heated to 80-90 °C and refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The resulting solution is neutralized with a 10% sodium carbonate solution until a pH of 7-8 is reached, leading to the precipitation of the product.

    • The precipitate is filtered, washed with cold water, and dried. Recrystallization from ethanol yields pure 2-amino-1,3,4-thiadiazole.

Step 2: Bromination of 2-amino-1,3,4-thiadiazole

An improved method for the bromination of 2-amino-1,3,4-thiadiazole involves the use of an oxidant to reduce the amount of elemental bromine required[1].

  • Materials: 2-amino-1,3,4-thiadiazole, Sulfuric Acid, Bromine, Hydrogen Peroxide (30%).

  • Procedure:

    • 2-amino-1,3,4-thiadiazole (1.0 mol) is dissolved in an aqueous solution of sulfuric acid (e.g., 5% w/w) in a reaction vessel to form a solution.

    • The solution is cooled to below 10 °C, and bromine (0.5-0.6 mol) is added dropwise while maintaining the low temperature.

    • Following the bromine addition, an oxidant such as 30% hydrogen peroxide is added portion-wise, and the reaction mixture is stirred at 20-25 °C for 2-4 hours.

    • The reaction mixture is then neutralized with an alkali solution (e.g., sodium hydroxide) to precipitate the crude product.

    • The solid is filtered, washed with water, and dried to yield this compound. Further purification can be achieved by recrystallization.

Route B: One-Step Cyclization from a Bromo-Precursor

This synthetic strategy aims to construct the brominated heterocycle in a single step from acyclic precursors. The following protocol is adapted from general procedures for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles[2].

  • Materials: Thiosemicarbazide, Bromoacetic Acid, Phosphorus Oxychloride (POCl₃) or Concentrated Sulfuric Acid.

  • Procedure:

    • A mixture of bromoacetic acid (1.0 mol) and phosphorus oxychloride (as both reagent and solvent) is stirred at room temperature for 20 minutes in a round-bottom flask.

    • Thiosemicarbazide (1.0 mol) is added portion-wise to the mixture, and the resulting suspension is heated at 80-90 °C for 4-6 hours with stirring.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled in an ice bath, and ice-cold water is carefully added to quench the excess POCl₃.

    • The acidic solution is then carefully neutralized with a 50% sodium hydroxide solution to a pH of 8, causing the product to precipitate.

    • The precipitate is filtered, washed thoroughly with water, and dried to obtain the crude this compound. Purification can be performed by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes and a general experimental workflow.

G cluster_0 Route A: Two-Step Synthesis via Direct Bromination cluster_1 Route B: One-Step Cyclization from Bromo-Precursor A1 Thiosemicarbazide + Formic Acid A2 2-amino-1,3,4-thiadiazole A1->A2  H₂SO₄ / Reflux A3 This compound A2->A3  Br₂ / Oxidant B1 Thiosemicarbazide + Bromoacetic Acid B2 This compound B1->B2  POCl₃ / Heat

Caption: Comparative overview of two synthetic routes to this compound.

G start Starting Materials reaction Reaction Setup (Solvent, Catalyst, Temperature) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Quenching, Neutralization, Extraction) monitoring->workup Reaction Complete isolation Isolation (Filtration, Evaporation) workup->isolation purification Purification (Recrystallization, Chromatography) isolation->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

References

Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking Studies of 5-Amino-1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 5-amino-1,3,4-thiadiazole derivatives, highlighting their performance against various biological targets based on molecular docking studies and experimental data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to accelerate research and development in this promising area of medicinal chemistry.

The 5-amino-1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, demonstrating a wide range of pharmacological activities, including antimicrobial, anticancer, and antifungal properties.[1] Molecular docking studies have been instrumental in elucidating the binding modes and potential efficacy of these derivatives, paving the way for the rational design of novel therapeutic agents. This guide synthesizes findings from multiple studies to offer a comparative perspective on their potential.

Data Presentation: A Comparative Analysis of Binding Affinities

The following tables summarize the molecular docking results and, where available, the corresponding experimental data for 5-amino-1,3,4-thiadiazole derivatives against various therapeutic targets. This allows for a direct comparison of their potential efficacy.

Table 1: Anticancer Activity - Dihydrofolate Reductase (DHFR) Inhibition

CompoundTargetBinding Energy (kcal/mol)IC50 (µM)Key Interacting ResiduesReference CompoundReference Binding Energy (kcal/mol)Reference IC50 (µM)
Compound 10 DHFR-0.04 ± 0.82Ser59, Phe31Methotrexate-0.14 ± 1.38
Compound 13 DHFR--Ser59, Phe31Methotrexate-0.14 ± 1.38
Compound 14 DHFR--Ser59, Phe31Methotrexate-0.14 ± 1.38
Compound 15 DHFR-1.00 ± 0.85Ser59, Phe31Methotrexate-0.14 ± 1.38

Data sourced from a study on 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives, which showed potent DHFR inhibition.[2][3]

Table 2: Anticancer Activity - Kinase Inhibition

CompoundTargetBinding Energy (kcal/mol)IC50 (µM)Key Interacting ResiduesReference CompoundReference Binding Energy (kcal/mol)Reference IC50 (µM)
Compound 5a VEGFR-2 (PDB: 2OH4)-7.86-GLU883Doxorubicin-6.68-
Compound 5f VEGFR-2 (PDB: 2OH4)-8.47-GLU883Doxorubicin-6.68-
Compound IVc c-KIT kinaseSimilar to Sunitinib1.47 (Breast cancer panel)-Sunitinib--
Compound VIc c-KIT kinaseSimilar to Sunitinib1.40 (Colon cancer panel)-Sunitinib--

Binding affinities for VEGFR-2 are from a study on[4][5][6]thiadiazoles tethered to alkoxyaryl hydrazone.[7] Anticancer activity against c-KIT kinase is from research on indolin-2-one and 1,3,4-thiadiazole hybrids.[8]

Table 3: Antimicrobial and Antifungal Activity

CompoundTargetBinding Energy (kcal/mol)MIC (µg/mL)Key Interacting ResiduesReference CompoundReference MIC (µg/mL)
Compound 5c E. faecalis-1.95-Azithromycin-
Compound 5h E. faecalis-1.95-Azithromycin-
Compound 5f Fungal Lanosterol 14α-demethylase-10.928-Met508Fluconazole-
UZ-4Candida albicans LAD protein-9.7--Itraconazole-
UZ-3Candida albicans LAD protein---Itraconazole-
UZ-12Candida albicans LAD protein-8.6--Itraconazole-

Antimicrobial data is from a study on benzimidazole-thiadiazole hybrids.[5] Antifungal docking scores are from the same study, while data against Candida albicans is from research on 5-amino-1,3,4-thiadiazole appended isatins.[4]

Table 4: Other Targets

CompoundTargetBinding Energy (kcal/mol)MM-GBSA (kcal/mol)Key Interacting Residues
L3ADP-sugar pyrophosphatase (NUDT5)-8.9-31.5Forms four hydrogen bonds

Data from a study on novel 1,3,4-thiadiazole derivatives targeting ADP-sugar pyrophosphatase.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the referenced studies.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. A general workflow is as follows:

  • Protein and Ligand Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogens and charges are added to the protein.

    • The 3D structure of the 5-amino-1,3,4-thiadiazole derivative (ligand) is prepared using software like ChemDraw or Marvin Sketch and optimized for its 3D conformation.

  • Grid Generation:

    • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation:

    • Software such as AutoDock Vina or Schrödinger's Glide is used to perform the docking.

    • The algorithm explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity (docking score) for each pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose based on the docking score and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[11]

  • Cell Seeding:

    • Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with various concentrations of the 5-amino-1,3,4-thiadiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Mandatory Visualization: Signaling Pathways and Workflows

Understanding the broader biological context is essential for drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 5-amino-1,3,4-thiadiazole derivatives and a typical experimental workflow.

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Clean_Protein Clean Protein (Remove Water, etc.) PDB->Clean_Protein Ligand Ligand Structure (SDF/MOL2) Optimize_Ligand Optimize Ligand Geometry Ligand->Optimize_Ligand Grid Define Grid Box Clean_Protein->Grid Dock Run Docking Algorithm Optimize_Ligand->Dock Grid->Dock Analyze Analyze Binding Poses & Scores Dock->Analyze Visualize Visualize Interactions Analyze->Visualize

Caption: A typical workflow for molecular docking studies.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.[4][6]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Thiadiazole 5-Amino-1,3,4-Thiadiazole Derivatives Thiadiazole->DHFR Inhibits Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_Synth DNA Synthesis & Cell Proliferation Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth

Caption: The role of DHFR in nucleotide synthesis.[7][8]

cKIT_Signaling_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Binds & Activates PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS Thiadiazole 5-Amino-1,3,4-Thiadiazole Derivatives Thiadiazole->cKIT Inhibits Akt Akt PI3K->Akt Cell_Responses Cell Proliferation, Survival, Differentiation Akt->Cell_Responses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Responses

Caption: Overview of the c-KIT signaling pathway.[12][13]

References

Comparative Analysis of the Antimicrobial Activity of Thiadiazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various thiadiazole isomers, supported by experimental data from multiple studies. Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, exists in several isomeric forms, with the 1,3,4- and 1,2,4-isomers being the most extensively studied for their therapeutic potential.

While a direct head-to-head comparison of the antimicrobial activity of all thiadiazole isomers under uniform experimental conditions is not extensively available in the current literature, this guide synthesizes findings from various studies to offer an overview of their respective antimicrobial profiles. The 1,3,4-thiadiazole scaffold has garnered the most attention and has been shown to be a versatile core for the development of potent antimicrobial agents.[1][2][3][4] Derivatives of 1,2,3- and 1,2,5-thiadiazoles have also demonstrated antimicrobial properties, indicating the potential of these isomers in antimicrobial drug discovery.

Data Presentation: Antimicrobial Activity of Thiadiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiadiazole isomer derivatives against a range of microbial strains as reported in different studies. It is important to note that these values are drawn from separate experiments and direct comparisons should be made with caution due to potential variations in methodology.

Isomer CoreDerivative/SubstituentMicrobial StrainMIC (µg/mL)Reference
1,3,4-Thiadiazole 2-(1-adamantylamino)-5-(p-nitrophenyl)-1,3,4-thiadiazoleEscherichia coli-Good Activity
2-(1-adamantylamino)-5-(p-chlorophenyl)-1,3,4-thiadiazoleBacillus subtilis-Good Activity
2-(1-adamantylamino)-5-(p-chlorophenyl)-1,3,4-thiadiazoleStaphylococcus aureus-Good Activity
Imidazo[2,1-b][1][5][6]thiadiazole derivativeStaphylococcus aureus0.03[6]
Imidazo[2,1-b][1][5][6]thiadiazole derivativeBacillus subtilis0.03[6]
Imidazo[2,1-b][1][5][6]thiadiazole derivativeEscherichia coli0.5[6]
1,2,4-Thiadiazole Fused with 1,2,4-triazoleBacillus subtilis & FungiGenerally Higher Activity[7]
1,2,3-Thiadiazole Pyrazolyl-1,2,3-thiadiazole derivativesVarious Bacteria & FungiBroad Spectrum Activity
1,2,5-Thiadiazole Carbamate derivativesMycobacterium tuberculosis25.00

Note: "Good Activity" indicates that the source reported significant antimicrobial effects without specifying the exact MIC value.

Experimental Protocols

The antimicrobial activities of thiadiazole derivatives are commonly evaluated using standardized methods such as the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial activity.

  • Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to match the 0.5 McFarland standard.[1][8]

  • Plate Inoculation: A sterile cotton swab is dipped into the adjusted bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The surface of a Mueller-Hinton agar plate is then evenly inoculated with the swab to create a lawn of bacteria.[7][8]

  • Disk Application: Filter paper disks impregnated with a known concentration of the thiadiazole derivative are placed on the agar surface, ensuring they are at least 24 mm apart.[7]

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.[9][10]

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters. The size of the zone indicates the susceptibility of the microorganism to the compound.[8][9]

Broth Microdilution Method for MIC Determination

This method offers a quantitative measure of antimicrobial potency.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the thiadiazole derivative is prepared in a liquid growth medium in a 96-well microtiter plate.[10][11][12]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).[12]

  • Controls: Positive (microorganism with no compound) and negative (medium only) controls are included on each plate.[11]

  • Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of thiadiazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanism can vary depending on the specific isomer and its substituents, several key targets have been proposed. One plausible mechanism involves the inhibition of crucial enzymes necessary for microbial survival, such as DNA gyrase. Another proposed mechanism is the disruption of the microbial cell wall or membrane integrity. The sulfur atom in the thiadiazole ring is thought to enhance the lipophilicity of the molecule, facilitating its penetration through the microbial cell membrane.[6]

Below is a diagram illustrating a generalized workflow for evaluating the antimicrobial activity of thiadiazole isomers.

Antimicrobial_Activity_Workflow Workflow for Antimicrobial Activity Screening of Thiadiazole Isomers cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_evaluation Data Analysis and Comparison Synthesis Synthesis of Thiadiazole Isomer Derivatives Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Synthesis->Disk_Diffusion Primary Screening MIC_Determination Broth Microdilution (MIC Determination) Disk_Diffusion->MIC_Determination Quantitative Analysis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., DNA Gyrase) MIC_Determination->Enzyme_Inhibition Investigate Target Cell_Membrane Cell Membrane Disruption Studies MIC_Determination->Cell_Membrane Investigate Target Data_Analysis Comparative Analysis of Antimicrobial Potency (MIC values) Enzyme_Inhibition->Data_Analysis Cell_Membrane->Data_Analysis DNA_Gyrase_Inhibition Proposed Mechanism: Inhibition of Bacterial DNA Gyrase by Thiadiazole Derivatives Thiadiazole Thiadiazole Derivative Cell_Membrane Bacterial Cell Membrane/Wall Thiadiazole->Cell_Membrane Penetration DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Thiadiazole->DNA_Gyrase Inhibition Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Facilitates Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

References

Navigating Purity Analysis: A Comparative Guide to Analytical Methods for 5-Bromo-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. For a compound like 5-Bromo-1,3,4-thiadiazol-2-amine, a crucial building block in medicinal chemistry, robust and validated analytical methods are paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of two primary analytical methods for assessing the purity of this compound: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the specific information needed about potential impurities. While HPLC-DAD is a widely accessible and robust technique for routine purity assessments, HPLC-MS/MS offers superior sensitivity and specificity, making it invaluable for impurity identification and quantification at trace levels.

Method Performance Comparison

The following tables summarize the typical validation parameters for HPLC-DAD and HPLC-MS/MS methods for the purity analysis of this compound. These values are representative of what can be expected from well-developed and validated methods for similar small molecule heterocyclic compounds.

Table 1: Comparison of HPLC-DAD and HPLC-MS/MS Method Validation Parameters

Validation ParameterHPLC-DADHPLC-MS/MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.01 µg/mL~0.001 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.003 µg/mL
Specificity GoodExcellent
Robustness HighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the two compared techniques.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the routine quality control of this compound, providing reliable quantification of the main component and detection of major impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard and sample in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards and samples for analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is ideal for the identification and quantification of trace-level impurities and for forced degradation studies, offering enhanced selectivity and sensitivity.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 98% B

    • 8-10 min: 98% B

    • 10-10.1 min: 98% to 2% B

    • 10.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion (specific m/z values to be determined through infusion and tuning)

    • Potential Impurities: Specific MRM transitions for each identified or potential impurity.

Sample Preparation:

  • Prepare stock solutions of the standard and sample in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solutions with the initial mobile phase composition to the desired concentration range for the calibration curve and sample analysis.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for analytical method validation and a logical decision tree for selecting the appropriate analytical method.

analytical_method_validation_workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation define_objectives Define Analytical Method Objectives literature_review Conduct Literature Review define_objectives->literature_review method_plan Develop a Method Plan literature_review->method_plan optimize_method Optimize Method Parameters method_plan->optimize_method validate_method Validate the Method optimize_method->validate_method accuracy Accuracy validate_method->accuracy precision Precision validate_method->precision specificity Specificity validate_method->specificity linearity Linearity validate_method->linearity range_node Range validate_method->range_node lod LOD validate_method->lod loq LOQ validate_method->loq robustness Robustness validate_method->robustness

Caption: General workflow for analytical method development and validation.

method_selection_tree start Purity Analysis of this compound routine_qc Routine Quality Control? start->routine_qc trace_analysis Trace Impurity Identification/Quantification? routine_qc->trace_analysis No hplc_dad Use HPLC-DAD routine_qc->hplc_dad Yes trace_analysis->hplc_dad No (Consider for major impurities) hplc_msms Use HPLC-MS/MS trace_analysis->hplc_msms Yes

Caption: Decision tree for selecting an analytical method.

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 37566-39-5). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Summary and Classification

This compound is a chemical compound that poses several health risks. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation and skin irritation.[1][2] It may also cause respiratory irritation.[2]

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[2][3]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]To prevent eye contact which can cause serious irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).To avoid skin contact, which is harmful.
Body Protection A lab coat and fire/flame resistant and impervious clothing.[1]To protect skin from accidental splashes or contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) or a full-face respirator if exposure limits are exceeded or irritation is experienced.[2]To prevent inhalation of harmful dust or fumes.[1]
Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use in experiments.

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

  • Donning PPE :

    • Before handling the chemical, put on all required PPE as specified in the table above.

  • Handling the Chemical :

    • Avoid the formation of dust and aerosols.[2]

    • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2]

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke when using this product.[1][2]

    • Wash hands and any exposed skin thoroughly after handling.[2]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

    • Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation :

    • Solid Waste : Collect unused or expired product and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Solutions containing this chemical should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

    • Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

  • Container Management :

    • Use waste containers that are in good condition and compatible with the chemical.

    • Keep waste containers closed except when adding waste.

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Toxic," "Irritant").

  • Final Disposal :

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

    • Do not dispose of this chemical down the drain or in regular trash.[4]

First Aid Measures

Immediate action is required in case of exposure.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical help.[1][2]

  • In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1][2]

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.

Workflow for this compound Handling and Disposal A Preparation & Engineering Controls (Fume Hood, Eyewash Station) B Don Personal Protective Equipment (PPE) A->B Proceed when ready C Chemical Handling (Avoid Dust, Contact, and Ingestion) B->C Enter handling area D Experiment/Use C->D Begin work E Storage (Cool, Dry, Well-Ventilated) D->E Store unused chemical F Waste Generation D->F Generate waste G Waste Segregation (Solid, Liquid, Sharps) F->G Separate waste types H Label & Store Waste Container G->H Properly contain I Professional Disposal via EHS H->I Final step

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,3,4-thiadiazol-2-amine
Reactant of Route 2
5-Bromo-1,3,4-thiadiazol-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.